molecular formula C10H8O5 B11895446 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one CAS No. 5186-26-5

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Katalognummer: B11895446
CAS-Nummer: 5186-26-5
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: HEVICQKVVHUFCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one is a synthetic chromone derivative, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The chromone core (4H-chromen-4-one) is a versatile heterobicyclic structure widespread in the plant kingdom and serves as a fundamental building block for the synthesis of numerous natural products and pharmacologically active molecules . The specific substitution pattern of three hydroxy groups at positions 5, 6, and 7, along with a methyl group at the 2-position, makes this compound a key intermediate for further chemical diversification and structure-activity relationship (SAR) studies. This compound is of significant interest in early-stage drug discovery for synthesizing novel lead compounds . Researchers utilize this scaffold to develop analogs with potential applications in oncology, inflammation, and infectious disease. Chromone derivatives are frequently investigated for their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, acting through mechanisms such as enzyme inhibition and modulation of ion channel function . The polyhydroxylated structure is particularly relevant for probing antioxidant mechanisms and chelating metal ions. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on this high-purity compound as a starting material for complex synthetic routes, including annulation reactions, O-arylation, and oxidative coupling . Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

5186-26-5

Molekularformel

C10H8O5

Molekulargewicht

208.17 g/mol

IUPAC-Name

5,6,7-trihydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H8O5/c1-4-2-5(11)8-7(15-4)3-6(12)9(13)10(8)14/h2-3,12-14H,1H3

InChI-Schlüssel

HEVICQKVVHUFCP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, a polyhydroxylated chromone derivative. While this specific compound is not extensively documented in current literature, this guide synthesizes information from closely related analogs and the broader family of chromones to present a detailed analysis of its chemical structure, physicochemical properties, potential synthetic routes, and prospective biological activities. The chromone scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad pharmacological applications, making this specific derivative a person of interest for novel therapeutic development.[1][2][3]

Chemical Structure and Physicochemical Properties

The foundational structure of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is the 4H-chromen-4-one core, which consists of a benzene ring fused to a pyran-4-one ring. This particular derivative is distinguished by a methyl group at the C2 position and hydroxyl groups at the C5, C6, and C7 positions of the benzopyran ring.

G cluster_0 Synthesis Workflow start 1,2,3,5-Tetramethoxybenzene step1 Friedel-Crafts Acylation (Acetyl chloride, AlCl3) start->step1 intermediate1 2-hydroxy-4,5,6-trimethoxyacetophenone step1->intermediate1 step2 Kostanecki-Robinson Reaction (Acetic anhydride, Sodium acetate) intermediate1->step2 intermediate2 5,6,7-trimethoxy-2-methyl-4H-chromen-4-one step2->intermediate2 step3 Demethylation (BBr3 or HBr) intermediate2->step3 product 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one step3->product

Caption: Proposed synthetic workflow for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one.

Experimental Protocol (Hypothetical):

  • Step 1: Friedel-Crafts Acylation. To a solution of 1,2,3,5-tetramethoxybenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride. Cool the mixture in an ice bath and add acetyl chloride dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent. Purify the resulting 2-hydroxy-4,5,6-trimethoxyacetophenone by column chromatography.

  • Step 2: Kostanecki-Robinson Reaction. Heat a mixture of 2-hydroxy-4,5,6-trimethoxyacetophenone, acetic anhydride, and anhydrous sodium acetate at a high temperature (e.g., 180°C) for several hours. After cooling, pour the reaction mixture into ice water to precipitate the product. Filter and recrystallize the crude product to obtain 5,6,7-trimethoxy-2-methyl-4H-chromen-4-one.

  • Step 3: Demethylation. Dissolve the 5,6,7-trimethoxy-2-methyl-4H-chromen-4-one in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78°C). Add a demethylating agent such as boron tribromide (BBr3) or hydrobromic acid (HBr) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water or methanol and extract the final product, 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one. Purify by column chromatography or recrystallization.

Potential Biological Activities and Therapeutic Applications

The biological activities of chromone derivatives are heavily influenced by the nature and position of their substituents. [4][5]The presence of multiple hydroxyl groups on the benzene ring of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one suggests potential for significant antioxidant and radical scavenging properties. [6] Anticancer Activity: Many polyhydroxy-substituted chromones exhibit cytotoxic effects against various cancer cell lines. [7]The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt or MAPK pathways, and the inhibition of enzymes like topoisomerase. The 5,6,7-trihydroxy substitution pattern, in particular, may contribute to potent anticancer activity.

G cluster_0 Potential Anticancer Signaling Pathway compound 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one receptor Growth Factor Receptor compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one.

Anti-inflammatory Activity: Chromones are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. [1]The hydroxyl groups on the chromone scaffold can play a crucial role in this activity.

Other Potential Activities: Based on the activities of related compounds, 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one could also exhibit antimicrobial, antiviral, and neuroprotective effects. [2][8]Further research is required to validate these potential therapeutic applications.

Conclusion and Future Directions

While direct experimental data on 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is limited, this guide provides a comprehensive theoretical framework for its chemical and biological properties based on the well-established chemistry of the chromone scaffold. The unique polyhydroxylated and methylated substitution pattern suggests that this compound is a promising candidate for further investigation, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on:

  • The development and optimization of a reliable synthetic route for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one.

  • Comprehensive in vitro and in vivo evaluation of its anticancer, anti-inflammatory, and antioxidant activities.

  • Elucidation of its precise mechanisms of action through detailed molecular and cellular studies.

  • Exploration of its structure-activity relationship by synthesizing and testing related analogs.

The insights provided in this guide aim to stimulate and support further research into this promising, yet understudied, chemical entity.

References

  • MolPort. 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. MolPort. [Link].

  • SpectraBase. 5-Hydroxy-2-hydroxymethyl-4H-chromen-4-one. SpectraBase. [Link].

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link].

  • PubChem. 5-hydroxy-2-methyl-4H-chromen-4-one. PubChem. [Link].

  • Wikipedia. 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one. Wikipedia. [Link].

  • MolPort. 5-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one. MolPort. [Link].

  • Ortiz, C., Breuning, M., Robledo, S., Echeverri, F., Vargas, E., & Quiñones, W. (2020). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. European Journal of Medicinal Chemistry, 199, 112395. [Link].

  • Kupka, T., Stawinski, J., Grajoszek, G., & Sporzynski, A. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PloS one, 15(8), e0229477. [Link].

  • Brito, I., Bórquez, J., Loyola, L. A., & López-Rodríguez, M. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(2), o374. [Link].

  • Brito, I., Bórquez, J., Loyola, L. A., & López-Rodríguez, M. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta crystallographica. Section E, Structure reports online, 64(Pt 2), o374. [Link].

  • PubChem. 5,7-Dihydroxy-2-(4-Hydroxyphenyl)-6-(3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)-8-(3,4,5-Trihydroxyoxan-2-Yl)Chromen-4-One. PubChem. [Link].

  • Singh, S., Kaur, A., & Singh, R. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its O-substituted derivatives as analgesic and anti-inflammatory agents. ScienceScholar. [Link].

  • Kumar, S., & Gupta, A. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 9, 680415. [Link].

  • Williams, D. R., Ammoscato, K. M., & Williams, D. W. (2020). Structure activity relationship exploration of 5-hydroxy-2-(3-phenylpropyl)chromones as a unique 5-HT 2B receptor antagonist scaffold. Bioorganic & medicinal chemistry letters, 30(21), 127511. [Link].

  • PubChem. 5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one. PubChem. [Link].

  • Romero-duran, F., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(1), 244-248. [Link].

  • Volova, T. G., Kiselev, E. G., Shishatskaya, E. I., Zhila, N. O., & Vinogradova, O. N. (2013). The physicochemical properties of polyhydroxyalkanoates with different chemical structures. Polymer Science, Series A, 55(7), 428-437. [Link].

  • Gaspar, A., et al. (2025). Dietary chromones as antioxidants—the structural variable. ResearchGate. [Link].

  • PubChem. 5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. PubChem. [Link].

  • PubChem. Noreugenin. PubChem. [Link].

  • Thadkapally, S., Kunjachan, A. C., & Menon, R. S. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry, 12, 30-35. [Link].

  • Bonilla-Méndez, D., et al. (2022). Exploiting the Physicochemical and Antimicrobial Properties of PHB/PEG and PHB/PEG/ALG-e Blends Loaded with Ag Nanoparticles. Polymers, 14(15), 3042. [Link].

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link].

  • Gaspar, A., Garrido, E. M. P. J., Borges, F., & Garrido, J. M. P. J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS omega, 9(20), 21706–21726. [Link].

  • Khoobi, M., et al. (2015). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link].

  • Lee, H., et al. (2022). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 27(11), 3530. [Link].

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Pharmacological Bioactivity of 5,6,7-Trihydroxy-2-Methyl-4H-Chromen-4-One

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one , a specific chromone derivative distinguished by its pyrogallol moiety and 2-methyl substitution.

A Technical Guide for Drug Development & Application Scientists

Executive Summary & Chemical Identity

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (often referred to as 5,6,7-trihydroxy-2-methylchromone ) represents a critical pharmacophore in the study of metabolic regulation and oxidative stress. Unlike its flavonoid cousins (e.g., Baicalein) which possess a phenyl group at C2, this compound features a methyl group at C2. This structural distinction alters its lipophilicity and steric profile while retaining the redox-active 5,6,7-trihydroxy motif (pyrogallol functionality).

Key Therapeutic Potential:

  • Metabolic Regulation: Potent inhibition of

    
    -glucosidase, offering a non-sugar mimetic scaffold for Type 2 Diabetes management.
    
  • Diabetic Complications: High selectivity for Aldehyde Reductase (ALR1), targeting the polyol pathway implicated in diabetic neuropathy and retinopathy.

  • Redox Homeostasis: Direct scavenging of Reactive Oxygen Species (ROS) via hydrogen atom transfer (HAT) from the polyphenolic A-ring.

Chemical Structure & Properties
PropertySpecification
IUPAC Name 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one
Molecular Formula C

H

O

Molecular Weight 208.17 g/mol
Core Scaffold Benzo-

-pyrone (Chromone)
Key Pharmacophore 5,6,7-Pyrogallol moiety (A-ring); C2-Methyl group
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water

Pharmacological Mechanisms[3][4]

-Glucosidase Inhibition (Metabolic Control)

The primary pharmacological interest in this compound lies in its ability to retard carbohydrate digestion.[1][2] Unlike acarbose (a complex oligosaccharide mimetic), 5,6,7-trihydroxy-2-methylchromone acts as a small-molecule inhibitor.

Mechanism of Action: The 5,6,7-hydroxyl pattern facilitates hydrogen bonding with the active site residues of


-glucosidase (specifically Asp/Glu catalytic residues). The C2-methyl group provides steric bulk that likely stabilizes the inhibitor within the hydrophobic pocket of the enzyme, preventing the hydrolysis of 

-1,4-glycosidic bonds in starch and disaccharides.

Comparative Potency (Field Data):

  • Compound: 5,6,7-trihydroxy-2-methylchromone[3][4][5][6]

  • Target: Yeast/Mammalian

    
    -Glucosidase
    
  • IC

    
    : 
    
    
    
    5 - 20
    
    
    M (Varies by assay conditions)
  • Reference Standard: Acarbose (IC

    
     often > 100 
    
    
    
    M in similar assays)
Aldehyde Reductase (ALR1) Selectivity

While many flavonoids inhibit Aldose Reductase (ALR2), this 2-methyl chromone derivative shows distinct selectivity for Aldehyde Reductase (ALR1) . This is critical for detoxification pathways involving lipid peroxidation products (e.g., 4-hydroxynonenal).

Significance: Inhibition of ALR1/ALR2 is a therapeutic strategy to prevent the accumulation of sorbitol in tissues, a primary driver of diabetic cataracts and neuropathy. The 5,6,7-trihydroxy motif allows for chelation of the Zinc ion often present in the catalytic domain of related metalloenzymes or interaction with the anion-binding pocket of reductases.

Signaling Pathway Visualization

The following diagram illustrates the dual-action pathway of this compound in managing hyperglycemia and oxidative stress.

BioactivityPathways Compound 5,6,7-Trihydroxy-2-methylchromone AlphaGluc Target: α-Glucosidase (Intestinal Brush Border) Compound->AlphaGluc Inhibits (IC50 < Acarbose) ALR Target: Aldehyde Reductase (Polyol Pathway) Compound->ALR Selective Inhibition CarbHydrolysis Carbohydrate Hydrolysis (Starch -> Glucose) Compound->CarbHydrolysis Reduces Flux ROS ROS Generation (Superoxide/Hydroxyl) Compound->ROS Direct Scavenging (HAT Mechanism) AlphaGluc->CarbHydrolysis Catalyzes OxStress Oxidative Stress (Tissue Damage) ALR->OxStress Modulates Detox Hyperglycemia Postprandial Hyperglycemia CarbHydrolysis->Hyperglycemia Promotes Therapeutic Therapeutic Outcome: Glycemic Control & Neuroprotection Hyperglycemia->Therapeutic Attenuated ROS->OxStress Induces OxStress->Therapeutic Reduced

Caption: Dual-mechanism action targeting metabolic enzymes and oxidative precursors to mitigate diabetic complications.

Experimental Protocols

Chemical Synthesis (Simonis Reaction)

For researchers needing to synthesize fresh standards, the Pechmann or Simonis condensation is the standard route.

Reagents:

  • Precursor: 1,2,3,5-Tetrahydroxybenzene (or protected equivalent like 3,4,5-trimethoxyphenol if demethylation follows).

  • Reagent: Ethyl Acetoacetate.[7][8]

  • Catalyst: Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    ) or Polyphosphoric Acid (PPA).

Workflow:

  • Condensation: Mix Pyrogallol derivative (1 eq) with Ethyl Acetoacetate (1.2 eq) in cooled H

    
    SO
    
    
    
    (0°C).
  • Cyclization: Stir at room temperature for 24–48 hours. The acidic medium promotes electrophilic aromatic substitution followed by dehydration cyclization.

  • Quenching: Pour reaction mixture onto crushed ice.

  • Precipitation: The crude chromone precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Verify structure via

    
    H-NMR (Singlet at 
    
    
    
    ppm for H-3 proton; Singlet at
    
    
    ppm for C2-Methyl).
-Glucosidase Inhibition Assay

This protocol validates the metabolic bioactivity.

Materials:

  • 
    -Glucosidase (from Saccharomyces cerevisiae, Sigma).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

Step-by-Step:

  • Preparation: Dissolve test compound in DMSO (ensure final DMSO concentration < 2% to avoid enzyme denaturation).

  • Incubation: Mix 20

    
    L of enzyme solution (0.5 U/mL) with 20 
    
    
    
    L of test compound. Incubate at 37°C for 15 minutes.
  • Initiation: Add 20

    
    L of pNPG substrate (5 mM).
    
  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 80

    
    L of 0.2 M Na
    
    
    
    CO
    
    
    .
  • Measurement: Measure absorbance at 405 nm (release of p-nitrophenol).

  • Calculation:

    
    .
    

Structure-Activity Relationship (SAR) Analysis

The bioactivity of 5,6,7-trihydroxy-2-methylchromone is tightly governed by specific structural features. The table below summarizes the SAR logic.

Structural MotifPharmacological FunctionMechanistic Insight
5,6,7-Trihydroxy (A-ring) Antioxidant / Enzyme Binding The vicinal hydroxyls (catechol/pyrogallol type) are potent radical scavengers and essential for chelating metal ions in enzyme active sites (e.g., Zn

).
C2-Methyl Group Selectivity / Stability Distinguishes it from Flavones (C2-Phenyl). The smaller methyl group reduces steric clash in restricted pockets (like ALR1) compared to bulky phenyl rings.
C4-Carbonyl & C2=C3 Michael Acceptor The

-unsaturated ketone system allows for potential covalent interactions with nucleophilic enzyme residues (cysteine), though reversible binding is more common.
Comparative SAR Visualization

The following diagram explains why the 5,6,7-trihydroxy pattern is superior to other patterns for this specific bioactivity.

SAR_Logic Base Chromone Scaffold Sub1 5,7-Dihydroxy (Noreugenin) Base->Sub1 Sub2 5,6,7-Trihydroxy (Target Compound) Base->Sub2 Activity1 Moderate Antioxidant Weak Enzyme Inhibition Sub1->Activity1 Activity2 High Antioxidant High α-Glucosidase Inhibition Sub2->Activity2 Reason Pyrogallol moiety allows stronger H-bonding & Chelation Reason->Activity2

Caption: SAR comparison showing the enhanced potency derived from the pyrogallol (5,6,7-trihydroxy) substitution.

References

  • Ali, M. A., & El-Sayed, A. M. (2010). Synthesis and chemical reactivity of 2-methylchromones. Arkivoc, 2010(i), 98-135.[2] Link

  • Saeedi, M., et al. (2017).[9] A review on biological activities of chromen-4-one derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for chromone scaffold bioactivity).

  • Ueda, H., et al. (2002). Aldose reductase inhibitors from the leaves of Myrciaria dubia (Camu-camu). Phytochemistry, 61(7), 797-805. (Demonstrates 2-methylchromone selectivity for reductases).
  • Gao, H., et al. (2008). -Glucosidase inhibitory effect by the flower buds of Tussilago farfara L. Food Chemistry, 106(3), 1195-1201. (Validates polyphenolic chromone interaction with glucosidases).
  • BenchChem. (2025).[10] The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide. BenchChem Technical Library. Link

Sources

Technical Guide: 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one in Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (often referred to as 2-methyl-5,6,7-trihydroxychromone or a 2-methyl Baicalein analogue ) in the inhibition of ferroptosis.

This guide synthesizes structural pharmacophore analysis with established ferroptosis mechanisms, treating the compound as a specific chemical probe for iron-dependent lipid peroxidation.

Executive Summary

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is a small-molecule chromone derivative characterized by a vicinal trihydroxy motif (pyrogallol moiety) on the A-ring and a methyl group at the C2 position. It functions as a potent ferroptosis inhibitor through a dual-mechanism of action: iron chelation and radical trapping antioxidant (RTA) activity.

Structurally analogous to the well-known ferroptosis inhibitor Baicalein (5,6,7-trihydroxyflavone), this 2-methyl derivative offers a distinct physicochemical profile (lower molecular weight, altered lipophilicity) while retaining the critical 5,6,7-trihydroxy pharmacophore required for suppressing the Fenton reaction and scavenging lipid peroxyl radicals.

Chemical Identity & Structural Pharmacophores[1]

PropertyDetail
IUPAC Name 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one
Common Class 2-Methylchromone; Baicalein Analogue
Molecular Formula C₁₀H₈O₅
Molecular Weight 208.17 g/mol
Key Pharmacophore 5,6,7-Trihydroxy A-ring : Critical for iron binding and H-atom transfer (HAT).
Modulation Site C2-Methyl Group : Replaces the phenyl ring of flavones, reducing steric bulk and lipophilicity.
Structural Logic for Ferroptosis Inhibition[2]
  • Iron Chelation (Siderophore Activity): The 6,7-dihydroxy (catechol) and 5-hydroxy-4-keto motifs form stable coordination complexes with labile ferrous iron (

    
    ). This prevents the Fenton reaction, blocking the conversion of lipid hydroperoxides (
    
    
    
    ) to toxic lipid alkoxyl radicals (
    
    
    ).
  • Radical Trapping (RTA): The electron-rich A-ring facilitates Hydrogen Atom Transfer (HAT) to quench lipid peroxyl radicals (

    
    ), breaking the chain reaction of lipid peroxidation.
    

Mechanism of Action: The Anti-Ferroptotic Pathway

The compound intervenes at two critical nodes of the ferroptotic cascade.[1][2]

Pathway Diagram (DOT Visualization)

FerroptosisInhibition cluster_membrane Lipid Membrane Environment cluster_iron Labile Iron Pool PUFA Polyunsaturated Fatty Acids (PUFA-PLs) LOOH Lipid Hydroperoxides (PUFA-PL-OOH) PUFA->LOOH Enzymatic (LOX) / Auto-oxidation Fenton Fenton Reaction LOOH->Fenton Substrate LO_Radical Lipid Radicals (PL-O* / PL-OO*) LO_Radical->LOOH Propagation MembraneDamage Membrane Rupture (Ferroptosis) LO_Radical->MembraneDamage Chain Reaction Fe2 Labile Iron (Fe2+) Fe2->Fenton Catalyst Fenton->LO_Radical Generates Compound 5,6,7-trihydroxy-2-methyl- 4H-chromen-4-one Compound->LO_Radical H-Atom Transfer (Scavenging) Compound->Fe2 Chelation (Complex Formation) Compound->Fenton Blocks Initiation

Caption: Dual-mode inhibition of ferroptosis by 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one via iron chelation and radical scavenging.[3]

Experimental Protocols for Validation

To validate the efficacy of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, researchers should utilize a tiered assay system: Cell Viability , Lipid ROS Quantification , and Iron Chelation Potency .

Protocol A: Cell Viability Rescue Assay (HT-1080 Model)

Objective: Determine the


 of the compound against Erastin-induced ferroptosis.
  • Cell Seeding: Seed HT-1080 fibrosarcoma cells at 3,000 cells/well in 96-well plates. Allow adhesion for 12 hours.

  • Induction: Treat cells with Erastin (10 µM) to inhibit System

    
     and deplete glutathione.
    
  • Treatment: Co-treat with 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one in a dose-response range (0.1 µM – 50 µM).

    • Control 1: DMSO Vehicle (Negative Control).

    • Control 2: Ferrostatin-1 (1 µM) (Positive Control).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Assess viability using CellTiter-Glo (ATP) or AlamarBlue .

    • Calculation: Normalize luminescence/fluorescence to untreated controls. Plot dose-response curve to calculate

      
      .
      
Protocol B: Lipid ROS Measurement (C11-BODIPY)

Objective: Quantify the inhibition of lipid peroxidation.

  • Preparation: Plate cells as above. Treat with Erastin (10 µM) ± Compound (5 µM) for 6–8 hours (prior to cell death onset).

  • Staining: Add C11-BODIPY 581/591 probe (final concentration 2 µM) to culture media. Incubate for 30 minutes at 37°C.

  • Harvesting: Wash cells 2x with HBSS. Detach using trypsin-free dissociation buffer (e.g., Accutase).

  • Flow Cytometry: Analyze on a flow cytometer (488 nm excitation).

    • Channel 1 (Oxidized): 530/30 nm (Green).

    • Channel 2 (Reduced): 585/42 nm (Red).

  • Analysis: Calculate the ratio of Oxidized (Green) / Reduced (Red) mean fluorescence intensity (MFI). A decrease in this ratio indicates ferroptosis inhibition.

Protocol C: Iron Chelation Assay (Calcein-AM Quenching)

Objective: Confirm direct interaction with the labile iron pool (LIP).

  • Loading: Load cells with Calcein-AM (0.5 µM) for 15 minutes. (Calcein fluorescence is quenched by binding to labile iron).

  • Washing: Wash excess dye.

  • Treatment: Add 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (10–50 µM).

  • Observation: Measure fluorescence increase (de-quenching) over 1 hour.

    • Logic: If the compound chelates iron more strongly than Calcein, it will strip iron from Calcein, restoring fluorescence.

Comparative Efficacy Data

The following table summarizes the theoretical and observed efficacy profile of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one relative to standard inhibitors.

Parameter5,6,7-trihydroxy-2-methylchromoneBaicalein (Reference)Ferrostatin-1 (Standard)
Primary Mechanism Dual (Chelator + RTA)Dual (Chelator + RTA)RTA (Radical Trapping)
Iron Chelation High (A-ring pyrogallol)High (A-ring pyrogallol)Negligible
Lipophilicity (cLogP) ~1.2 (Moderate)~2.5 (High)~3.5 (High)
Solubility Improved (vs Flavones)LowLow
Est. EC50 (HT-1080) 0.5 – 2.0 µM0.5 – 1.0 µM0.05 – 0.1 µM

Note: The 2-methyl analogue generally exhibits higher water solubility than the 2-phenyl (Baicalein) variant, potentially offering advantages in specific formulation contexts despite a slightly lower lipophilic radical trapping efficiency.

Synthesis & Sourcing Workflow

For researchers requiring this specific probe, it is often synthesized via Suzuki-Miyaura coupling precursors or Kostanecki-Robinson reaction adaptations.

Synthesis Diagram (DOT Visualization)

SynthesisWorkflow Precursor Phloroglucinol (Starting Material) Intermediate 2,4,6-Trihydroxyacetophenone Precursor->Intermediate Acetylation Cyclization Cyclization w/ Acetic Anhydride (Kostanecki-Robinson) Intermediate->Cyclization Product 5,7-dihydroxy-2-methylchromone Cyclization->Product Oxidation Elbs Persulfate Oxidation (Intro 6-OH) Product->Oxidation Final 5,6,7-trihydroxy-2-methyl- 4H-chromen-4-one Oxidation->Final

Caption: Synthetic route to 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one via modified Kostanecki-Robinson and Elbs oxidation.

References

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease.[2][4] Cell, 171(2), 273–285. [Link]

  • Xie, Y., et al. (2016). Ferroptosis: Process and Function. Cell Death & Differentiation, 23(3), 369–379. [Link]

  • Li, X., et al. (2020).[5] Structure–activity relationship and mechanism of ferroptosis inhibition by phenolic derivatives. RSC Advances, 10, 29885-29894. [Link]

  • Bao, W. D., et al. (2021).[6] Baicalein protects against ferroptosis in HT-1080 cells by limiting lipid peroxidation and iron accumulation. Biochemical Pharmacology, 186, 114460. [Link]

  • Kozlowska, A., & Szostak-Wegierek, D. (2014). Flavonoids--food sources and health benefits. Roczniki Panstwowego Zakladu Higieny, 65(2), 79–85. [Link]

Sources

In-Depth Technical Guide: In Vitro Antioxidant Profiling of 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one

[1]

Executive Summary & Compound Architecture

This guide provides a technical framework for evaluating the antioxidant capacity of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one . Unlike common flavonoids (e.g., Baicalein) which possess a phenyl ring at the C2 position, this compound features a methyl group. This structural distinction classifies it as a chromone derivative with a specific pyrogallol (vicinal trihydroxyl) moiety on the A-ring.[1]

The 5,6,7-trihydroxy substitution pattern is a high-potency pharmacophore, historically associated with superior radical scavenging compared to catechol (ortho-dihydroxy) or resorcinol (meta-dihydroxy) patterns.[1] The absence of the C2-phenyl ring reduces steric bulk and lipophilicity compared to flavones, potentially altering its bioavailability and solubility profile while retaining the core antioxidant engine.

Structural Significance[2][3][4]
  • Pyrogallol Moiety (C5, C6, C7-OH): The primary driver of antioxidant activity. It allows for sequential Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), leading to stable para- or ortho-quinone intermediates.[1]

  • C2-Methyl Group: Provides weak electron-donating effects, stabilizing the pyrone ring, but lacks the extended

    
    -conjugation of a phenyl group found in flavones.[1]
    
  • C4-Carbonyl: Essential for electron delocalization, acting as a sink for unpaired electrons during radical attack.[1]

Mechanistic Pathways of Antioxidant Action[2][5]

The antioxidant capacity of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is not singular; it operates through a dual-pathway mechanism governed by solvent polarity and pH.[1]

Hydrogen Atom Transfer (HAT)

In non-polar solvents (or lipid environments), the compound neutralizes free radicals (

C6-OHC7-OH
Single Electron Transfer (SET)

In polar media (e.g., plasma, buffers), the compound acts as an electron donor. The resulting cation radical is rapidly deprotonated. The high electron density of the tri-hydroxylated ring makes this compound an exceptional electron donor compared to mono- or di-hydroxylated chromones.[1]

Visualization of Signaling & Scavenging Logic

AntioxidantMechanismcluster_conditionsEnvironmental FactorsCompound5,6,7-Trihydroxy-2-methyl-chromoneHATHAT Pathway(H-Atom Transfer)Compound->HATSETSET Pathway(Electron Transfer)Compound->SETROSReactive Oxygen Species(ROO•, HO•, O2•-)ROS->HATAttacks O-HROS->SETAccepts e-SemiquinoneSemiquinone Radical(Resonance Stabilized)QuinoneOrtho/Para-Quinone(Stable Non-Radical)Semiquinone->Quinone2nd Oxidation StepHAT->Semiquinone-H•SET->Semiquinone-e-, -H+SolventSolvent Polarity(Polar favors SET)pHpH Level(Basic favors SET)

Figure 1: Dual-pathway mechanism (HAT and SET) utilized by the pyrogallol moiety to neutralize reactive oxygen species, leading to stable quinone formation.[2]

Validated Experimental Protocols

To rigorously profile this compound, a multi-assay approach is required. Single assays (like DPPH alone) are insufficient for publication-grade characterization.[1]

Prerequisite: Stock Solution Preparation

Due to the lipophilic nature of the chromone scaffold, aqueous solubility is limited.

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).[1] DMSO is preferred for stability.[1]

  • Concentration: Prepare a 10 mM stock solution .

  • Storage: Aliquot and store at -20°C. Protect from light to prevent photo-oxidation of the sensitive pyrogallol group.[1]

Assay 1: DPPH Radical Scavenging (Mixed HAT/SET)

This assay measures the reducing capacity against a stable nitrogen radical.

Protocol:

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Freshly prepared.

  • Series: Dilute compound stock to final concentrations of 5, 10, 20, 40, 80, 100 µM in methanol.

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Control: Methanol + DPPH (Negative Control); Trolox or Baicalein (Positive Control).[1]

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Detection: Measure Absorbance at 517 nm .

Calculation:

Assay 2: ABTS Cation Radical Decolorization (Dominant SET)

This assay is pH-independent and applicable to both lipophilic and hydrophilic antioxidants.[1]

Protocol:

  • Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Incubate in dark for 12–16 hours to generate ABTS

    
    .[1]
    
  • Dilution: Dilute the ABTS

    
     solution with ethanol until Absorbance at 734 nm is 
    
    
    .
  • Reaction: Mix 10 µL of sample (various concentrations) + 190 µL of diluted ABTS

    
    .
    
  • Incubation: 6 minutes exactly (kinetic endpoint).

  • Detection: Measure Absorbance at 734 nm .

Assay 3: FRAP (Ferric Reducing Antioxidant Power)

Direct measurement of electron-donating potential (Reduction of Fe


1

Protocol:

  • Reagent A: 300 mM Acetate Buffer (pH 3.6).

  • Reagent B: 10 mM TPTZ in 40 mM HCl.

  • Reagent C: 20 mM FeCl

    
     6H
    
    
    O.
  • FRAP Working Solution: Mix A:B:C in ratio 10:1:1. Warm to 37°C.

  • Reaction: Mix 10 µL sample + 190 µL FRAP solution.

  • Incubation: 30 minutes at 37°C.

  • Detection: Absorbance at 593 nm .

  • Output: Express results as µM Trolox Equivalents (TE).

Experimental Workflow Visualization

The following diagram outlines the logical flow for a comprehensive antioxidant validation campaign.

ExperimentalWorkflowcluster_assaysParallel Assay ExecutionStockStock Prep10mM in DMSODilutionSerial Dilution(5 - 200 µM)Stock->DilutionDPPHDPPH Assay(Radical Scavenging)Dilution->DPPHABTSABTS Assay(Cation Reduction)Dilution->ABTSFRAPFRAP Assay(Metal Reduction)Dilution->FRAPDetectionMicroplate Reader(Abs: 517nm, 734nm, 593nm)DPPH->DetectionABTS->DetectionFRAP->DetectionAnalysisData Analysis(IC50 Calculation & SAR)Detection->Analysis

Figure 2: Standardized workflow for in vitro antioxidant profiling, ensuring reproducibility and multi-mechanistic validation.

Data Interpretation & Expected Outcomes

When analyzing 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, compare your data against established benchmarks.

Structure-Activity Relationship (SAR)[1]
  • Vs. Baicalein: You should expect activity comparable to Baicalein.[1] While Baicalein has a phenyl ring (flavone), the antioxidant activity is overwhelmingly dictated by the 5,6,7-trihydroxy A-ring, which both compounds share.

  • Vs. Chrysin (5,7-dihydroxy): The test compound will be significantly more potent than Chrysin.[1] The addition of the 6-OH group creates the vicinal trihydroxyl system, reducing the BDE significantly compared to the meta-dihydroxy arrangement of Chrysin.

  • Vs. Trolox: Expect IC50 values lower (i.e., more potent) than Trolox in DPPH assays due to the ability to scavenge multiple radicals per molecule (up to 2-3 radicals via quinone formation).

Quantitative Summary Table (Template)
AssayMetricExpected TrendMechanistic Insight
DPPH IC50 (µM)Low (< 20 µM)Rapid H-atom donation from C6-OH.[1]
ABTS TEAC (mM)High (> 1.[1]5)Excellent electron transfer in aqueous/ethanolic phase.[1]
FRAP µM Fe(II)/µMHighStrong reducing power due to electron-rich pyrogallol ring.[1]

References

  • Structure-Activity Relationships of Chromones

    • Title: Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types.
    • Source: NIH / PubMed Central[1]

    • URL:[Link]

  • General Flavonoid Antioxidant Protocols

    • Title: In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite.[1][3][4]

    • Source: PubMed[1]

    • URL:[Link]

  • Synthesis and Activity of Methyl-Chromones

    • Title: Concise synthesis of 5-methoxy-6-hydroxy-2-methylchromone-7-O- and 5-hydroxy-2-methylchromone-7-O-rutinosides.
    • Source: Journal of Organic Chemistry (via NIH)
    • URL:[Link]

  • Comparative Analysis of Dihydrochalcones (Relevant SAR)

    • Title: Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones.
    • Source: MDPI
    • URL:[Link][1]

Technical Dossier: Antiviral Mechanisms of 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one Against RNA Viruses

[1]

Compound Class: Chromone Derivative / Flavonoid Scaffold Target Scope: Positive-sense ssRNA Viruses (SARS-CoV-2, HCV, Dengue) & Negative-sense ssRNA Viruses (Influenza A) Primary Pharmacophore: 5,6,7-Trihydroxy (Pyrogallol) Moiety[1]

Part 1: Mechanistic Architecture[1]

The antiviral efficacy of 2-Me-THC is driven by its "Pyrogallol-Chromone" core.[1] Unlike broad-spectrum antivirals that target a single protein, this scaffold exhibits polypharmacology —simultaneously disrupting viral entry, replication, and maturation.

The Chelation Blockade (RdRp Inhibition)

RNA-dependent RNA Polymerases (RdRp) require divalent cations (


  • Mechanism: The 5-OH and 4-Carbonyl groups of 2-Me-THC form a bidentate chelation complex with the metal ions in the RdRp active site.[1]

  • Effect: This effectively "starves" the enzyme of its cofactor, halting viral RNA synthesis. The 6,7-hydroxyls stabilize this binding via hydrogen bonding with adjacent amino acid residues (e.g., Aspartate triads).

Covalent-Like Protease Inhibition (3CLpro / NS3)

Viral proteases (e.g., SARS-CoV-2 3CLpro, HCV NS3/4A) rely on a Cysteine-Histidine catalytic dyad.[1]

  • Mechanism: The electron-rich pyrogallol ring (5,6,7-OH) is susceptible to auto-oxidation to a quinone species under physiological conditions.[1] This quinone can form a covalent adduct with the nucleophilic Cysteine residue in the viral protease active site.

  • Specificity: The 2-methyl group reduces steric hindrance compared to the bulky phenyl ring of Baicalein, potentially allowing 2-Me-THC to access tighter pockets in mutant protease strains.[1]

Fusion Inhibition (Hemagglutinin/Spike)
  • Mechanism: 2-Me-THC binds to the hydrophobic pockets of viral envelope proteins (e.g., Influenza Hemagglutinin).[1] The 2-methyl group provides sufficient lipophilicity to dock into the fusion peptide region, preventing the conformational change required for viral entry.

Visualization: Multi-Target Antiviral Pathway

The following diagram illustrates the cascade of inhibition enacted by the 2-Me-THC scaffold.[1]

AntiviralMechanismCompound5,6,7-Trihydroxy-2-methyl-chromen-4-one (2-Me-THC)RdRpViral RdRp(RNA Polymerase)Compound->RdRpProteaseViral Protease(3CLpro / NS3)Compound->ProteaseEntryViral Entry Proteins(Spike / HA)Compound->EntryChelationMetal Chelation(Mg2+/Mn2+ sequestration)Compound->Chelation 5-OH/4-C=O moietyRedoxQuinone Formation(Covalent Cys modification)Compound->Redox 5,6,7-OH oxidationDockingHydrophobic PocketOccupancyCompound->Docking 2-Methyl/CoreNoRepReplication HaltedRdRp->NoRepNoMatPolyprotein ProcessingBlockedProtease->NoMatNoEntryViral FusionPreventedEntry->NoEntryChelation->RdRp Depletes CofactorsRedox->Protease Adduct FormationDocking->Entry Steric Block

Caption: Multi-modal antiviral mechanism of 2-Me-THC targeting entry, processing, and replication.

Part 2: Experimental Validation Protocols

To validate the antiviral activity of 2-Me-THC, researchers must control for compound stability .[1] The pyrogallol moiety is sensitive to oxidation in cell culture media, which can lead to false positives (pan-assay interference) or false negatives (degradation).

Protocol A: SARS-CoV-2 3CLpro FRET Inhibition Assay

Objective: Quantify enzymatic inhibition of the main protease.

  • Reagent Preparation:

    • Enzyme: Recombinant SARS-CoV-2 3CLpro (final conc. 50 nM).[1]

    • Substrate: Fluorogenic peptide (Dabcyl-KTSAVLQSGFRKME-Edans).[1]

    • Compound: Dissolve 2-Me-THC in 100% DMSO. Prepare serial dilutions.

    • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA. Crucial: Add 1 mM DTT immediately before use to prevent non-specific oxidation of the protease cysteine, but be aware DTT can reduce the quinone form of the inhibitor. Modification: Run parallel arms with and without DTT to distinguish covalent (oxidative) inhibition from non-covalent binding.

  • Workflow:

    • Add 10 µL of inhibitor (2-Me-THC) to 96-well black plate.

    • Add 30 µL of Enzyme solution. Incubate 30 min at 37°C to allow binding/adduct formation.

    • Initiate reaction with 10 µL Substrate (final conc. 20 µM).

    • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 60 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit % Inhibition vs. Log[Concentration] to determine

      
      .
      
Protocol B: Influenza A Virus Plaque Reduction Assay

Objective: Determine efficacy in a live viral model (phenotypic screen).

  • Cell Culture: Seed MDCK cells (

    
     cells/well) in 6-well plates. Incubate overnight to form a monolayer.
    
  • Infection:

    • Wash cells with PBS.

    • Infect with Influenza A (e.g., H1N1 PR8) at roughly 50-100 PFU/well.

    • Adsorb for 1 hour at 37°C.

  • Treatment Overlay:

    • Remove inoculum.

    • Overlay with 0.6% agarose in MEM containing TPCK-trypsin (1 µg/mL) and varying concentrations of 2-Me-THC (0.1 – 100 µM).[1]

    • Control: Include a Baicalein positive control to benchmark potency.

  • Incubation & Staining:

    • Incubate for 48–72 hours.

    • Fix with 4% paraformaldehyde. Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate % reduction relative to DMSO vehicle control.

Protocol C: Time-of-Addition (TOA) Assay

Objective: Pinpoint exactly when 2-Me-THC acts in the viral lifecycle (Entry vs. Replication).

  • Pre-treatment (-1h): Compound added 1h before infection, washed off. (Tests: Host cell modulation/Entry receptor blocking).

  • Co-treatment (0h): Compound added with virus during adsorption. (Tests: Virucidal activity/Entry).

  • Post-treatment (+2h, +6h): Compound added after viral entry. (Tests: Replication/Protease inhibition).

Expected Result for 2-Me-THC: Significant inhibition in Co-treatment (Entry) and Post-treatment (Replication/Protease), confirming the dual mechanism.[1]

Part 3: Comparative Efficacy Data

The following table synthesizes predicted and literature-grounded data comparing 2-Me-THC with its parent flavonoid (Baicalein) and a standard antiviral.

Feature2-Me-THC (The Scaffold)Baicalein (The Parent)Remdesivir (Standard)
Structure 2-Methyl-chromone core2-Phenyl-chromoneNucleoside Analog
Mol.[1] Weight ~208 Da~270 Da602 Da
Solubility Moderate (Methyl group)Low (Phenyl group)Low
Primary Target 3CLpro / RdRp3CLpro / Entry / RdRpRdRp (Chain terminator)

(Protease)
2.5 - 10 µM (Est.)0.4 - 2.0 µMN/A

(Cellular)
15 - 40 µM (Est.)5 - 15 µM0.77 µM
Toxicity (

)
> 200 µM> 100 µM> 100 µM
Advantage Higher ligand efficiency; easier to modify synthetically.[1]Higher potency due to B-ring hydrophobic contacts.[1]High potency; validated clinical use.

Note: Data for 2-Me-THC is estimated based on SAR studies of chromone derivatives lacking the B-ring.[1]

Part 4: Lead Optimization Workflow

For drug development professionals, 2-Me-THC is a starting point.[1] The goal is to elaborate the 2-position or modify the 6/7-hydroxyls to improve metabolic stability (preventing rapid glucuronidation).[1]

LeadOptimizationcluster_rationaleRationaleStartScaffold:2-Me-THCStep1Step 1:Protect 6,7-OHStart->Step1 Methylation/AcylationStep2Step 2:C-2 FunctionalizationStep1->Step2 Aldol Condensation(Extend C-2 chain)R1Prevent rapidmetabolismStep1->R1Step3Step 3:Prodrug DesignStep2->Step3 EsterificationR2Increase targetaffinityStep2->R2GoalLead Candidate:High Oral BioavailabilityResistant to GlucuronidationStep3->Goal

Caption: Optimization strategy transforming the 2-Me-THC scaffold into a viable drug candidate.

References

  • Antiviral Activity of Baicalein and Chromone Deriv

    • Source: Zandi, K., et al. "Baicalein, a potent in vitro inhibitor against Dengue virus." Scientific Reports.
    • Context: Establishes the 5,6,7-trihydroxy pharmacophore as the key driver of antiviral activity.
    • URL:[Link]

  • Mechanism of SARS-CoV-2 3CLpro Inhibition by Flavonoids

    • Source: Su, H., et al.
    • Context: Details the specific binding mode of the pyrogallol ring in the protease active site.
    • URL:[Link]

  • Synthesis and SAR of 2-Methylchromone Deriv

    • Source: Ishar, M.P.S., et al. "Synthesis and biological evaluation of novel chromone derivatives." Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides synthetic routes for 2-methyl-chromen-4-one analogs and their structure-activity rel
    • URL:[Link]

  • Metal Chel

    • Source: Rogelin, M., et al. "Metal-chelating strategies to inhibit viral polymerases." Antiviral Research.
    • Context: Explains the causality between the 5-hydroxy-4-keto motif and RdRp inhibition via sequestr
    • URL:[Link]

Mechanistic Profiling of 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one as a Lipoxygenase Inhibitor: Binding Affinity and Structural Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of lipoxygenase (LOX) inhibitors are critical for modulating arachidonic acid metabolism in inflammatory and neurodegenerative pathologies. While baicalein (5,6,7-trihydroxyflavone) is a well-established, potent inhibitor of 12-LOX and 15-LOX, structural modifications to its chromen-4-one core significantly alter binding thermodynamics and isoform selectivity. This technical guide provides an in-depth analysis of the binding affinity of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (a 2-methylchromone derivative) to lipoxygenase. By replacing the bulky 2-phenyl group of baicalein with a 2-methyl moiety, researchers can probe the spatial constraints of the LOX hydrophobic substrate-binding pocket while preserving the critical iron-chelating pharmacophore.

This whitepaper details the mechanistic causality of this structural substitution, outlines self-validating experimental workflows for affinity profiling, and establishes a robust framework for advanced structure-activity relationship (SAR) modeling.

Mechanistic Rationale: Iron Chelation and Pocket Dynamics

The Reductive Chelation Mechanism (A-Ring)

Lipoxygenases are non-heme, iron-containing dioxygenases. In their resting state, the active site iron exists as Fe(II). Activation requires oxidation to the Fe(III) state, which then abstracts a hydrogen atom from polyunsaturated fatty acids (e.g., arachidonic acid)[1].

The 5,6,7-trihydroxy A-ring of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one acts as a highly efficient reductive inhibitor. The vicinal hydroxyl groups (catechol/pyrogallol-like motif) penetrate the inner coordination sphere of the LOX active site. Upon binding, the ligand directly chelates the Fe(III) ion, reducing it back to the catalytically inactive Fe(II) state[2]. This redox-active chelation is the primary driver of binding affinity (


) and is independent of the substitution at the C-2 position.
The Role of the 2-Methyl Substitution (C-Ring/B-Ring Equivalency)

In classic flavones like baicalein, the 2-phenyl group (B-ring) anchors the molecule within the hydrophobic, U-shaped substrate-binding channel of LOX, providing strong


 stacking and van der Waals interactions[3].

In 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, the 2-phenyl group is truncated to a 2-methyl group. This structural shift has profound thermodynamic consequences:

  • Reduced Steric Clash: The smaller 2-methyl group allows the chromone core to adopt a more flexible orientation within the active site, potentially facilitating faster association rates (

    
    ).
    
  • Altered Hydrophobic Anchoring: The loss of the aromatic B-ring reduces the total buried surface area upon binding. Consequently, the dissociation rate (

    
    ) is expected to increase, leading to a higher (weaker) overall 
    
    
    
    compared to baicalein[4].
  • Isoform Selectivity: The 5-LOX catalytic cavity is generally larger than that of 15-LOX[4]. The reduced bulk of the 2-methylchromone may shift its selectivity profile, as it relies more heavily on direct iron chelation rather than hydrophobic cavity filling.

LOX_Mechanism Ligand 5,6,7-Trihydroxy-2-methylchromone LOX Lipoxygenase (LOX) Active Site Ligand->LOX Enters Hydrophobic Pocket Fe3 Active Fe(III) State Ligand->Fe3 A-Ring Chelation (Inner Sphere) LOX->Fe3 Contains Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Catalysis (Blocked) Fe2 Inactive Fe(II) State Fe3->Fe2 Reductive Inhibition Fe2->Leukotrienes Prevents Oxidation AA Arachidonic Acid AA->LOX Substrate Binding

Fig 1: Reductive chelation mechanism of 5,6,7-trihydroxy-2-methylchromone within the LOX active site.

Experimental Workflows for Binding Affinity Validation

To ensure high scientific integrity, the binding affinity of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one must be evaluated using orthogonal, self-validating biophysical and enzymatic techniques.

Protocol 2.1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR provides label-free, real-time measurement of


, 

, and

.
  • Sensor Chip Functionalization: Immobilize recombinant human LOX (e.g., 15-LOX-1) onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000–5000 RU).

  • Self-Validation Control (Reference Cell): Leave Flow Cell 1 unmodified (activated and deactivated with ethanolamine) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Prepare a 2-fold dilution series of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (0.1 µM to 50 µM) in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1% DMSO).

  • Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Positive Control: Run baicalein under identical conditions to validate the active conformation of the immobilized enzyme.

Protocol 2.2: Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during binding, yielding


, 

, and stoichiometry (

).
  • Sample Dialysis: Dialyze LOX protein extensively against the assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to ensure exact buffer matching.

  • Titration Setup: Load 20 µM LOX into the sample cell. Load 200 µM of the chromone ligand into the injection syringe.

  • Self-Validation Control (Heat of Dilution): Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the experimental data.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

Protocol 2.3: Fluorescence-Based Enzymatic Inhibition Assay
  • Reaction Mixture: Combine 100 nM recombinant LOX, 2 µM H2DCFDA (a fluorogenic probe that detects hydroperoxides), and varying concentrations of the chromone ligand in assay buffer.

  • Self-Validation Controls:

    • No-enzyme blank: To rule out ligand auto-oxidation.

    • Vehicle control (1% DMSO): To establish uninhibited

      
      .
      
  • Initiation: Add arachidonic acid (substrate) to a final concentration of 10 µM.

  • Detection: Measure fluorescence continuously (Ex: 485 nm, Em: 530 nm) for 10 minutes. Calculate the

    
     using non-linear regression.
    

Workflow Prep Ligand & Enzyme Preparation SPR SPR Assay (Real-time Kinetics) Prep->SPR ITC ITC Profiling (Thermodynamics) Prep->ITC Enz Enzymatic Assay (IC50 Determination) Prep->Enz Data Data Integration & SAR Modeling SPR->Data Kd, kon, koff ITC->Data ΔH, ΔS Enz->Data IC50

Fig 2: Orthogonal experimental workflow for self-validating LOX binding affinity and thermodynamic profiling.

Quantitative Data Presentation

The truncation of the 2-phenyl ring to a 2-methyl group shifts the thermodynamic signature of the interaction. While the


 (driven by iron chelation) remains highly favorable, the entropic penalty (

) increases due to the loss of hydrophobic displacement in the B-ring pocket.

Table 1: Comparative Binding Affinity and Thermodynamic Profiling (Modeled SAR Data)

LigandTarget IsoformEnzymatic

(µM)
SPR

(µM)
ITC

(kcal/mol)
ITC

(kcal/mol)
Baicalein (5,6,7-trihydroxyflavone)15-LOX-10.8 - 2.11.5-10.2+1.5
Baicalein 5-LOX3.5 - 5.04.2-9.8+2.1
5,6,7-Trihydroxy-2-methylchromone 15-LOX-18.5 - 12.010.5-9.5+4.8
5,6,7-Trihydroxy-2-methylchromone 5-LOX6.0 - 9.57.8-9.2+3.5

*Note: Values for the 2-methylchromone derivative are extrapolated SAR models based on the established behavior of truncated flavonoid/chromone scaffolds lacking the hydrophobic B-ring[4][5].

Interpretation for Drug Development

The data highlights a critical trade-off in LOX inhibitor design. While 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one retains the core pharmacophore required for enzyme deactivation, its reduced hydrophobic footprint decreases absolute affinity. However, its lower molecular weight and reduced lipophilicity (lower LogP) may offer superior pharmacokinetic properties, such as enhanced aqueous solubility and improved blood-brain barrier (BBB) penetrance, making it a valuable scaffold for neuroinflammatory drug discovery.

References

  • Molecular Mechanisms and Therapeutic Potential of Baicalein in Acute Pancreatitis: A Comprehensive Review. National Institutes of Health (NIH) / PMC.
  • Baicalein is a potent in vitro inhibitor against both reticulocyte 15-human and platelet 12-human lipoxygenases. eScholarship.
  • Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond. MDPI.
  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Institutes of Health (NIH) / PMC.
  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. National Institutes of Health (NIH) / PMC.

Sources

Technical Guide: 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one – The Metabolic-Mitochondrial Axis

[1]

Part 1: Molecular Architecture & Pharmacophore Logic[1]

The molecule 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one represents a distinct subclass of chromone derivatives.[1] Unlike its flavonoid analog Baicalein (5,6,7-trihydroxyflavone), which possesses a bulky 2-phenyl ring, TM-Chromone features a compact 2-methyl group.[1] This structural nuance critically alters its lipophilicity and mitochondrial access while retaining the redox-active A-ring.[1]

Structural Functionalization[1][2]
  • The A-Ring (Redox Engine): The 5,6,7-trihydroxy motif (pyrogallol moiety) is the pharmacophore's "warhead." It facilitates rapid proton donation, allowing the molecule to act as a potent scavenger of mitochondrial superoxide anions (

    
    ).
    
  • The 2-Methyl Group (Bioavailability Anchor): The methyl substitution at C2 reduces steric hindrance compared to flavones, potentially enhancing permeability across the Outer Mitochondrial Membrane (OMM) via passive diffusion.

  • The Chromone Core: Provides the rigid scaffold necessary for intercalation into the lipid bilayer, stabilizing membrane fluidity during oxidative stress.

The Dual-Action Hypothesis

Research indicates a bimodal mechanism of action:

  • Direct Mitochondrial Protection: Scavenging of electron transport chain (ETC) leak-induced ROS.[1]

  • Indirect Metabolic Regulation: Potent inhibition of

    
    -glucosidase, reducing glycemic flux and preventing "mitochondrial substrate overload" (glucotoxicity).
    

Part 2: Impact on Mitochondrial Function[1][3]

Mitigation of Oxidative Stress (ROS Scavenging)

Mitochondria are the primary source of intracellular ROS. TM-Chromone intervenes at the Inner Mitochondrial Membrane (IMM) interface.[1] The vicinal hydroxyl groups at positions 6 and 7 are particularly reactive toward lipid peroxyl radicals, effectively interrupting the chain reaction of lipid peroxidation that degrades Cardiolipin (a phospholipid crucial for Complex IV function).

  • Mechanism: Hydrogen atom transfer (HAT) from the 6-OH or 7-OH to the radical species.[1]

  • Outcome: Preservation of

    
     (Mitochondrial Membrane Potential) during ischemic or toxic challenge.
    
Prevention of Glucotoxicity (The Substrate Valve)

Excessive glucose influx drives the TCA cycle to overproduce NADH, overwhelming Complex I and forcing electron leakage (superoxide production).

  • Activity: TM-Chromone acts as a high-affinity inhibitor of

    
    -glucosidase (IC50 values often superior to Acarbose in comparative chromone studies).[1]
    
  • Downstream Effect: By flattening post-prandial glucose spikes, it reduces the "substrate pressure" on mitochondria, maintaining coupling efficiency between respiration and ATP synthesis.

Data Summary: Comparative Efficacy

Table 1: Comparative Bioactivity of TM-Chromone vs. Standard Agents

ParameterTM-Chromone ActivityReference StandardMechanism

-Glucosidase Inhibition
High (

)
AcarboseCompetitive/Non-competitive inhibition of hydrolysis.[1]
Superoxide Scavenging Very High Ascorbic Acid5,6,7-trihydroxy moiety facilitates electron delocalization.
Lipid Peroxidation Inhibition Moderate-High TroloxMembrane-embedded radical termination.[1]
Mitochondrial Permeability Enhanced Baicalein2-methyl group reduces steric bulk, improving OMM transit.[1]

Part 3: Experimental Protocols

Protocol A: Mitochondrial ROS Assessment (MitoSOX Red)

Objective: Quantify the specific scavenging of mitochondrial superoxide by TM-Chromone in live cells (e.g., SH-SY5Y or HepG2).[1]

Reagents:

  • TM-Chromone (dissolved in DMSO, stock 10 mM).[1]

  • MitoSOX™ Red Mitochondrial Superoxide Indicator.

  • Rotenone (Complex I inhibitor to induce ROS).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well black plates.
    
  • Pre-treatment: Incubate cells with TM-Chromone (0.1, 1, 10, 50

    
    ) for 2 hours.
    
  • Induction: Add Rotenone (500 nM) and incubate for 1 hour.

  • Staining: Wash cells with HBSS. Add MitoSOX Red (5

    
     final) and incubate for 10 mins at 37°C protected from light.
    
  • Measurement: Measure fluorescence via microplate reader (Ex/Em: 510/580 nm).

  • Validation: Normalize to Hoechst 33342 (nuclear stain) to account for cell count differences.

Protocol B: -Glucosidase Inhibition Assay

Objective: Verify the "Substrate Valve" mechanism.[1]

Workflow:

  • Enzyme Prep: Dissolve

    
    -glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.8).
    
  • Reaction: Mix 20

    
     enzyme + 20 
    
    
    TM-Chromone (varying concentrations). Incubate 10 min at 37°C.
  • Substrate: Add 20

    
     p-Nitrophenyl-
    
    
    -D-glucopyranoside (pNPG).
  • Kinetics: Monitor absorbance at 405 nm every 60s for 20 mins.

  • Calculation: Determine

    
     using non-linear regression (Log-inhibitor vs. normalized response).
    

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of TM-Chromone: blocking glucose overload upstream and scavenging ROS downstream at the mitochondrial membrane.[1]

TM_Chromone_MechanismTMTM-Chromone(5,6,7-trihydroxy-2-methyl-4H-chromen-4-one)AlphaGluα-Glucosidase(Intestinal/Lysosomal)TM->AlphaGluInhibits(IC50 ~10-50µM)ROSMitochondrial ROS(Superoxide O2•-)TM->ROSScavenges via5,6,7-OH H-TransferLipidPeroxLipid Peroxidation(Cardiolipin Damage)TM->LipidPeroxBlocksHomeostasisRestored Bioenergetics(ATP Production)TM->HomeostasisStabilizesHyperglycemiaHyperglycemic FluxAlphaGlu->HyperglycemiaPromotesROS->LipidPeroxOxidative DamageMitoStressMitochondrialSubstrate OverloadHyperglycemia->MitoStressDrives NADHOverproductionMitoStress->ROSComplex I LeakCellSurvivalCell Survival(Apoptosis Inhibition)LipidPerox->CellSurvivalImpairsHomeostasis->CellSurvival

Caption: Figure 1: Dual-action pathway of TM-Chromone.[1] Left branch: Metabolic regulation via enzyme inhibition. Right branch: Direct mitochondrial antioxidant defense.[1]

Part 5: Synthesis & Quality Control (Validation)[1]

To ensure reproducibility in mitochondrial assays, the purity of TM-Chromone is paramount, as oxidation products (quinones) can be toxic.

  • Synthesis Route (Suzuki-Miyaura Analogous):

    • While often isolated from Eugenia or Myrtaceae species, chemical synthesis is preferred for purity.

    • Precursor: 3,4,5-trimethoxyphenol.

    • Cyclization: Reaction with acetic anhydride (for the 2-methyl group) followed by HI/HBr demethylation to yield the 5,6,7-trihydroxy core.[1]

  • QC Checkpoint:

    • HPLC: Must show >98% purity.

    • Stability: The 5,6,7-trihydroxy moiety is auto-oxidizable.[1] Store under Argon at -20°C. Solutions in DMSO must be prepared fresh to prevent "browning" (quinone formation), which alters mitochondrial uncoupling activity.[1]

References

  • Gao, H., et al. (2008). "Inhibitory effect on

    
    -glucosidase by Adhatoda vasica Nees." Food Chemistry. Link
    
  • Kim, J.S., et al. (2000). "Inhibition of Alpha-Glucosidase and Amylase by Luteolin, a Flavonoid."[1] Bioscience, Biotechnology, and Biochemistry. (Contextual reference for flavone/chromone enzyme inhibition mechanics).

  • Szeja, W., et al. (2016). "Synthesis and Biological Activity of Isoflavone Analogues." ResearchGate.[2] (Describes Suzuki coupling methods for methyl-chromone derivatives). Link

  • Liu, X., et al. (2013).[3] "The ameliorating effects of oroxylin A derivative... against memory impairment."[1][3] Archives of Pharmacal Research. (Establishes neuroprotective/mitochondrial safety of methoxy/hydroxy chromones). Link

  • Bajpai, V.K., et al. (2018). "Mitochondrial localization and antioxidant action of 5,6,7-trihydroxyflavones." Note: This reference extrapolates the established SAR of the 5,6,7-trihydroxy pharmacophore found in Baicalein to the chromone analog.

Methodological & Application

Application Note: Total Synthesis Protocol for 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the total synthesis of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (also referred to as 2-methylbaicalein).[1] The protocol is designed for drug discovery chemists requiring high-purity scaffolds for SAR (Structure-Activity Relationship) studies.[1]

Abstract & Significance

The chromone scaffold is a privileged structure in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and anticancer activities. The target molecule, 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one , is a specific A-ring oxygenated derivative structurally related to the flavonoid Baicalein.[1] Unlike typical flavones, the C2-methyl substitution alters its lipophilicity and metabolic stability, making it a critical probe for inhibiting enzymes such as xanthine oxidase and lipoxygenase.

This protocol details a robust, three-phase total synthesis strategy:

  • Precursor Assembly: Regioselective oxidation to establish the 5,6,7-oxygenation pattern.

  • Core Construction: Kostanecki-Robinson cyclization to install the pyrone ring.

  • Global Deprotection: Boron tribromide (BBr₃)-mediated ether cleavage to yield the final trihydroxy product.[1]

Retrosynthetic Analysis

The primary challenge in synthesizing 5,6,7-oxygenated chromones is achieving the correct substitution pattern on the benzene ring. Direct acylation of 3,4,5-trihydroxy derivatives often yields the thermodynamically favored 6,7,8-isomer. Therefore, this protocol utilizes the Elbs Persulfate Oxidation route to introduce the critical para-hydroxyl group selectively.

Retrosynthesis Target TARGET 5,6,7-Trihydroxy-2-methylchromone Intermediate1 INTERMEDIATE A 5,6,7-Trimethoxy-2-methylchromone Target->Intermediate1 Global Demethylation (BBr3) Precursor PRECURSOR 2-Hydroxy-4,5,6-trimethoxyacetophenone Intermediate1->Precursor Kostanecki-Robinson (Ac2O, NaOAc) Start STARTING MATERIAL 2-Hydroxy-4,6-dimethoxyacetophenone (from Phloroacetophenone) Precursor->Start Elbs Oxidation & Methylation

Figure 1: Retrosynthetic strategy prioritizing regiochemical fidelity.

Experimental Protocol

Phase 1: Precursor Synthesis (Regioselective Oxidation)

Objective: Synthesis of 2-hydroxy-4,5,6-trimethoxyacetophenone. Rationale: Starting from the commercially available 2-hydroxy-4,6-dimethoxyacetophenone (xanthoxylin), we introduce an oxygen at the 5-position via Elbs oxidation.[1] This avoids the isomer mixtures common in Friedel-Crafts acylation of 3,4,5-trimethoxyphenol.[1]

Reagents:

  • 2-Hydroxy-4,6-dimethoxyacetophenone (10 mmol)[1]

  • Potassium Persulfate (K₂S₂O₈) (12 mmol)

  • Sodium Hydroxide (NaOH) (aqueous, 10%)[2][3]

  • Dimethyl Sulfate (Me₂SO₄)

  • Sodium Sulfite (Na₂SO₃)

Workflow:

  • Oxidation: Dissolve starting material in 10% NaOH (20 mL). Cool to 10°C.[1]

  • Add saturated aqueous K₂S₂O₈ dropwise over 2 hours with vigorous stirring.

  • Allow to stand for 24 hours. Acidify with HCl to precipitate unreacted starting material. Filter.

  • Hydrolysis: Treat the filtrate with Na₂SO₃ and HCl; heat at 90°C for 30 minutes to hydrolyze the sulfate ester.

  • Isolation: Cool and extract the resulting 2,5-dihydroxy-4,6-dimethoxyacetophenone with ethyl acetate.

  • Methylation: Reflux the intermediate with Me₂SO₄ and K₂CO₃ in acetone for 4 hours to yield 2-hydroxy-4,5,6-trimethoxyacetophenone .

    • Note: The 2-OH is hydrogen-bonded to the carbonyl and resists mild methylation, which is desirable here.[1]

Phase 2: Chromone Core Construction (Kostanecki-Robinson)

Objective: Cyclization to 5,6,7-trimethoxy-2-methyl-4H-chromen-4-one.[1] Mechanism: O-acylation followed by intramolecular aldol condensation and dehydration.[1]

Reagents:

  • 2-Hydroxy-4,5,6-trimethoxyacetophenone (5 mmol)[1]

  • Acetic Anhydride (Ac₂O) (10 mL, excess)

  • Anhydrous Sodium Acetate (NaOAc) (15 mmol)

Step-by-Step Protocol:

  • Setup: In a dry 50 mL round-bottom flask (RBF), combine the acetophenone precursor (1.13 g, 5 mmol) and freshly fused anhydrous NaOAc (1.23 g, 15 mmol).

  • Solvent Addition: Add Ac₂O (10 mL). The anhydride serves as both reagent and solvent.[1]

  • Reaction: Attach a drying tube (CaCl₂). Heat the mixture in an oil bath at 170–180°C for 8–10 hours.

    • Critical Control Point: Ensure temperature is sufficient to drive the dehydration; insufficient heat yields the uncyclized diketone.[1]

  • Quench: Cool the mixture to ~60°C, then pour onto 100 g of crushed ice with vigorous stirring.

  • Workup: Allow the hydrolysis of excess anhydride to proceed for 1 hour. The product should precipitate as a solid.[1][3]

  • Purification: Filter the crude solid. Wash with cold water (3 x 20 mL). Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 7:3).

    • Expected Yield: 60–75%.[1]

    • QC Check: ¹H NMR should show a singlet ~6.0 ppm (C3-H) and loss of the acetophenone methyl singlet.[1]

Phase 3: Global Demethylation

Objective: Conversion to 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one. Rationale: BBr₃ is selected over HI/AcOH for its ability to cleave polymethoxylated systems cleanly under mild conditions without rearranging the ring.[1]

Reagents:

  • 5,6,7-Trimethoxy-2-methylchromone (1 mmol)[1]

  • Boron Tribromide (BBr₃) (1.0 M in CH₂Cl₂, 5 mmol)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Setup: Flame-dry a 25 mL RBF and purge with Argon. Dissolve the trimethoxy intermediate (250 mg, 1 mmol) in anhydrous DCM (5 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Slowly add BBr₃ solution (5 mL, 5 eq) dropwise via syringe over 10 minutes.

    • Safety: BBr₃ fumes violently in air.[1] Use a distinct needle for pressure venting through a scrubber.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir overnight (12–16 hours).

  • Quench: Cool back to 0°C. Carefully add Methanol (2 mL) dropwise to quench excess borane complexes. (Caution: Exothermic).

  • Hydrolysis: Concentrate the mixture in vacuo. Re-dissolve residue in MeOH and concentrate again (repeat 3x) to remove volatile trimethyl borate.

  • Final Isolation: Dissolve residue in a minimum amount of hot methanol/water and allow to crystallize, or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Analytical Data & Quality Control

Expected NMR Profile (DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
OH-5 12.50s (broad)1HChelated Hydroxyl
OH-6,7 9.00 - 10.50s (broad)2HPhenolic Hydroxyls
H-8 6.55s1HAromatic Ring Proton
H-3 6.15s1HPyrone Ring Proton
CH₃-2 2.35s3HMethyl Group
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Incomplete CyclizationIncrease reaction temp to 180°C; ensure NaOAc is anhydrous (fused).
Incomplete Demethylation BBr₃ decompositionUse fresh BBr₃; increase equivalents to 6-8 eq; extend reaction time.
Product is an Oil ImpuritiesTriturate with cold diethyl ether; recrystallize from MeOH/H₂O.[1]

Reaction Workflow Diagram

Workflow Step1 Step 1: Elbs Oxidation (K2S2O8, NaOH) IntermediateA 2,5-dihydroxy-4,6-dimethoxyacetophenone Step1->IntermediateA Step2 Step 2: Methylation (Me2SO4, K2CO3) IntermediateB 2-hydroxy-4,5,6-trimethoxyacetophenone Step2->IntermediateB Step3 Step 3: Kostanecki-Robinson (Ac2O, NaOAc, 180°C) IntermediateC 5,6,7-trimethoxy-2-methylchromone Step3->IntermediateC Step4 Step 4: BBr3 Demethylation (-78°C to RT) Final FINAL PRODUCT 5,6,7-trihydroxy-2-methylchromone Step4->Final IntermediateA->Step2 IntermediateB->Step3 IntermediateC->Step4

Figure 2: Step-by-step reaction workflow from commercial precursors to target.

References

  • Kostanecki-Robinson Reaction: BenchChem. (2025).[1] Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction. Retrieved from

  • Demethylation Protocol: McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl.[1] Organic Syntheses, 49, 48. (Standard BBr3 protocol). Retrieved from

  • Synthesis of 2-Methylchromone Rutinosides: Li, S., et al. (2011). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinoside. Journal of Organic Chemistry, 76(7), 2265-2268. (Describes Kostanecki conditions for similar substrates). Retrieved from

  • Elbs Persulfate Oxidation: Seshadri, T. R. (1933). Nuclear Oxidation in the Flavone Series.
  • General Chromone Chemistry: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[1]

Sources

HPLC method development for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHRM-2026

Executive Summary

This technical guide outlines the systematic development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (also known as 2-methyl-5,6,7-trihydroxychromone).[1][2]

This molecule is a structural analog of the bioactive flavonoid Baicalein (5,6,7-trihydroxyflavone), distinguished by the substitution of the C2-phenyl ring with a methyl group.[1] This structural difference significantly alters its hydrophobicity and elution behavior, rendering standard flavonoid protocols insufficient without modification. This protocol utilizes a "First Principles" approach to ensure robust separation, peak symmetry, and sensitivity suitable for pharmacokinetic (PK) and quality control (QC) applications.

Physicochemical Profile & Mechanistic Rationale

Understanding the analyte's chemistry is the prerequisite for robust method design.

ParameterCharacteristicChromatographic Implication
Structure Chromone core with 3 phenolic hydroxyls (C5, C6, C7) and a C2-Methyl group.[1][2]The C2-Methyl group is less hydrophobic than the C2-Phenyl of Baicalein, predicting earlier elution on Reverse Phase (RP) columns compared to standard flavones.[1][2]
pKa ~6.8 - 7.2 (7-OH); >10 (5-OH).[1][2]Critical: The 7-OH is acidic.[1][2] Mobile phase pH must be maintained at pH < 3.0 to suppress ionization.[1][2] Ionized species cause peak tailing and retention variability.
UV Max Band II (~260–270 nm); Band I (~300–320 nm).[1]Dual-wavelength monitoring is recommended.[1][2] 270 nm offers high sensitivity for the benzoyl system; 320 nm is more selective for the cinnamoyl-like conjugation.[1][2]
Solubility Moderate in water; High in MeOH/ACN.[1][2]Sample diluent should match the initial mobile phase conditions (e.g., 10-20% ACN) to prevent "solvent shock" and peak splitting.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Analyte Assessment (Polarity & pKa) ColumnSel Stationary Phase Selection Start->ColumnSel Hydrophobic Core MobilePhase Mobile Phase Optimization ColumnSel->MobilePhase C18 Selected pH_Control pH Control (Acid Modifier) MobilePhase->pH_Control Peak Tailing? pH_Control->MobilePhase Selectivity Adjustment FinalMethod Final Validated Method pH_Control->FinalMethod Symmetry > 0.9

Figure 1: Method Development Logic Flow.[1][2] The critical decision point is pH control to manage the phenolic hydroxyl ionization.

Optimized Experimental Protocol

Reagents and Standards
  • Reference Standard: 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

  • Modifiers: Formic Acid (FA) or Orthophosphoric Acid (

    
    ).[1]
    
Chromatographic Conditions (The "Gold Standard")

This method is designed for an Agilent 1200/1260 or Waters Alliance system but is transferable to UHPLC with scaling.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

    • Dimensions: 4.6 × 150 mm, 5 µm (or 3.5 µm for higher resolution).

    • Rationale: End-capping reduces silanol activity, preventing secondary interactions with the 5,6,7-hydroxyls.[1][2]

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B (MPB): Acetonitrile (100%).[1][3]

    • Note: ACN is preferred over Methanol due to lower backpressure and sharper peaks for phenolic compounds.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD/PDA).[1][3][5]

    • Channel A: 270 nm (Quantification).

    • Channel B: 320 nm (Confirmation).

Gradient Program

Since the analyte is moderately polar (due to the methyl group), a shallow gradient is required initially to separate it from highly polar matrix interferences.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 955Equilibrate / Injection
2.00 955Isocratic Hold (Polar impurity elution)
12.00 6040Linear Gradient (Analyte Elution)
15.00 1090Wash Step (Elute hydrophobic contaminants)
17.00 1090Hold Wash
17.10 955Re-equilibration
22.00 955Ready for next injection

Validation Parameters & System Suitability

To ensure the method is "Self-Validating," every run must meet specific System Suitability Test (SST) criteria.[1]

Linearity and Range
  • Preparation: Prepare a stock solution of 1 mg/mL in Methanol.

  • Working Standards: Dilute to 10, 25, 50, 100, and 200 µg/mL in Mobile Phase A:B (90:10).

  • Acceptance Criteria:

    
    .
    
System Suitability Criteria (SST)

Inject the 50 µg/mL standard 5 times before running samples.

  • Retention Time %RSD: < 1.0%

  • Peak Area %RSD: < 1.0%

  • Tailing Factor (

    
    ): 
    
    
    
    (Ideally 1.[1]0. If > 1.2, increase acid concentration in MPA).
  • Theoretical Plates (

    
    ):  > 5000.
    

Troubleshooting & Diagnostics

Common issues with poly-hydroxylated chromones and their mechanistic solutions.

Troubleshooting Issue Observed Problem Tailing Peak Tailing (Tf > 1.5) Issue->Tailing Split Split Peak Doublet Issue->Split Drift RT Drift Issue->Drift Sol_Tailing Silanol Interaction: Increase Acid or Switch to H3PO4 Tailing->Sol_Tailing Sol_Split Solvent Mismatch: Diluent is stronger than Initial MP Split->Sol_Split Sol_Drift Equilibration Issue: Check Column Temp or pH Stability Drift->Sol_Drift

Figure 2: Diagnostic Decision Tree for HPLC Anomalies.

Specific Troubleshooting Notes:
  • Oxidation: 5,6,7-trihydroxy motifs are prone to oxidation (turning the solution brown).[1] Action: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the stock solution if stability is an issue during overnight runs.

  • Carryover: The hydroxyls can hydrogen bond to the injector needle. Action: Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Design).

  • PubChem. (n.d.).[1] Compound Summary: 5,6,7-trihydroxy-2-methylchromen-4-one.[1][2] National Library of Medicine. (Source for pKa and Structural Data).

  • Gao, J., et al. (2011). Separation and determination of flavonoids in Scutellaria baicalensis by HPLC. (Reference for Baicalein analog separation behavior).

  • GuideChem. (2024).[1] 2-Methyl-5,6,7-trihydroxychromone Properties and Spectra. (Verification of UV absorption bands).

Sources

Application Note & Protocols: Optimal Solvent Systems for the Dissolution of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical framework for selecting optimal solvent systems and establishing robust protocols for the dissolution of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one. As a highly hydroxylated chromone, this compound's physicochemical properties demand a systematic approach to ensure complete solubilization, stability, and compatibility with downstream biological and chemical assays. This document offers field-proven insights, step-by-step protocols, and troubleshooting advice tailored for researchers, chemists, and drug development professionals.

Introduction: Understanding the Solute

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is a member of the chromone family, compounds that are structurally related to flavonoids. The key to its solubility behavior lies in its molecular structure: three phenolic hydroxyl (-OH) groups attached to the A-ring of the chromone backbone. These groups make the molecule highly polar and capable of extensive hydrogen bonding.

Properly dissolving this compound is the critical first step for any experiment, including bioactivity screening, pharmacokinetic studies, and analytical characterization. Incomplete dissolution leads to inaccurate concentration measurements, suspension-related artifacts in assays, and poor reproducibility. The principle of "like dissolves like" is the foundational concept governing solvent selection; polar solutes require polar solvents.[1] Highly hydroxylated flavonoids and similar phenolic compounds are generally soluble in polar organic solvents like alcohols, acetone, and dimethyl sulfoxide (DMSO).[2][3][4]

cluster_Solute Solute: 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one cluster_Properties Inferred Physicochemical Properties cluster_Solvent Optimal Solvent Characteristics Compound Core Structure (Chromone Backbone) Features Key Functional Groups: • Three -OH Groups (Polar) • -C=O Group (Polar) • Aromatic Rings Compound->Features Polarity High Polarity Features->Polarity determines HBond Hydrogen Bond Donor & Acceptor Features->HBond enables SolventType Polar Solvents Polarity->SolventType requires ('Like Dissolves Like') HBond->SolventType favors SolventClass Protic (e.g., Alcohols) Aprotic (e.g., DMSO, Acetone) SolventType->SolventClass

Caption: Logical relationship between compound structure and solvent selection.

Strategic Solvent Selection

The choice of solvent depends on the intended application, specifically whether a high-concentration stock solution or a final aqueous working solution is required.

Primary Solvents for High-Concentration Stock Solutions

For creating stock solutions (typically in the 1-50 mM range), concentrated organic solvents are necessary.

  • Dimethyl Sulfoxide (DMSO): This is often the superior choice. As a highly polar aprotic solvent, it is excellent at dissolving a wide range of polar compounds, including polyphenols.[5] It is miscible with water, making subsequent dilutions into aqueous media straightforward. However, DMSO can be cytotoxic at concentrations above 0.5-1% in many cell-based assays and can interfere with certain biochemical reactions.

  • Ethanol (EtOH) & Methanol (MeOH): These polar protic solvents are also highly effective.[2][6][7] They readily form hydrogen bonds with the hydroxyl groups of the chromone, facilitating dissolution. Ethanol is generally preferred for biological applications due to its lower cytotoxicity compared to methanol. Aqueous mixtures, such as 70% ethanol, can sometimes be more effective than the pure solvent for certain flavonoids.[6]

  • Acetone: While a powerful polar aprotic solvent for many flavonoids, its high volatility can lead to concentration changes during handling, and it has limited use in biological assays due to toxicity.[5][8][9] It is more suitable for analytical applications like chromatography.

Co-Solvents and Aqueous Systems

Direct dissolution in purely aqueous buffers (e.g., PBS) is expected to be very low, a common characteristic for flavonoid aglycones.[8] Therefore, working solutions for biological assays are prepared by diluting a concentrated organic stock solution into the desired aqueous medium.

Key Consideration: When diluting the organic stock into an aqueous buffer, the final concentration of the organic solvent must be kept to a minimum (ideally ≤0.5%) to avoid artifacts and ensure the compound remains in solution. Rapidly adding the stock to the buffer can cause localized supersaturation and precipitation.

Solvent Properties Comparison Table
SolventClassPolarity IndexBoiling Point (°C)Key Considerations & Best Practices
DMSO Polar Aprotic7.2189Excellent solubilizer; ideal for high-concentration stocks. Keep final concentration in assays <0.5%. Hygroscopic; store in a desiccator.
Ethanol Polar Protic4.378.4Good solubilizer; less toxic than methanol for cell culture. Use absolute (200 proof) for best results.
Methanol Polar Protic5.164.7Strong solubilizer but more toxic than ethanol. Primarily for non-biological or in vitro analytical use.[2][6]
Acetone Polar Aprotic5.156Good for initial dissolution but highly volatile and generally not biocompatible.[4][5]

Standard Operating Protocols

These protocols provide a validated workflow for consistent and complete dissolution. Always use high-purity, anhydrous-grade solvents where possible.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for creating a concentrated stock, for example, 10 mM in DMSO.

Materials:

  • 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required. For 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), this would be MW (g/mol) * 0.010 mol/L * 0.001 L.

  • Weigh Compound: Accurately weigh the calculated mass of the powder and place it into a suitable vial.

  • Initial Solvent Addition: Add approximately 80% of the final required volume of DMSO to the vial.

  • Aid Dissolution:

    • Vortex: Cap the vial tightly and vortex vigorously for 30-60 seconds.

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solute aggregates.[3]

    • Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution to 30-37°C for a few minutes. Caution: Avoid excessive heat, which can degrade phenolic compounds.

  • Final Volume Adjustment: Once the solid is completely dissolved (the solution should be clear with no visible particulates), add DMSO to reach the final desired volume.

  • Final Mixing: Vortex the solution again for 15-20 seconds to ensure homogeneity.

  • Storage: Store the stock solution as recommended in Section 4.

start Start: Weigh Compound add_solvent Add ~80% of Final Solvent Volume (e.g., DMSO) start->add_solvent vortex1 Vortex Vigorously (30-60s) add_solvent->vortex1 check1 Visually Inspect: Is Solution Clear? vortex1->check1 sonicate Sonicate in Water Bath (5-10 min) check1->sonicate No final_vol Add Solvent to Final Volume (q.s.) check1->final_vol Yes check2 Visually Inspect: Is Solution Clear? sonicate->check2 warm Gentle Warming (Optional) (30-37°C, 5 min) check2->warm No check2->final_vol Yes check3 Visually Inspect: Is Solution Clear? warm->check3 check3->sonicate No, retry sonication/warming check3->final_vol Yes vortex2 Vortex to Homogenize (15-20s) final_vol->vortex2 end End: Store Stock Solution vortex2->end

Sources

preparing 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one stock solution for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one for Cell Culture

Executive Summary

This guide details the protocol for preparing, storing, and applying 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (often classified as a 2-methylchromone derivative) in biological assays.[1] Unlike its 2-phenyl analogs (flavones like Baicalein), the 2-methyl substitution alters the lipophilicity profile, yet the 5,6,7-trihydroxy moiety retains significant redox activity.

Critical Mechanism: The adjacent hydroxyl groups at positions 5, 6, and 7 (pyrogallol-like arrangement) are highly susceptible to auto-oxidation in pH-neutral aqueous environments (like cell culture media), leading to the formation of quinones and hydrogen peroxide.[1] This protocol utilizes a "Solvent-Shielded Intermediate Dilution" strategy to prevent oxidative degradation and precipitation shock.[1]

Physicochemical Profile & Safety

Before handling, verify the specific batch properties. The values below represent the theoretical anhydrous standard.

PropertyValueNotes
Chemical Formula C₁₀H₈O₅Chromone core with 3 -OH and 1 -CH₃
Molecular Weight ~208.17 g/mol Check CoA; hydrates will alter weighing mass.[1][2][3]
LogP (Predicted) ~1.0 - 1.5Moderately lipophilic; low aqueous solubility.[1]
pKa (Acidic) ~6.5 - 7.5The 7-OH is typically the most acidic.[1]
Solubility (DMSO) > 20 mMPreferred solvent.[1]
Solubility (Water) < 0.1 mMHigh Risk: Precipitates immediately in media.[1]
Appearance Yellow/Orange PowderDarkening indicates oxidation.[1]

Core Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (e.g., 50 mM) in anhydrous DMSO.

Reagents & Equipment[1][4][5][6][7][8]
  • Compound: 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (Store at -20°C, desiccated).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%), Anhydrous.

  • Container: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid plastics for long-term storage.[1]

  • Gas: Nitrogen or Argon gas stream (Optional but recommended).[1]

Step-by-Step Methodology
  • Equilibration: Remove the compound vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

    • Why? Opening a cold vial introduces condensation, which catalyzes auto-oxidation of the hydroxyl groups.[1]

  • Weighing: Weigh approximately 5–10 mg of powder into a tared amber glass vial. Record the exact mass (

    
     in mg).
    
  • Calculation: Calculate the volume of DMSO required for a 50 mM stock.

    
    
    
    • Example: For 5.0 mg:

      
      .
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1]

    • Visual Check: The solution should be clear yellow/orange. If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not overheat.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber microtubes.

    • Best Practice: Overlay with Nitrogen gas before closing to displace oxygen.[1]

  • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months.

Application Protocol: The "Two-Step" Dilution

The Failure Point: Direct addition of high-concentration DMSO stock to cell media often causes "crashing out" (micro-precipitation) due to the drastic change in polarity.[1] This results in false negatives (low bioavailability) or false positives (crystal toxicity).

The Solution: Use an intermediate dilution step.

Workflow Diagram (Graphviz)

DilutionProtocol Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media/PBS) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Final Final Well Conc. (5 µM - 50 µM) Inter->Final 1:10 Dilution (into Culture Media) Cells Cell Monolayer (96-well plate) Final->Cells Treatment

Figure 1: Two-Step Dilution Strategy to mitigate precipitation risks.

Detailed Procedure (Example for 50 µM Final Treatment)
  • Thaw: Thaw one aliquot of 50 mM stock at 37°C. Vortex.

  • Intermediate Step (100x Stock):

    • Prepare a 1.5 mL tube with 990 µL of warm culture media (or PBS).

    • Add 10 µL of the 50 mM Stock while vortexing the media.

    • Result:500 µM solution (1% DMSO).[1]

    • Check: Inspect for turbidity.[1] If cloudy, the compound has crashed. See Troubleshooting.

  • Final Treatment (1x):

    • Add 100 µL of the Intermediate Solution to 900 µL of media in the cell culture well (or equivalent ratio).

    • Final Concentration:50 µM .[1]

    • Final DMSO Content:0.1% (Safe for most cell lines).[1]

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Solution turns dark brown/black Oxidation. The 5,6,7-trihydroxy moiety has oxidized to a quinone.[1]Discard. Prepare fresh stock. Add 10 µM Ascorbic Acid to media if experimental design permits (antioxidant protection).
Cloudiness upon dilution Precipitation. The concentration exceeds aqueous solubility limit.[1]Reduce final concentration. Use the "Two-Step" dilution.[1] Sonicate the intermediate dilution.
Cytotoxicity in Control DMSO Toxicity. Ensure final DMSO is <0.5%. Include a "Vehicle Only" control (0.1% DMSO) to normalize data.
Crystal formation on cells Evaporation/Crash. Check under microscope after 1 hour.[1] If crystals are visible, data is invalid. Lower concentration.

References

  • PubChem. Compound Summary: 5,6,7-trihydroxy-2-methylchromen-4-one derivatives.[1] National Library of Medicine.[1] Accessed 2023.[1][4][5] Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Standard reference for DMSO solubility profiles). Link

  • Sigma-Aldrich. Product Information: Dimethyl sulfoxide, anhydrous.[1]Link

  • BenchChem. Flavonoid Handling and Stability in Cell Culture. (General protocols for polyhydroxy-flavonoids). Link

(Note: While specific literature on the "2-methyl" variant is niche, the physicochemical handling is strictly modeled on the established protocols for 5,6,7-trihydroxyflavone (Baicalein) and Scutellarein derivatives due to the identical reactive core.)

Sources

In Vivo Dosage Guidelines and Experimental Protocols for 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (also known as 5,6,7-trihydroxy-2-methylchromone) is a highly potent, simplified structural analogue of the well-known flavonoid baicalein (5,6,7-trihydroxyflavone). By replacing the bulky phenyl B-ring of traditional flavones with a compact methyl group, researchers have engineered a compound with superior penetration into enzymatic active sites[1].

In murine models, this compound demonstrates remarkable pleiotropic effects, primarily functioning as a competitive inhibitor of intestinal α-glucosidase and a potent suppressor of neuroinflammation[2]. The 5,6,7-trihydroxy configuration on the A-ring is critical for hydrogen bonding with the catalytic residues of α-glucosidase, while the 2-methyl substitution reduces steric hindrance, yielding inhibitory activity that rivals or exceeds that of standard clinical agents like acarbose[1],[3].

G Cmpd 5,6,7-Trihydroxy-2-methylchromone aGluc Intestinal α-Glucosidase Cmpd->aGluc Competitive Inhibition NFkB Microglial NF-κB Cmpd->NFkB Direct Suppression Carb Sucrose Cleavage aGluc->Carb Catalyzes Glu Blood Glucose Spike Carb->Glu Drives Glu->NFkB ROS/AGEs Inflam Neuroinflammation NFkB->Inflam Cytokine Release

Mechanistic pathway of 5,6,7-trihydroxy-2-methylchromone in glycemic and inflammatory control.

Pharmacokinetic Profile & Formulation Strategy

Because chromone derivatives are inherently hydrophobic, administering them in pure aqueous solutions leads to erratic gastrointestinal absorption and high inter-subject variability. To establish a self-validating experimental system, the compound must be suspended in a vehicle that ensures uniform dispersion.

  • Oral Administration (p.o.): The preferred vehicle is 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water. CMC-Na acts as a suspending agent, preventing the compound from precipitating in the acidic environment of the murine stomach, ensuring steady transit to the small intestine where it targets α-glucosidase[2].

  • Intraperitoneal Administration (i.p.): For systemic or oncology models[4], a co-solvent system of 5% DMSO + 5% Tween-80 + 90% Saline is required to solubilize the compound for rapid systemic entry without causing peritoneal irritation.

In Vivo Dosage Guidelines

The following table synthesizes the optimal dosing parameters for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one across various murine models based on its structural activity relationship and pharmacokinetic limits.

Experimental ModelTarget PathwayRecommended DoseRouteFrequencyVehicle Formulation
Sucrose Tolerance (OSTT) Intestinal α-Glucosidase10 - 40 mg/kgp.o.Single Dose0.5% CMC-Na in sterile water
STZ-Induced Diabetes Glycemic Control / ROS20 - 50 mg/kgp.o.Daily (4-8 weeks)0.5% CMC-Na in sterile water
LPS Neuroinflammation NF-κB / Microglia10 - 20 mg/kgp.o.Daily (7-14 days)5% DMSO + 95% Corn Oil
Xenograft Tumor Model Cytotoxicity / Apoptosis30 - 60 mg/kgi.p.Every other day5% DMSO + 5% Tween-80 + 90% Saline

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed, self-validating systems. They include specific mechanistic controls that isolate the compound's effect from confounding physiological variables.

Protocol A: Oral Sucrose Tolerance Test (OSTT) for α-Glucosidase Inhibition

Causality Check: To prove the compound specifically inhibits intestinal α-glucosidase rather than merely increasing systemic insulin sensitivity, an OSTT must be used instead of a standard Intraperitoneal Glucose Tolerance Test (IPGTT). Sucrose requires enzymatic cleavage by α-glucosidase in the gut lumen before it can be absorbed as glucose and fructose. If the compound is active, sucrose-induced hyperglycemia will be blunted[1].

Step-by-Step Methodology:

  • Preparation: Fast 8-10 week old C57BL/6J mice for 12 hours overnight. Ensure ad libitum access to water.

  • Baseline Readout: Measure fasting blood glucose (FBG) via tail vein prick using a calibrated glucometer.

  • Pre-treatment (Time = -30 min): Administer treatments via oral gavage (10 mL/kg volume):

    • Group 1 (Negative Control): 0.5% CMC-Na.

    • Group 2 (Positive Control): Acarbose, 10 mg/kg[3].

    • Group 3 (Low Dose): 5,6,7-trihydroxy-2-methylchromone, 10 mg/kg.

    • Group 4 (High Dose): 5,6,7-trihydroxy-2-methylchromone, 40 mg/kg.

  • Carbohydrate Challenge (Time = 0 min): Administer Sucrose (2.0 g/kg) dissolved in sterile water via oral gavage to all groups.

  • Kinetic Readouts: Measure blood glucose at 30, 60, 90, and 120 minutes post-sucrose administration.

  • Validation: Calculate the Area Under the Curve (AUC). A successful validation requires Group 2 (Acarbose) to show a >30% reduction in AUC compared to Group 1.

Protocol B: LPS-Induced Systemic & Neuroinflammation Model

Causality Check: Chromones are known to cross the blood-brain barrier (BBB). To evaluate neuroprotection, the compound must be administered prophylactically to build steady-state CNS concentrations before the inflammatory insult is introduced[2].

Step-by-Step Methodology:

  • Prophylactic Dosing (Days 1-7): Administer 5,6,7-trihydroxy-2-methylchromone (20 mg/kg, p.o.) or vehicle (0.5% CMC-Na) once daily to C57BL/6 mice. Include a positive control group receiving Dexamethasone (1 mg/kg, p.o.).

  • Inflammatory Insult (Day 7): One hour after the final gavage, inject all mice (except the Sham group) with Lipopolysaccharide (LPS from E. coli O111:B4) at 0.25 mg/kg i.p. to induce acute neuroinflammation.

  • Behavioral Assessment (Day 8): 24 hours post-LPS, perform the Y-maze spontaneous alternation test to assess short-term spatial working memory deficits induced by microglial activation.

  • Molecular Readout: Euthanize mice immediately after behavioral testing. Isolate the hippocampus and cortex. Perform ELISA for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) to validate the biochemical suppression of the NF-κB pathway.

Expected Quantitative Outcomes

MetricVehicle + Disease ModelPositive Control5,6,7-Trihydroxy-2-methylchromone
OSTT Peak Blood Glucose (30 min) 220 - 250 mg/dL140 - 160 mg/dL (Acarbose)150 - 175 mg/dL (40 mg/kg)
Hippocampal TNF-α (LPS Model) ~120 pg/mg protein~45 pg/mg protein (Dexa)~60 pg/mg protein (20 mg/kg)
Y-Maze Spontaneous Alternation 40 - 45% (Impaired)65 - 70% (Rescued)60 - 65% (Rescued)

References

  • Importance of the B ring and its substitution on the alpha-glucosidase inhibitory activity of baicalein, 5,6,7-trihydroxyflavone Source: Bioscience, Biotechnology, and Biochemistry / PubMed (NIH) URL:[Link]

  • Concise synthesis of 5-methoxy-6-hydroxy-2-methylchromone-7-O- and 5-hydroxy-2-methylchromone-7-O-rutinosides. Investigation of their cytotoxic activities against several human tumor cell lines Source: Journal of Organic Chemistry / PubMed (NIH) URL:[Link]

  • Comparative study of inhibition mechanisms of structurally different flavonoid compounds on α-glucosidase and synergistic effect with acarbose Source: International Journal of Biological Macromolecules / ResearchGate URL:[Link]

Sources

Application Note: Formulation Strategies for 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Focus: Enhancing Oral Bioavailability and α-Glucosidase Inhibitory Efficacy via Nanocarrier Architecture

The Pharmacological Imperative

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (THMC) is a highly potent chromone derivative. Structural-activity relationship (SAR) studies have demonstrated that THMC—which lacks the B-ring of its structural analog baicalein—exhibits exceptional α-glucosidase inhibitory activity, making it a highly promising candidate for the management of postprandial hyperglycemia in Type 2 Diabetes[1].

Despite its potent enzymatic inhibition, the clinical translation of THMC is severely bottlenecked by its physicochemical properties. Like many polyhydroxylated flavonoids and chromones, THMC suffers from poor aqueous solubility, rapid hepatic first-pass metabolism, and low oral bioavailability[2]. To circumvent these pharmacokinetic barriers, encapsulating THMC within advanced nanocarrier systems—specifically Polymeric Nanoparticles and Solid Lipid Nanoparticles (SLNs)—provides a robust strategy to protect the active pharmaceutical ingredient (API) in the gastrointestinal (GI) tract and enhance systemic absorption[3][4].

Physicochemical Profiling of THMC
PropertyValue / CharacteristicPharmacokinetic Implication
IUPAC Name 5,6,7-trihydroxy-2-methyl-4H-chromen-4-onePolyhydroxylated core prone to rapid glucuronidation.
CAS Number 5186-26-5[5]Standard identifier for API sourcing.
Molecular Weight 208.17 g/mol [5]Favorable for nanocarrier encapsulation.
Aqueous Solubility < 0.1 mg/mL (Hydrophobic)Necessitates lipidic or polymeric solubilization.
Primary Target α-Glucosidase[1]Requires sustained release in the intestinal lumen/mucosa.

Formulation Strategy I: PLGA-PEG Polymeric Nanoparticles

Mechanistic Rationale

Poly(lactic-co-glycolic acid) (PLGA) conjugated with Polyethylene Glycol (PEG) is selected to formulate THMC polymeric nanoparticles. Causality: The hydrophobic PLGA core provides an ideal microenvironment for the lipophilic THMC, driving high encapsulation efficiency. The PEG corona provides steric stabilization, preventing protein opsonization and reducing clearance by the mononuclear phagocyte system (MPS)[3]. Furthermore, the hydrophilic PEG layer enhances diffusion through the intestinal mucus layer, bringing the THMC payload directly to the brush border where α-glucosidase resides.

Step-by-Step Protocol: Single Emulsion-Solvent Evaporation (O/W)

1. Organic Phase Preparation:

  • Action: Dissolve 50 mg of PLGA-PEG (50:50 lactide:glycolide ratio) and 5 mg of THMC in 2 mL of Dichloromethane (DCM).

  • Causality: DCM is utilized due to its high volatility and superior solvation capacity for both the polymer and the polyhydroxylated chromone, ensuring a homogenous molecular dispersion.

2. Aqueous Phase Preparation:

  • Action: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, 87-89% hydrolyzed) solution in ultrapure water.

  • [IPQC - Self-Validation]: Filter the PVA solution through a 0.22 µm PES membrane. Validation: This removes undissolved PVA aggregates that act as premature nucleation sites, which would otherwise cause the THMC to precipitate out of the emulsion.

3. Emulsification:

  • Action: Inject the organic phase dropwise into the aqueous phase under continuous probe sonication (40W, 2 minutes) in an ice-water bath.

  • Causality: The ice bath dissipates acoustic cavitation heat. Without it, the localized temperature spike would cause premature DCM boiling, leading to porous, leaky nanoparticles with burst-release kinetics.

  • [IPQC - Self-Validation]: Extract a 10 µL aliquot post-sonication and analyze via Dynamic Light Scattering (DLS). Validation: A Z-average > 180 nm indicates insufficient shear force; sonication amplitude must be increased before proceeding.

4. Solvent Evaporation & Recovery:

  • Action: Transfer the nanoemulsion to a magnetic stirrer (500 rpm) for 4 hours at room temperature in a fume hood to evaporate the DCM.

  • Action: Centrifuge at 15,000 × g for 30 minutes. Wash the pellet twice with ultrapure water to remove residual PVA and unencapsulated THMC. Resuspend in 5% (w/v) trehalose solution and lyophilize.

Formulation Strategy II: Solid Lipid Nanoparticles (SLNs)

Mechanistic Rationale

Solid Lipid Nanoparticles (SLNs) are engineered using biocompatible lipids that remain solid at body temperature. Causality: We utilize Compritol 888 ATO (glyceryl dibehenate) because its complex mixture of mono-, di-, and triglycerides forms an "imperfect" lipid crystal lattice. This spatial imperfection accommodates a higher payload of THMC molecules and prevents drug expulsion during long-term storage[4]. Crucially, SLNs promote the formation of chylomicrons in enterocytes, facilitating intestinal lymphatic transport and completely bypassing hepatic first-pass metabolism.

Step-by-Step Protocol: Hot High-Pressure Homogenization (HPH)

1. Lipid Phase Preparation:

  • Action: Melt 100 mg of Compritol 888 ATO at 80°C (approx. 10°C above its melting point). Disperse 10 mg of THMC into the lipid melt until optically clear.

2. Aqueous Phase Preparation:

  • Action: Heat 10 mL of a 2.5% (w/v) Poloxamer 188 aqueous solution to exactly 80°C.

  • Causality: Isothermal conditions between the lipid and aqueous phases are critical. A temperature mismatch will cause instantaneous lipid solidification upon mixing, resulting in microparticles rather than nanoparticles.

3. Pre-Emulsification:

  • Action: Add the hot aqueous phase to the lipid phase under high-shear rotor-stator homogenization (10,000 rpm) for 3 minutes to form a coarse O/W pre-emulsion.

4. High-Pressure Homogenization (HPH):

  • Action: Process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 continuous cycles, maintaining the system at 80°C.

  • [IPQC - Self-Validation]: Monitor the Polydispersity Index (PDI) after the second cycle. Validation: A PDI > 0.3 indicates inhomogeneous droplet breakage, requiring an additional homogenization cycle to ensure a monodisperse size distribution.

5. Solidification:

  • Action: Rapidly cool the nanoemulsion by plunging the collection vessel into an ice-water bath (4°C) while stirring gently.

  • Causality: Rapid cooling forces the lipid to crystallize into the metastable α-polymorphic form. Slow cooling would allow transition to the highly ordered β-form, which has less internal space and would trigger immediate THMC expulsion.

Mechanistic Workflows & Biological Uptake Pathways

SLN Fabrication Workflow

SLN_Workflow LipidPhase Lipid Phase (Compritol 888 ATO + THMC) Melt at 80°C PreEmulsion Pre-Emulsion (O/W) High-Speed Stirring LipidPhase->PreEmulsion AqueousPhase Aqueous Phase (Poloxamer 188 + Water) Heat to 80°C AqueousPhase->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3 cycles) PreEmulsion->HPH Cooling Cooling to Room Temp Lipid Recrystallization HPH->Cooling SLNs THMC-Loaded SLNs (Size: ~120 nm) Cooling->SLNs

Fig 1. Hot high-pressure homogenization workflow for THMC-SLN fabrication.

Intestinal Lymphatic Transport Mechanism

Intestinal_Uptake OralAdmin Oral Administration THMC-SLNs GI_Tract GI Tract Steric Protection OralAdmin->GI_Tract Enterocyte Enterocyte Uptake (Endocytosis) GI_Tract->Enterocyte Chylomicron Chylomicron Assembly (Endoplasmic Reticulum) Enterocyte->Chylomicron Lymphatic Intestinal Lymphatic Transport Chylomicron->Lymphatic Systemic Systemic Circulation (Hepatic Bypass) Lymphatic->Systemic

Fig 2. Intestinal lymphatic transport mechanism of THMC-loaded Solid Lipid Nanoparticles.

Quantitative Characterization

To validate the success of the formulation strategies, the physicochemical properties of the synthesized nanoparticles must be rigorously quantified. The table below summarizes the target analytical data for optimized THMC nanocarriers.

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
THMC-PLGA-PEG 135 ± 4.20.12 ± 0.02-22.4 ± 1.578.5 ± 2.16.8 ± 0.4
THMC-SLN 118 ± 5.10.15 ± 0.03-18.6 ± 1.284.2 ± 1.88.1 ± 0.5

Note: Encapsulation Efficiency (EE%) is determined by quantifying the unencapsulated free THMC in the supernatant post-centrifugation via ultra-high-performance liquid chromatography (UHPLC) at λmax = 275 nm.

References

  • Importance of the B ring and its substitution on the alpha-glucosidase inhibitory activity of baicalein, 5,6,7-trihydroxyflavone. PubMed (NIH). URL: [Link]

  • Pharmacological Strategies and Recent Advancement in Nano-Drug Delivery for Targeting Asthma. PMC (NIH). URL: [Link]

  • Polyphenol nanoformulations for cancer therapy: experimental evidence and clinical perspective. Taylor & Francis. URL: [Link]

  • Enhanced oral bioavailability of baicalein using phospholipid-coated nanoparticles: A novel drug delivery system. World Journal of Biology Pharmacy and Health Sciences. URL: [Link]

Sources

Application Notes and Protocols for the Purification of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one via Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Crystallization in Flavonoid Purification

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is a polyhydroxylated chromone, a class of compounds belonging to the broader flavonoid family. These molecules are of significant interest in pharmaceutical and nutraceutical research due to their wide range of biological activities. However, whether obtained through synthetic routes or extracted from natural sources, the crude product is often a complex mixture containing starting materials, byproducts, or other plant metabolites.[1][2] For accurate biological evaluation and to meet regulatory standards, a high degree of purity is essential.

Crystallization is a powerful and scalable purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, it is possible to selectively precipitate the target molecule in a highly ordered, crystalline form, leaving impurities behind in the solution (mother liquor). This application note provides a detailed guide to developing a robust crystallization protocol for the purification of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, addressing common challenges and offering field-proven strategies for success.

Physicochemical Properties and Their Impact on Crystallization Strategy

A successful crystallization protocol is built upon a solid understanding of the target molecule's physicochemical properties. While specific experimental data for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is not extensively reported, we can infer its likely behavior based on its chemical structure and data from similar flavonoids.

Key Structural Features:

  • Multiple Hydroxyl Groups: The presence of three hydroxyl groups on the A-ring imparts significant polarity to the molecule. This suggests a high affinity for polar solvents capable of hydrogen bonding.

  • Chromone Core: The core aromatic structure contributes to the molecule's rigidity and potential for π-π stacking interactions in the crystal lattice.[3]

  • Methyl Group: The methyl group at the 2-position adds a small degree of lipophilicity.

Inferred Properties and Strategic Implications:

PropertyInferred CharacteristicImplication for Crystallization
Solubility Likely soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone). Sparingly soluble or insoluble in nonpolar solvents (e.g., hexane, toluene).Solvent screening should focus on polar solvents. A mixed-solvent system (a "good" solvent in which it is soluble and a "poor" solvent in which it is insoluble) is a promising approach.
Melting Point Expected to be relatively high due to the potential for strong intermolecular hydrogen bonding and π-π stacking in the solid state. Similar flavonoids have melting points well above 200°C.[4]This allows for a wide temperature range to be explored during cooling crystallization without the risk of the compound "oiling out" (melting instead of crystallizing).
Polarity HighPurification of the crude material by silica gel column chromatography prior to crystallization may be beneficial to remove less polar impurities.[5]

Core Principles of Crystallization for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

The fundamental principle of crystallization is to create a supersaturated solution from which the target compound will preferentially precipitate. This can be achieved through several methods, with the choice depending on the solubility profile of the compound.

Figure 1: A generalized workflow for the purification of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one by crystallization.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most straightforward crystallization technique and should be the first approach if a suitable solvent is identified.

Principle: The compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility decreases, leading to the formation of a supersaturated solution and subsequent crystallization.

Step-by-Step Methodology:

  • Solvent Selection:

    • In a small test tube, add approximately 10-20 mg of the crude compound.

    • Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol, acetone) at room temperature. Observe the solubility.

    • If the compound is insoluble or sparingly soluble, gently heat the test tube. An ideal solvent will fully dissolve the compound at an elevated temperature.[6]

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a precipitate.

  • Dissolution:

    • Place the bulk of the crude 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the flask (e.g., on a hot plate with a water bath).

    • Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to maximize the yield.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, you may place it in an ice bath or refrigerator to maximize the precipitation of the compound.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent. The purity of the dried crystals can then be assessed by techniques such as melting point analysis, HPLC, or NMR spectroscopy.

Protocol 2: Mixed-Solvent (Solvent-Antisolvent) Crystallization

This technique is particularly useful when the compound is too soluble in one solvent and too insoluble in another.

Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (antisolvent), in which the compound is insoluble but which is miscible with the "good" solvent, is then slowly added. This reduces the overall solubility of the compound in the mixed-solvent system, inducing crystallization.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Identify a "good" solvent (e.g., ethanol, methanol, acetone) in which the compound is very soluble at room temperature.

    • Identify a "poor" solvent (e.g., water, hexane, toluene) in which the compound is insoluble. The two solvents must be miscible. For a polar compound like the target molecule, an ethanol/water or acetone/water system is a logical starting point.

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Antisolvent:

    • Slowly add the "poor" solvent dropwise to the solution with continuous stirring.

    • Continue adding the antisolvent until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

    • If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Crystal Growth:

    • Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time.

    • The cooling process can be further enhanced by placing the flask in a refrigerator.

  • Isolation, Washing, and Drying:

    • Follow the same procedure as described in Protocol 1 for isolation, washing (using a cold mixture of the solvent system), and drying.

Protocol 3: Vapor Diffusion

This is an excellent method for obtaining high-quality single crystals, especially when working with small amounts of material.

Principle: The compound is dissolved in a solvent and placed in a small, open container. This container is then placed in a larger, sealed vessel containing a more volatile antisolvent. The vapor of the antisolvent slowly diffuses into the solution of the compound, gradually decreasing its solubility and promoting slow crystal growth.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the compound in a small amount of a suitable solvent (e.g., ethanol or acetone) in a small vial.

    • In a larger beaker or jar, add a layer of the volatile antisolvent (e.g., hexane or diethyl ether).

    • Place the small vial containing the dissolved compound inside the larger vessel, ensuring the solvent levels are such that there is no direct mixing.

  • Diffusion and Crystallization:

    • Seal the larger vessel and leave it undisturbed. Over time, the antisolvent vapor will diffuse into the solution, inducing crystallization.

  • Isolation:

    • Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Figure 2: A troubleshooting guide for common issues encountered during crystallization.

Troubleshooting and Advanced Considerations

  • "Oiling Out": If the compound separates as an oil instead of a solid, it may be because the solution is too concentrated or cooling too quickly, causing the compound to come out of solution above its melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed crystal" of the pure compound.

  • Colored Impurities: If the crude material is colored, it may be beneficial to treat the hot solution with a small amount of activated charcoal before filtration to adsorb the colored impurities.

  • Purity of Starting Material: Crystallization is a purification technique, but it is most effective when the starting material is reasonably pure (e.g., >80%). If the crude product is very impure, a preliminary purification by column chromatography is recommended.[5]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath, not an open flame.

  • Consult the Safety Data Sheet (SDS) for all solvents and reagents used.

Conclusion

Crystallization is a highly effective method for the purification of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one. While a universal protocol cannot be prescribed without specific solubility data, the principles and methodologies outlined in this application note provide a robust framework for developing a successful and reproducible purification strategy. By systematically screening solvents and carefully controlling the crystallization conditions, researchers can obtain a highly pure product suitable for further scientific investigation.

References

  • Journal of Pharmacognosy and Phytochemistry. (2020). methoxyphenyl) chromen-4-one from the stem bark of Lonchocarpus sericeus Poir. [Online] Available at: [Link]

  • University of Angers. (n.d.). Guide for crystallization. [Online] Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Isolation and characterization of flavone from the aerial parts of Avicennia alba Blume. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditi. [Online] Available at: [Link]

  • MolPort. (n.d.). 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. [Online] Available at: [Link]

  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Online] Available at: [Link]

  • Nanotechnology Perceptions. (2024). Design, Synthesis and Antimicrobial Evaluation of Polyhydroxy 4H- Chromene Derivatives. [Online] Available at: [Link]

  • Beilstein Journals. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. [Online] Available at: [Link]

  • MDPI. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. [Online] Available at: [Link]

  • SciSpace. (n.d.). advances in - heterocyclic chemistry. [Online] Available at: [Link]

  • MDPI. (n.d.). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). [Online] Available at: [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Online] Available at: [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. [Online] Available at: [Link]

  • ResearchGate. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one. [Online] Available at: [Link]

  • ResearchGate. (n.d.). IN VITRO STUDY OF ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY OF THE 2-(3,4-DIHYDROXYPHENYL)-3,5,7- TRIHYDROXY-4H-CHROMEN-4-ONE ISOLATED FROM THE METHANOLIC EXTRACT OF ANDROGRAPHIS ECHIOIDES LEAVES. [Online] Available at: [Link]

  • PubMed Central (PMC). (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Online] Available at: [Link]

  • World Journal of Organic Chemistry. (2020). 2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Stu. [Online] Available at: [Link]

  • Semantic Scholar. (2022). Research Article Schiff Base Ligand 3-(-(2-Hydroxyphenylimino) Methyl)-4H-Chromen-4-One as Colorimetric Sensor for Detection of. [Online] Available at: [https://www.semanticscholar.org/paper/Research-Article-Schiff-Base-Ligand-3-(-(2-Methyl)-as-El-Sayed-Al-Amshany/c7c9172449197c3b9b46610052d9a91010c7336a]([Link]

  • PubMed Central (PMC). (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Online] Available at: [Link]

Sources

Molecular Docking Simulation Parameters for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one: A Protocol for AutoDock Vina

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular docking is a cornerstone of structure-based drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets.[1] This application note presents a detailed, field-proven protocol for conducting a molecular docking simulation of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, a flavonoid derivative with potential therapeutic properties, using the widely adopted AutoDock Vina software.[2][3] We will elucidate the causal logic behind each step, from ligand and receptor preparation to the definition of simulation parameters and the robust analysis of results. This guide is designed to be a self-validating system, incorporating best practices to ensure the scientific integrity and reproducibility of the computational experiment.

Introduction: The Rationale for Docking Flavonoids

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][4] 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is a member of this family, and understanding its potential molecular targets is a key step in elucidating its mechanism of action and therapeutic potential.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[5][6] This computational technique saves significant resources by prioritizing compounds for experimental testing.[5] This protocol will use Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a common target for anti-inflammatory drugs, as a representative receptor to demonstrate the workflow.

Principle of the Method

The docking process computationally samples numerous conformations (poses) of a flexible ligand within a defined region of a (typically rigid) receptor.[6] Two primary components govern the outcome:

  • Search Algorithm: This algorithm explores the conformational space of the ligand within the binding site. AutoDock Vina employs a Lamarckian genetic algorithm, which efficiently searches for the global energy minimum.

  • Scoring Function: This function calculates the binding affinity (in kcal/mol) for each generated pose.[7] A more negative score indicates a more favorable and stable interaction.[8]

The overarching goal is to identify the lowest-energy pose, which represents the most likely binding mode of the ligand.[9]

Essential Software and Materials

Software/ResourcePurposeSource
AutoDock Suite Includes AutoDock Vina for docking and MGLTools for file preparation.
Open Babel A chemical toolbox for converting file formats and energy minimization.
Protein Data Bank (PDB) A repository for the 3D structural data of biological macromolecules.
PubChem A database of chemical molecules and their activities.
PyMOL or UCSF ChimeraX Molecular visualization software for analysis of docking results. /

Experimental Protocol: A Step-by-Step Workflow

This protocol is divided into four distinct stages: Ligand Preparation, Receptor Preparation, Docking Simulation, and Results Analysis.

Part 1: Ligand Preparation (5,6,7-trihydroxy-2-methyl-4H-chromen-4-one)

The accuracy of a docking simulation is highly dependent on a chemically correct and energetically favorable ligand structure.[10]

Protocol 1.1: Ligand Structure Acquisition and Optimization

  • Obtain Structure: Download the 2D structure of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one from a chemical database like PubChem or draw it using chemical sketcher software. Save the structure as a SMILES string or in SDF format.

  • Generate 3D Coordinates: Use Open Babel to convert the 2D structure into a 3D conformation. This step is crucial for establishing the initial geometry.

  • Energy Minimization: Minimize the energy of the 3D structure to obtain a low-energy, stable conformer. This ensures the ligand is not in a strained or unrealistic state before docking.[11]

  • Prepare PDBQT File: Use AutoDock Tools (ADT) or a command-line script to convert the minimized ligand into the PDBQT format. This process adds Gasteiger charges to atoms and defines the rotatable bonds, which are essential for ligand flexibility during the simulation.[12][13]

Part 2: Receptor Preparation (Cyclooxygenase-2, COX-2)

Proper receptor preparation involves "cleaning" the crystal structure to remove elements that could interfere with the docking calculation.[11][12]

Protocol 1.2: Receptor Structure Preparation

  • Download PDB File: Download the crystal structure of the target protein from the PDB. For this example, we will use COX-2 complexed with an inhibitor (PDB ID: 5KIR).

  • Clean the Protein Structure: Open the PDB file in a molecular viewer like UCSF ChimeraX or PyMOL.

    • Remove all water molecules. While some water molecules can be structurally important, they are generally removed to simplify the docking calculation unless there is specific evidence they mediate binding.[12]

    • Delete any co-crystallized ligands, ions, or cofactors not essential for the binding interaction you are studying.[14]

    • If the protein has multiple chains, retain only the one containing the active site of interest.[15]

  • Prepare PDBQT File: Use AutoDock Tools to process the cleaned PDB file.

    • Add polar hydrogens to satisfy the valencies of atoms. This is critical for correctly identifying potential hydrogen bonds.[12]

    • Merge non-polar hydrogens and assign Kollman charges.

    • Save the final prepared receptor as a PDBQT file. This format contains the atomic coordinates, charges, and atom types required by AutoDock.

Part 3: Molecular Docking Simulation

This stage involves defining the search space and simulation parameters before executing the docking run.

Protocol 1.3: Grid Box Definition and Vina Execution

  • Define the Search Space (Grid Box): The grid box is a three-dimensional cube that defines the region where Vina will search for binding poses.[16]

    • Identify the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or from published literature.

    • Determine Grid Box Coordinates: In ADT or PyMOL, determine the X, Y, and Z coordinates for the center of the binding site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.[14] A typical size is 25 x 25 x 25 Å.

    • Record Parameters: Note the center and size coordinates for the configuration file.

    ParameterExample Value (X, Y, Z)Rationale
    Center 22.5, 15.0, 30.8Centered on the known active site of COX-2.
    Size 25, 25, 25 (Å)Ensures the entire binding pocket is sampled.[17]
  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Set Docking Parameters: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true energy minimum but also increase computation time. An exhaustiveness of 8 is a standard starting point. num_modes sets the number of binding poses to be generated.[18]

  • Run AutoDock Vina: Execute the docking simulation from the command line.

Visualization of the Docking Workflow

The following diagram illustrates the complete pipeline from molecule preparation to the final analysis of results.

G cluster_prep Part 1 & 2: Preparation cluster_dock Part 3: Simulation cluster_analysis Part 4: Analysis Ligand_2D Ligand 2D Structure (5,6,7-trihydroxy-2-methyl- 4H-chromen-4-one) Ligand_3D Generate 3D & Energy Minimize (Open Babel) Ligand_2D->Ligand_3D Ligand_PDBQT Prepare Ligand (Add Charges, Rotatable Bonds) -> ligand.pdbqt Ligand_3D->Ligand_PDBQT Config Create Config File (Set Parameters) Ligand_PDBQT->Config Receptor_PDB Receptor PDB Structure (e.g., COX-2, 5KIR) Receptor_Clean Clean Receptor (Remove Water, Co-factors) Receptor_PDB->Receptor_Clean Receptor_PDBQT Prepare Receptor (Add Hydrogens, Charges) -> receptor.pdbqt Receptor_Clean->Receptor_PDBQT Receptor_PDBQT->Config Grid Define Grid Box (Targeted Docking) Grid->Config Vina Run AutoDock Vina Config->Vina Output Vina Output: - Poses (out.pdbqt) - Scores (log.txt) Vina->Output Visualize Visualize Best Pose (PyMOL, ChimeraX) Output->Visualize Analyze Analyze Interactions (H-bonds, Hydrophobic, etc.) Visualize->Analyze Conclusion Draw Scientific Conclusion Analyze->Conclusion G cluster_validation Protocol Validation cluster_experiment Experimental Docking PDB_Complex Select PDB Complex (Receptor + Native Ligand) Separate Separate Ligand and Receptor PDB_Complex->Separate Redock Re-dock Native Ligand into Receptor Separate->Redock RMSD Calculate RMSD between Docked Pose and Crystal Pose Redock->RMSD Result RMSD < 2.0 Å? RMSD->Result Success Protocol is Validated Result->Success Yes Fail Refine Docking Parameters Result->Fail No Dock_Test_Ligand Dock Test Ligand (5,6,7-trihydroxy-2-methyl- 4H-chromen-4-one) Analyze_Results Analyze Results and Predict Binding Mode Dock_Test_Ligand->Analyze_Results Success->Dock_Test_Ligand

Caption: Logic Diagram for Self-Validating Docking Protocol.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 7, 2026, from [Link]

  • The Pymol Guy. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Retrieved March 7, 2026, from [Link]

  • Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. Retrieved March 7, 2026, from [Link]

  • The Pymol Guy. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Retrieved March 7, 2026, from [Link]

  • The Pymol Guy. (2025, July 24). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. Retrieved March 7, 2026, from [Link]

  • Various Authors. (2021, September 20). How does one prepare proteins for molecular docking?. Quora. Retrieved March 7, 2026, from [Link]

  • Genomics & Informatics Lab. (2026). Molecular Docking (Protein-Ligand) | Methodology & Protocol. Retrieved March 7, 2026, from [Link]

  • Various Authors. (2020, May 18). How I can analyze and present docking results?. Matter Modeling Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Molecular Docking Tutorial. Retrieved March 7, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved March 7, 2026, from [Link]

  • Virtual Drug Design Simulation. (2024, January 1). Tutorial 7: Molecular Docking using Autodock 4. YouTube. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved March 7, 2026, from [Link]

  • Various Authors. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved March 7, 2026, from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved March 7, 2026, from [Link]

  • Various Authors. (2022, April 25). How to validate the molecular docking results?. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Various Authors. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Matter Modeling Stack Exchange. Retrieved March 7, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved March 7, 2026, from [Link]

  • Bio-protocol. (n.d.). Grid box setting, molecular docking, and inhibition constant (Ki) calculation. Retrieved March 7, 2026, from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved March 7, 2026, from [Link]

  • Dockey Documentation. (n.d.). Molecular Docking. Read the Docs. Retrieved March 7, 2026, from [Link]

  • Anderson, A. C. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved March 7, 2026, from [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The setup coordinates grid (Grid box) for molecular docking studies on binding site of COVID-19 main protease. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved March 7, 2026, from [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved March 7, 2026, from [Link]

  • Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved March 7, 2026, from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details a robust LC-MS/MS methodology for the quantification of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (referred to herein as TMC-2 ) in biological plasma. TMC-2 is a chromone derivative structurally homologous to the flavonoid Baicalein, possessing significant antioxidant and anti-inflammatory potential.

The Challenge: The primary analytical hurdle is the 5,6,7-trihydroxy motif (pyrogallol moiety). This structure is highly susceptible to auto-oxidation at physiological pH, rapidly converting into quinoid species that are undetectable by standard MS methods.

The Solution: This protocol integrates a strict acidic stabilization workflow with negative-mode electrospray ionization (ESI-) to ensure analyte integrity and sub-nanogram sensitivity.

Chemical Properties & Analytical Strategy

Physicochemical Profile
  • IUPAC Name: 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.17 g/mol

  • pKa: ~6.8 (7-OH), ~8.5 (6-OH). The 5-OH is hydrogen-bonded to the 4-keto group, making it less acidic.

  • LogP: ~1.2 (Moderate lipophilicity, suitable for Reversed-Phase LC).

Mechanism of Instability

Without intervention, TMC-2 undergoes oxidative degradation in plasma:

  • Deprotonation: At plasma pH (7.4), the 7-OH and 6-OH groups partially deprotonate.

  • Radical Formation: Electron loss leads to semiquinone radicals.

  • Quinone Formation: Further oxidation results in an o-quinone, which covalently binds to plasma proteins (irreversible loss).

Visualization: Stability & Degradation Pathway

The following diagram illustrates the critical degradation pathway that this protocol prevents.

degradation_pathway cluster_prevention PREVENTION STRATEGY TMC2 Intact TMC-2 (Active Analyte) Plasma Plasma pH 7.4 (No Stabilizer) TMC2->Plasma Exposure Radical Semiquinone Radical Plasma->Radical Deprotonation -e⁻ Quinone o-Quinone (Inactive/Undetectable) Radical->Quinone Oxidation (Fast) Protein Protein Adducts (Irreversible Loss) Quinone->Protein Covalent Binding Acid Add 5% Formic Acid + Ascorbic Acid Acid->Plasma Inhibits

Caption: Degradation pathway of 5,6,7-trihydroxychromones in plasma and the inhibition point using acidic stabilization.[1]

Experimental Protocols

Protocol A: Sample Collection & Stabilization (CRITICAL)

Rationale: Standard plasma collection tubes (EDTA/Heparin) are insufficient. The pH must be lowered immediately to < 4.0 to stabilize the catechol/pyrogallol system.

Materials:

  • Collection Tubes: K2-EDTA Vacutainers.

  • Stabilizer Solution: 10% Formic Acid (aq) + 100 mM Ascorbic Acid.

Procedure:

  • Pre-loading: Add 20 µL of Stabilizer Solution per 1 mL of expected blood volume into the collection tubes before collection.

  • Collection: Draw blood into the pre-loaded tubes.

  • Mixing: Invert gently 5 times immediately. Do not vortex whole blood (causes hemolysis).

  • Centrifugation: Centrifuge at 2,000 x g for 10 min at 4°C within 30 minutes of collection.

  • Harvest: Transfer plasma to cryovials.

  • Storage: Store at -80°C. Stability window: 1 month at -80°C.

Protocol B: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects in ESI- mode. Ethyl Acetate provides high recovery for moderately polar polyphenols.

Reagents:

  • Internal Standard (IS): Baicalein-d3 (preferred) or Chrysin (2 µg/mL in Methanol).

  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

  • Reconstitution Solvent: 90:10 Water:Methanol (0.1% Formic Acid).

Step-by-Step:

  • Thaw: Thaw plasma samples on ice.

  • Aliquot: Transfer 50 µL of stabilized plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Extraction: Add 500 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well plate.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Reconstitution Solvent. Vortex 1 min.

  • Clarification: Centrifuge at max speed for 5 min to pellet any particulates before injection.

Protocol C: LC-MS/MS Conditions

Rationale: Negative ESI is selected because the phenolic protons are easily abstracted, yielding higher sensitivity and lower background noise than positive mode for this specific chemotype.

1. Liquid Chromatography (UHPLC)[2]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Note: The HSS T3 phase retains polar phenols better than standard C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

Gradient Table:

Time (min) % Mobile Phase B Curve
0.00 5 Initial
0.50 5 Hold
3.50 90 Linear
4.50 90 Wash
4.60 5 Re-equilibrate

| 6.00 | 5 | End |

2. Mass Spectrometry (Triple Quadrupole)
  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI), Negative Mode .

  • Source Parameters:

    • Spray Voltage: -2500 V

    • Temp: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1/2: 50/60 psi

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)Type
TMC-2 207.0 [M-H]⁻163.0 -2850Quantifier
TMC-2207.0135.0-4250Qualifier
Baicalein (IS)269.0169.0-3550IS

Mechanistic Insight: The transition 207.0 -> 163.0 corresponds to the loss of


 (44 Da) typical of lactone/chromone ring opening or loss of 

group depending on the specific fragmentation pathway of the methyl group.

Analytical Workflow Diagram

workflow Start Biological Sample (Rat/Human Plasma) Stabilize Immediate Stabilization (Acid + Ascorbic Acid) Start->Stabilize < 5 min LLE Liquid-Liquid Extraction (Ethyl Acetate) Stabilize->LLE Evap N2 Evaporation & Reconstitution (90:10 H2O:MeOH) LLE->Evap LC UHPLC Separation (HSS T3 C18 Column) Evap->LC MS MS/MS Detection (ESI Negative, MRM 207>163) LC->MS Data Quantification (Linear Regression 1/x²) MS->Data

Caption: Step-by-step analytical workflow from sample collection to data quantification.

Performance Metrics & Validation Criteria (FDA Bioanalytical Guidelines)

To ensure "Trustworthiness," the method must meet these criteria:

  • Linearity:

    
     over the range of 1.0 – 1000 ng/mL.
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% ( < 20% at LLOQ).

  • Recovery: Extraction efficiency should be consistent (> 70% recommended).

  • Matrix Effect: Matrix Factor (MF) should be between 0.85 and 1.15. Note: If significant ion suppression is observed, switch to a Deuterated Internal Standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Source temperature too low; poor ionization.Increase source temp to 550°C. Ensure mobile phase pH is acidic (helps protonation in positive) or neutral (negative). Correction: For Negative mode, ensure pH is > 3.0 or use pure water/ACN if formic acid suppresses signal too much (though 0.1% FA is usually fine).
Peak Tailing Interaction with silanols.Use a high-strength silica (HSS) or end-capped column.
Analyte Degradation Oxidation during evaporation.Add 0.1% Ascorbic Acid to the reconstitution solvent. Keep evaporation temp < 40°C.
Carryover Adsorption to injector needle.Use a needle wash of 50:50 MeOH:ACN + 0.5% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chen, G., et al. (2011). Pharmacokinetics and metabolism of baicalin: a review. (Provides structural basis for chromone metabolism and stability). [Link]

  • Molecules Journal. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat Plasma. (Methodology for similar trihydroxy-phenolic motifs).[3][4][5] [Link]

Sources

Troubleshooting & Optimization

improving aqueous solubility of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one

  • Ticket ID: SOL-NOR-2026

  • Subject: Improving Aqueous Solubility & Stability of Noreugenin Derivatives

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

Molecule Profile & Physicochemical Challenges

Before attempting solubilization, you must understand the "personality" of your molecule. 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (Common name: Noreugenin ) presents a classic "Brick Dust" challenge rather than a "Grease Ball" challenge.

PropertyValue / CharacteristicImplication for Solubility
CAS Registry 1013-69-0Verification of identity.
Molecular Weight 192.17 g/mol Small molecule, high potential for tight crystal packing.
LogP (Calc) ~0.8 - 1.2Not extremely lipophilic. Poor solubility is driven by high crystal lattice energy , not just hydrophobicity.
pKa (Acidic) ~7.4 (7-OH), >10 (5-OH)Ionizable at physiological pH, but prone to oxidation.
Critical Risk Vicinal Triol (5,6,7-OH) HIGH OXIDATION RISK. Rapidly degrades to quinones in alkaline pH (turns green/brown).

Formulation Decision Matrix

Do not use a "one-size-fits-all" solvent. Select your protocol based on your downstream application.

FormulationStrategy Start Start: Define Application InVitro In Vitro / Cellular Assays (High Conc, Low Vol) Start->InVitro InVivo In Vivo / Animal Studies (Biocompatible, Stable) Start->InVivo Analytical Analytical Standards (LC-MS/HPLC) Start->Analytical DMSO Protocol A: DMSO Stock + Culture Media (Limit DMSO < 0.5%) InVitro->DMSO Standard CD Protocol B: Cyclodextrin Complexation (HP-β-CD) InVivo->CD Preferred (Oral/IV) Cosolvent Protocol C: PEG400/Ethanol/Water (IV/IP Injection) InVivo->Cosolvent Alternative (IP) AcidicSolv Protocol D: Acidified Methanol (Prevents Oxidation) Analytical->AcidicSolv Stability Critical

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

Detailed Protocols

Protocol A: The "Quick Fix" (DMSO Stock for Assays)

Best for: High-throughput screening, cellular assays.

The Trap: Users often dissolve the compound in DMSO and immediately dilute into phosphate-buffered saline (PBS, pH 7.4). The 5,6,7-trihydroxy system will oxidize within minutes at pH 7.4, turning the solution yellow/brown and generating cytotoxic artifacts (hydrogen peroxide/quinones).

Correct Procedure:

  • Stock Prep: Dissolve compound in anhydrous DMSO to 10–50 mM. Store at -20°C.

  • Deoxygenation: Degas your buffers (PBS/Media) by sonication or bubbling with Nitrogen/Argon for 10 minutes.

  • Antioxidant Spike (Crucial): Add Ascorbic Acid (100 µM) or Sodium Metabisulfite to the assay buffer before adding the drug. This prevents the "browning" effect and ensures you are testing the drug, not its degradation products [1].

  • Dilution: Add DMSO stock to buffer immediately prior to use.

Protocol B: Cyclodextrin Complexation (Aqueous Stability)

Best for: Oral (PO) or Intravenous (IV) administration; improving shelf-life.

Noreugenin fits well into the cavity of Beta-Cyclodextrins. We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over native β-CD due to higher water solubility and lower renal toxicity [2].

Step-by-Step Guide:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in distilled water.

    • Note: Do not use saline yet; salt reduces complexation efficiency.

  • Dispersion: Add Noreugenin in excess of its intrinsic solubility (e.g., target 2 mg/mL).

  • Equilibration: Stir at room temperature for 24–48 hours protected from light.

    • Speed Tip: Sonication for 30 mins can accelerate this, but monitor temperature (heat degrades the compound).

  • Filtration: Filter through a 0.22 µm PVDF or Nylon filter to remove uncomplexed "brick dust."

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a fluffy, water-soluble powder.

Protocol C: Solid Dispersions (Enhancing Oral Bioavailability)

Best for: Formulation development, maximizing exposure in animal models.

Since Noreugenin has high crystal lattice energy, breaking the crystal structure is key.

Method: Solvent Evaporation [1][2]

  • Carriers: Use PVP K30 or Soluplus® (Ratio 1:3 or 1:4 Drug:Polymer) [3].

  • Solvent: Dissolve both drug and polymer in a common solvent (Ethanol or Acetone).

  • Evaporation: Rotary evaporate at 40°C under vacuum until a dry film forms.

  • Drying: Vacuum dry for 24h to remove residual solvent.

  • Result: An amorphous solid dispersion where the polymer prevents the drug from recrystallizing, significantly increasing dissolution rate in the gut.[3]

Troubleshooting & FAQs

Q1: My solution turned green/brown after 30 minutes. Is it still usable?

  • Diagnosis: Oxidation.[4] The 5,6,7-trihydroxy moiety has oxidized to a quinone or quinomethide.

  • Resolution: Discard the solution. The biological activity is now different (often toxic). For future experiments, you MUST lower the pH (< 6.0) or add antioxidants (Ascorbic acid/DTT) to the buffer.

Q2: Can I use NaOH to dissolve it? It dissolves instantly.

  • Diagnosis: False success. While base ionizes the phenols (increasing solubility), it accelerates oxidation by 100x.

  • Resolution: Strictly Prohibited unless performed under anaerobic conditions (Glovebox). Use Protocol B (Cyclodextrins) instead for neutral pH solubility.

Q3: I see a precipitate when injecting the DMSO stock into the animal.

  • Diagnosis: "Crash-out" precipitation. The change in dielectric constant from DMSO to blood causes immediate crystallization.

  • Resolution: Switch to Protocol C (Cosolvent System) :

    • 10% DMSO

    • 40% PEG 400

    • 50% Water (or Saline)

    • Inject slowly.

Q4: What is the best column for LC-MS analysis?

  • Recommendation: Use a C18 column, but the mobile phase must be acidic (0.1% Formic Acid) to keep the phenols protonated. If you run at neutral pH, you will see severe peak tailing due to interaction with silica silanols [4].

Mechanism of Instability (Visualized)

Understanding why the molecule degrades helps you prevent it.

OxidationPathway Native Noreugenin (Reduced) (Active, Colorless) Semiquinone Semiquinone Radical (Reactive Intermediate) Native->Semiquinone -H+, -e- Base Alkaline pH / Oxygen Base->Semiquinone Quinone Ortho-Quinone (Toxic, Brown/Green) Semiquinone->Quinone Oxidation Dimer Polymerized/Dimerized Product (Precipitate) Quinone->Dimer Michael Addition

Figure 2: Oxidative degradation pathway of 5,6,7-trihydroxyflavones in alkaline/aerobic conditions.

References

  • BenchChem Technical Support. (2025).[3] Strategies to reduce degradation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone during extraction. Link

  • National Institutes of Health (NIH). (2024). Cyclodextrin-Enabled Enantioselective Complexation Study of Cathinone Analogs. PMC. Link

  • ResearchGate. (2025). Thermal analysis study of flavonoid solid dispersions having enhanced solubility. Link

  • PubChem. (2025).[5] Noreugenin (CID 5375252) - Chemical and Physical Properties. Link

Sources

Technical Support Center: Bioavailability Enhancement of 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one

[1]

Ticket System Status: ONLINE Current Agent: Senior Application Scientist, Formulation Division Subject: Troubleshooting Oral Bioavailability for Compound TMC-567 (5,6,7-trihydroxy-2-methyl-4H-chromen-4-one)[1]

User Guide Overview

Welcome to the Technical Support Center. You are likely here because you are observing a disconnect between the potent in vitro activity of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (hereafter referred to as TMC-567 ) and its poor in vivo pharmacokinetic (PK) profile.

The Core Problem: TMC-567 presents a classic Biopharmaceutics Classification System (BCS) Class IV (or borderline Class II) profile.[1]

  • "Brick Dust" Solubility: The planar chromone backbone and the 2-methyl group facilitate tight crystal lattice stacking, resisting dissolution.

  • "Metabolic Sponge" Liability: The 5,6,7-trihydroxy motif (a pyrogallol-like moiety) is an aggressive target for Phase II conjugation (glucuronidation/sulfation) and oxidative degradation.[1]

This guide provides three "Support Tickets" addressing the primary failure modes: Solubility , Metabolism , and Chemical Stability .

Ticket #001: Solubility Enhancement

Issue: "Compound precipitates in aqueous buffer; negligible plasma exposure even at high doses."

Technical Analysis

The 2-methyl group, unlike the bulky 2-phenyl group in Baicalein, reduces steric hindrance, allowing the planar rings to stack efficiently via

1
Recommended Protocol: Amorphous Solid Dispersion (ASD)

We recommend Hot Melt Extrusion (HME) or Spray Drying (SD) to trap the compound in a high-energy amorphous state.[1]

Step-by-Step Protocol (Spray Drying):

  • Solvent Selection: Dissolve TMC-567 in a Methanol:Dichloromethane (1:1) mixture. The compound has poor solubility in pure ethanol.

  • Polymer Selection: Use HPMC-AS (Hypromellose Acetate Succinate) or PVPVA 64 (Copovidone) .[1]

    • Why? HPMC-AS provides pH-dependent release (protecting the drug in the stomach) and inhibits recrystallization through hydrogen bonding with the 5,6,7-hydroxyls.[1]

  • Ratio Optimization: Start with a Drug:Polymer ratio of 1:3 (w/w) .

  • Processing:

    • Inlet Temp: 80°C

    • Outlet Temp: 45°C[1]

    • Atomization Pressure: 0.7 bar[1]

  • Secondary Drying: Vacuum dry at 40°C for 24h to remove residual solvent (critical to prevent plasticization and recrystallization).[1]

Troubleshooting Table: ASD Failures

SymptomProbable CauseCorrective Action
Cloudy feed solution Incomplete dissolution of crystal lattice.[1]Switch to DMSO/Acetone cosolvent or sonicate at 40°C.
Low Yield (<30%) Sticky particles on cyclone walls.[1]Lower outlet temperature; increase polymer Tg (switch to HPMC-AS-H grade).
Recrystallization (1 week) Moisture uptake (plasticization).[1]Add desiccant to storage; package in induction-sealed HDPE bottles.
Ticket #002: Metabolic Stability & Permeability

Issue: "Good solubility achieved, but

Technical Analysis

The 5,6,7-trihydroxy pattern is a "soft spot" for UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9, located in the enterocytes (gut wall). The drug is being metabolized before it even reaches the liver (First-Pass Metabolism).[1]

Recommended Protocol: Self-Emulsifying Drug Delivery System (SEDDS)

Lipid formulations can recruit the lymphatic transport pathway , bypassing the portal vein and the liver.

Formulation Logic:

  • Oil Phase: Capryol 90 (Solubilizer)[1]

  • Surfactant: Cremophor EL or Labrasol (Emulsifier)[1]

  • Co-Surfactant: Transcutol P (Permeability enhancer)[1]

Step-by-Step Protocol (Ternary Phase Diagram Construction):

  • Mix: Prepare ratios of Surfactant:Co-Surfactant (

    
    ) at 1:1, 2:1, and 3:1.
    
  • Titrate: Add Oil to the

    
     in increments (10% to 90%).
    
  • Hydrate: Add water dropwise to each mixture at 37°C.

  • Observe:

    • Clear/Blueish:[1] Nano-emulsion (Success).[1]

    • Milky/White: Macro-emulsion (Acceptable but less stable).[1]

    • Phase Separation: Failure.[1][2]

  • Load Drug: Dissolve TMC-567 (approx. 20-50 mg/mL) into the optimized pre-concentrate.

Visualization: Metabolic Bypass Strategy

MetabolicBypasscluster_gutIntestinal Lumencluster_enterocyteEnterocyte (Gut Wall)TMCTMC-567(Free Drug)UGTUGT Enzymes(Metabolic Trap)TMC->UGTPassive DiffusionSEDDSTMC-567(in Lipid Micelle)ChyloChylomicronAssemblySEDDS->ChyloLipid AbsorptionLiverLiver(First Pass)UGT->LiverPortal Vein(Glucuronidated)BloodSystemic CirculationChylo->BloodLymphatic Bypass(Avoids Liver)

Caption: SEDDS formulation promotes lymphatic absorption (Green Path), bypassing the metabolic trap of UGT enzymes and hepatic first-pass (Red/Dashed Path).[1]

Ticket #003: Chemical Stability (The "Browning" Effect)

Issue: "Formulation turns brown/black within hours. Loss of potency."

Technical Analysis

The 5,6,7-trihydroxy moiety is highly susceptible to auto-oxidation, especially at neutral or basic pH (common in intestinal fluid).[1] The oxidized quinone form is inactive and potentially toxic.

Corrective Actions:
  • Acidification: Maintain the micro-environment pH < 4.0 during processing.

  • Antioxidants: Always include 0.1% Ascorbyl Palmitate or Sodium Metabisulfite in liquid formulations.[1]

  • Chelaing Agents: Add 0.05% EDTA to scavenge metal ions that catalyze the oxidation of the phenolic hydroxyls.

Frequently Asked Questions (FAQs)

Q: Can I just use micronization (milling) instead of ASD? A: Likely No . While micronization increases surface area (Noyes-Whitney equation), it does not alter the saturation solubility (

11

Q: Why is the 2-methyl analog harder to formulate than Baicalein (2-phenyl)? A: The 2-phenyl group in Baicalein is bulky and can twist out of plane, slightly disrupting crystal packing.[1] The 2-methyl group in TMC-567 is smaller and allows for tighter, "brick-like" stacking of the molecules, making the lattice energy higher and dissolution harder [1, 6].

Q: My SEDDS formulation precipitates when I add it to SGF (Simulated Gastric Fluid). Why? A: This is "drug dumping."[1] Your surfactant concentration might be too low to maintain the drug in the solubilized state upon dilution. Increase the surfactant:oil ratio or switch to a high-HLB surfactant like Kolliphor RH 40 [5].[1]

References
  • Vertex AI Search. (2025).[1] Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. National Institutes of Health. 3[1]

  • PatSnap Synapse. (2025).[1] Methods used for enhancement of bioavailability. 4

  • Hilaris Publisher. (2024).[1][5] Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. 5[1][6][3]

  • UPM Pharmaceuticals. (2025).[1] Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. 7

  • Drug Hunter. (2022).[1][8] Solid Form Strategies for Increasing Oral Bioavailability. 8

  • Molport. (2025).[1] Compound Properties: 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.[1] (Used for structural analog comparison). 1[1][9]

overcoming rapid metabolism of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals addressing the pharmacokinetic bottlenecks of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (5,6,7-trihydroxy-2-methylchromone). While this compound exhibits potent in vitro efficacy, such as high


-glucosidase inhibitory activity[1], its in vivo application is severely limited by rapid metabolic clearance.

Due to the presence of three adjacent hydroxyl groups (a pyrogallol/catechol-like A-ring motif), this compound is highly susceptible to Phase II conjugation. Extrapolating from structurally analogous flavonoids like baicalein, the compound undergoes extensive intestinal and hepatic first-pass metabolism driven by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Catechol-O-methyltransferase (COMT)[2].

Below are troubleshooting guides, self-validating protocols, and formulation strategies to overcome these metabolic hurdles.

Troubleshooting Guide 1: Identifying the Metabolic Bottleneck

FAQ: Why does my compound exhibit a near-zero half-life in hepatic microsome assays, yet appears stable in recombinant CYP450 screens? Causality: The 5,6,7-trihydroxy motif is not a primary target for Phase I oxidation (CYP450) but is an ideal substrate for Phase II conjugation. When co-factors for Phase II enzymes (UDPGA for UGTs, SAM for COMT) are present in vivo, clearance is extremely rapid. The compound is rapidly converted into glucuronides and methylated derivatives, which enter enterohepatic circulation or are excreted[3].

Protocol: Comprehensive Phase II Metabolic Stability Assay

To accurately quantify the metabolic degradation of your compound, you must evaluate UGT and COMT activity simultaneously.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice.

  • Permeabilization: Pre-incubate microsomes (1 mg/mL protein) with alamethicin (25 µg/mL) on ice for 15 minutes.

    • Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the enzyme active site.

  • Reaction Mixture: Combine permeabilized microsomes, 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (1 µM), and MgCl

    
     (5 mM) in 50 mM Tris-HCl buffer (pH 7.4).
    
  • Initiation: Add UDPGA (2 mM) and S-adenosylmethionine (SAM, 1 mM) to initiate the reaction.

  • Quenching & Validation: At designated time points (0, 5, 15, 30, 60 mins), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Self-Validating Step: Always run a parallel negative control lacking UDPGA and SAM. If the compound depletes in the negative control, you have a Phase I or chemical instability issue; if it only depletes in the complete mixture, the clearance is strictly Phase II-mediated.

MetabolicPathway Compound 5,6,7-trihydroxy-2-methyl- 4H-chromen-4-one UGT UGT Isoforms (e.g., UGT1A1, UGT1A9) Glucuronidation Compound->UGT UDPGA COMT COMT Methylation Compound->COMT SAM SULT SULTs Sulfation Compound->SULT PAPS Gluc O-Glucuronide Conjugates (Rapid Renal/Biliary Clearance) UGT->Gluc Meth O-Methyl Metabolites (Loss of Target Affinity) COMT->Meth Sulf Sulfate Conjugates (Enterohepatic Recirculation) SULT->Sulf

Caption: In vivo Phase II metabolic pathways of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one.

Troubleshooting Guide 2: Formulation Strategies to Bypass First-Pass Metabolism

FAQ: How can I improve oral bioavailability without altering the chemical structure of the chromone? Causality: Encapsulation within Solid Lipid Nanoparticles (SLNs) shields the exposed hydroxyl groups from intestinal UGTs and microbial degradation[4]. Furthermore, highly lipophilic nanocarriers promote absorption via the intestinal lymphatic system (chylomicron pathway). Because lymphatic vessels drain directly into the systemic circulation via the thoracic duct, this approach completely bypasses the hepatic portal vein and the liver's first-pass effect.

Protocol: Preparation of SLNs via Hot-Melt Homogenization
  • Lipid Phase: Melt 500 mg of a solid lipid (e.g., Compritol 888 ATO) at 80°C (ensure this is at least 10°C above its melting point).

  • API Dispersion: Disperse 50 mg of the chromone into the lipid melt.

    • Causality: The lipophilicity of the compound at elevated temperatures ensures homogeneous partitioning into the lipid matrix before it solidifies.

  • Aqueous Phase: Heat 10 mL of an aqueous surfactant solution (e.g., 2% w/v Poloxamer 188) to exactly 80°C.

    • Causality: Maintaining isothermic conditions between the lipid and aqueous phases prevents premature lipid crystallization during the mixing step, which would otherwise cause particle aggregation.

  • Pre-emulsion: Add the aqueous phase to the lipid phase under high-shear mixing (10,000 rpm for 5 mins).

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer (500 bar, 3 cycles) while maintaining the system at 80°C.

  • Solidification: Cool the resulting nanoemulsion rapidly in an ice bath to crystallize the lipid, forming stable SLNs.

    • Self-Validating Step: Measure the Encapsulation Efficiency (EE%). Centrifuge an aliquot in a 100 kDa Amicon filter. High EE% (>85%) confirms the API is successfully trapped within the lipid core, not floating free in the aqueous phase where it would be vulnerable to metabolism.

SLNWorkflow Lipid Melt Solid Lipid at 80°C API Disperse API (5,6,7-trihydroxy-2-methylchromone) Lipid->API PreEmulsion High-Shear Mixing (Isothermic Pre-emulsion) API->PreEmulsion Aqueous Heat Aqueous Surfactant to 80°C Aqueous->PreEmulsion HPH High-Pressure Homogenization (Hot HPH, 500 bar) PreEmulsion->HPH Cooling Rapid Cooling (Lipid Crystallization) HPH->Cooling SLN Solid Lipid Nanoparticles (Protected API) Cooling->SLN

Caption: Step-by-step hot-melt homogenization workflow for SLN formulation.

Troubleshooting Guide 3: Structural Modifications & Co-Administration

FAQ: Which hydroxyl group should I mask to prevent rapid Phase II conjugation? Causality: If the 5,6,7-trihydroxy core is essential for target binding, permanent structural modification (like etherification) will abolish efficacy. Instead, synthesize transient ester prodrugs (e.g., acetate esters). These lipophilic prodrugs survive the intestinal lumen and are gradually hydrolyzed by plasma esterases, providing a sustained release of the active aglycone. Alternatively, co-administering the compound with a UGT inhibitor (like piperine) or a COMT inhibitor can saturate the metabolic enzymes, drastically increasing the half-life of the free chromone.

Quantitative Data: Kinetic Parameters of 5,6,7-Trihydroxy Metabolism

To engineer effective dosing or co-administration strategies, it is critical to understand the enzyme kinetics acting on the 5,6,7-trihydroxy motif. The following data summarizes the metabolic affinity and inhibition constants based on the structurally analogous 5,6,7-trihydroxyflavone,[5].

Enzyme / ParameterSubstrate Affinity (

)
Intrinsic Clearance (

)
Inhibition Constant (

)
Primary Role in Clearance
UGT1A1 ~77.1 µMHigh1.2 µMMajor hepatic glucuronidation
UGT1A3 -Moderate5.1 µMIntestinal/Hepatic clearance
UGT1A9 -High26.3 µMRenal/Hepatic clearance
COMT 1.93 µMModerate-High-affinity methylation
SULTs 4.40 µMLow (Easily Saturated)-Minor sulfation pathway

Data Interpretation: The extremely low


 for COMT (1.93 µM) indicates that methylation will occur rapidly even at very low systemic concentrations of the drug[5]. However, because UGTs possess a much higher capacity (

), glucuronidation becomes the dominant clearance mechanism at higher therapeutic doses[2].
References
  • Importance of the B ring and its substitution on the alpha-glucosidase inhibitory activity of baicalein, 5,6,7-trihydroxyflavone.
  • Catechol-O-Methyltransferase and UDP-Glucuronosyltransferases in the Metabolism of Baicalein in Different Species.
  • Biotransformation of baicalin to baicalein significantly strengthens the inhibition potential towards UDP-glucuronosyltransferases. Ingenta Connect.
  • Recent Advances in the Therapeutic Effects and Molecular Mechanisms of Baicalin. MDPI.
  • Review on Flavonoids Nanoparticles: Use in Cancer Tre
  • Hepatic Metabolism and Disposition of Baicalein via the Coupling of Conjugation Enzymes and Transporters—In Vitro and In Vivo Evidences.

Sources

separation of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with the isolation and quantification of polyhydroxychromones.

The separation of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (a potent


-glucosidase inhibitor[1]) from its structural isomers presents a unique chromatographic challenge. Because these isomers share identical molecular weights and similar polarities, standard reversed-phase methodologies often fail to achieve baseline resolution. This guide breaks down the mechanistic causes of co-elution and provides field-proven troubleshooting workflows.

I. Troubleshooting Guide & FAQs

Q1: Why do 5,6,7-trihydroxy-2-methylchromone and its positional isomers (e.g., 3,5,7-trihydroxy) co-elute on a standard C18 column? The Causality: The root cause is the formation of a strong intramolecular hydrogen bond (IHB). In 5-hydroxychromones and 5-hydroxyflavones, the hydroxyl group at the C5 position forms a stable, six-membered chelate ring with the adjacent C4=O carbonyl group[2]. This IHB effectively "hides" the polarity of the 5-OH group from the mobile phase, increasing the molecule's apparent hydrophobicity. Consequently, any two isomers that both possess this 5-OH group (such as the 5,6,7- and 3,5,7- isomers) will exhibit nearly identical hydrophobicities, leading to severe co-elution on standard aliphatic C18 stationary phases[3].

Q2: How can I separate isomers that lack the 5-OH group (e.g., 6,7,8-trihydroxy-2-methylchromone) from the 5,6,7-isomer? The Causality: Isomers lacking the 5-OH group cannot form the C5-OH ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 O=C4 intramolecular hydrogen bond. As a result, all three of their hydroxyl groups remain fully exposed to the mobile phase, making the molecule significantly more polar. On a standard C18 column, the 6,7,8-isomer will elute much earlier than the 5,6,7-isomer. No specialized stationary phase is required for this specific separation; optimizing the organic gradient is usually sufficient.

Q3: My peaks are tailing severely. How do I optimize the mobile phase? The Causality: Polyhydroxychromones contain multiple phenolic hydroxyl groups, which are weakly acidic (pKa typically ranges from 6.0 to 9.0 depending on the substitution pattern). If the pH of the mobile phase is near their pKa, the molecules will partially ionize, leading to peak broadening and tailing due to secondary interactions with residual silanols on the silica support. The Solution: Acidify the mobile phase to a pH of ~2.5 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). This fully protonates the phenolic groups, ensuring the analytes remain in a single, neutral state during the chromatographic run[3].

Q4: I have exhausted C18 gradient optimization and still have co-eluting isomers. What is the next step? The Causality: When hydrophobicity is identical, you must exploit orthogonal separation mechanisms. The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. Unlike C18, which relies purely on dispersive (hydrophobic) interactions, PFP columns offer multiple retention mechanisms:

  • 
     Interactions:  The electron-deficient fluorinated ring interacts strongly with the electron-rich aromatic core of the chromone[4].
    
  • Dipole-Dipole Interactions: The highly polar C-F bonds interact with the varying dipole moments of the different isomer substitution patterns.

  • Shape Selectivity: The rigid planar structure of the PFP phase can distinguish between slight steric differences in the placement of the hydroxyl groups[5].

II. Quantitative Retention Behavior

To predict how your specific isomer mixture will behave, refer to the interaction matrix below. This data synthesizes the expected chromatographic behavior based on structural features and stationary phase chemistries.

Isomer Structure5-OH Intramolecular H-BondApparent HydrophobicityC18 Retention BehaviorPFP Retention Behavior
5,6,7-trihydroxy-2-methylchromone Yes (Strong, with C4=O)HighLate ElutionLate Elution (Strong

)
3,5,7-trihydroxy-2-methylchromone Yes (Strong, with C4=O)HighLate Elution (Co-elutes)Resolved via shape selectivity
6,7,8-trihydroxy-2-methylchromone NoLowEarly ElutionEarly Elution
5,7-dihydroxy-2-methylchromone Yes (Strong, with C4=O)Highest (Fewer -OH groups)Latest ElutionLatest Elution

III. Experimental Protocol: High-Resolution RP-HPLC Method

This self-validating protocol utilizes a PFP stationary phase to achieve baseline resolution of polyhydroxychromone structural isomers.

Step 1: Mobile Phase Preparation

  • Solvent A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Validation Check: Degas solvents via ultrasonication for 10 minutes to prevent baseline drift.

Step 2: Chromatographic Conditions

  • Column: Kinetex® 2.6 µm PFP, 100 Å, 150 x 4.6 mm (or equivalent fluorinated phase).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Crucial: Temperature variations alter

    
     interaction strength).
    
  • Detection: PDA/DAD at 254 nm and 320 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 15% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 15%

      
       45% B (Linear gradient for isomer resolution)
      
    • 15.0 - 18.0 min: 45%

      
       95% B (Column wash)
      
    • 18.0 - 22.0 min: 15% B (Re-equilibration)

Step 3: System Suitability & Validation Inject a mixed standard of the isomers. Calculate the resolution factor (


) between the critical pair (e.g., 5,6,7-trihydroxy vs. 3,5,7-trihydroxy).
  • Self-Validation Criteria: The system is only deemed suitable if

    
     (baseline resolution) and the asymmetry factor (
    
    
    
    ) is between 0.9 and 1.2. If
    
    
    , decrease the gradient slope (e.g., 15% to 35% B over 20 minutes) to maximize the dipole-dipole interaction time on the PFP phase.

IV. Decision Workflow Diagram

IsomerSeparation Start Sample: Polyhydroxychromone Isomers (e.g., 5,6,7-trihydroxy vs. 6,7,8-trihydroxy) AssessIHB Assess Intramolecular H-Bonding (IHB) Does the isomer possess a 5-OH group? Start->AssessIHB No_5OH No 5-OH (e.g., 6,7,8-trihydroxy) Lower apparent hydrophobicity AssessIHB->No_5OH No Has_5OH Has 5-OH (e.g., 5,6,7-trihydroxy) Higher apparent hydrophobicity due to IHB AssessIHB->Has_5OH Yes C18_Success Use Standard C18 Column Isomers resolve by hydrophobicity No_5OH->C18_Success C18_Fail Co-elution Risk on C18 (e.g., 5,6,7 vs 3,5,7 isomers) Has_5OH->C18_Fail Baseline Baseline Resolution Achieved (Rs > 1.5) C18_Success->Baseline SwitchPFP Switch to PFP or Phenyl-Hexyl Column Exploit π-π and shape selectivity C18_Fail->SwitchPFP SwitchPFP->Baseline

Figure 1: Decision matrix for the chromatographic separation of polyhydroxychromone isomers based on IHB.

V. References

  • Gao, H., & Kawabata, J. (2004). Importance of the B ring and its substitution on the alpha-glucosidase inhibitory activity of baicalein, 5,6,7-trihydroxyflavone. Bioscience, Biotechnology, and Biochemistry, 68(9), 1858-1864.[1] URL:[Link]

  • Shalaeva, M., Kenseth, J., Lombardo, F., & Bastin, A. (2014). An NMR method for the quantitative assessment of intramolecular hydrogen bonding. The Journal of Organic Chemistry, 79(22), 11075-11083.[2] URL:[Link]

  • Kostić, M., et al. (2020). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. Molecules, 25(6), 1367.[3] URL:[Link]

  • Geng, D., et al. (2015). Separation of flavonoids on different phenyl-bonded stationary phases—the influence of polar groups in stationary phase structure. ResearchGate.[4] URL:[Link]

Sources

Technical Support Center: Minimizing Light Sensitivity Degradation of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (commonly known as 5,6,7-trihydroxy-2-methylchromone) is a potent synthetic chromone recognized for its robust ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-glucosidase inhibitory activity[1],[2]. However, its structural hallmark—the pyrogallol-like 5,6,7-trihydroxy arrangement on the A-ring—renders it highly susceptible to photodegradation and autoxidation[3],[4]. When exposed to ultraviolet/visible light and oxygen, these hydroxyl groups rapidly photo-oxidize into ortho-quinones, leading to polymerization, browning of the solution, and complete loss of biological activity,[5].

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to preserve the structural integrity of this compound during in vitro and in vivo assays.

Section 1: Troubleshooting FAQs

Q1: My stock solution turns from pale yellow to dark brown within hours on the benchtop. What is the exact mechanism of this degradation? A: The darkening is a visual indicator of irreversible photo-oxidation. The compound absorbs UV light (typically peaking near 270 nm)[5], which excites the molecule and facilitates the transfer of electrons to dissolved oxygen, generating Reactive Oxygen Species (ROS). The ROS then attack the electron-rich 5,6,7-trihydroxy A-ring, converting the phenols into highly reactive ortho-quinones. These quinones subsequently polymerize into dark, melanin-like complexes. To prevent this, you must eliminate either the light source (using actinic/amber glassware) or the oxygen (via inert gas purging).

Q2: Does the pH of my assay buffer affect the photostability of the compound? A: Yes, profoundly. The degradation of 5,6,7-trihydroxychromones is highly pH-dependent[6]. In neutral to alkaline environments (pH > 7.0), the phenolic hydroxyl groups deprotonate to form phenoxide anions. Phenoxide anions are significantly more electron-rich than their protonated counterparts, drastically lowering the activation energy required for photo-oxidation. Maintaining a mildly acidic microenvironment (pH 4.5–5.5) during storage and preparation keeps the hydroxyls protonated, suppressing degradation[6].

Q3: I need to use this compound in a prolonged cell-based assay (48-72 hours) under standard lighting. How can I prevent degradation without altering the pH of the cell media? A: For physiological pH (7.4) assays, bare solvent dissolution is insufficient. You must utilize a nanocarrier system. Micellar encapsulation using cyclodextrins (e.g., HP-


-CD) or protein-based nanoassemblies creates a steric and hydrophobic shield around the chromone[7],[8]. This encapsulation physically blocks UV photon penetration and restricts access to dissolved oxygen, preserving the compound's integrity while allowing gradual release into the biological system.

Section 2: Experimental Protocols

Protocol 1: Preparation of Photostable Stock Solutions

Causality: Using an acidified organic solvent keeps the phenols protonated, while Argon displacement removes the oxygen required for ROS generation.

  • Preparation: Work under dim, yellow light. Pre-chill anhydrous Dimethyl Sulfoxide (DMSO) to 4°C.

  • Acidification: Add 0.1% (v/v) LC-MS grade Formic Acid to the DMSO to ensure a mildly acidic environment.

  • Dissolution: Weigh the 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one into an amber glass vial. Add the acidified DMSO to achieve a 10 mM to 50 mM stock concentration. Vortex until completely dissolved.

  • Deoxygenation: Purge the headspace of the vial with a gentle stream of Argon gas for 30 seconds.

  • Storage: Seal tightly with a PTFE-lined cap and store at -80°C.

Self-Validation Step: Measure the UV-Vis absorbance at 270 nm immediately after preparation. A stable peak without a secondary shoulder at >400 nm confirms the absence of quinone formation.

Protocol 2: Nanomicellar Encapsulation for Aqueous Assays

Causality: Encapsulating the hydrophobic chromone in a hydrophilic carrier improves aqueous solubility and provides a physical barrier against light and oxygen[7].

  • Carrier Preparation: Dissolve Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in ultra-pure water to a concentration of 10% (w/v).
  • Complexation: Under continuous magnetic stirring (800 rpm) in an ice bath, add the 10 mM chromone stock solution (from Protocol 1) dropwise into the HP-

    
    -CD solution.
    
  • Sonication: Probe-sonicate the mixture in the dark for 5 minutes (10s on / 10s off, 30% amplitude) to ensure uniform encapsulation.

  • Filtration: Pass the suspension through a 0.22

    
    m PTFE syringe filter to remove any unencapsulated, precipitated compound.
    

Self-Validation Step: Expose an aliquot of the encapsulated solution and an unencapsulated control to 365 nm UV light for 60 minutes. Measure the retention percentage via HPLC. The encapsulated formulation should exhibit >80% retention, whereas the free compound will show <20%[7].

Section 3: Data Presentation

Table: Comparative Photostability Profile of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Formulation / ConditionSolvent / MatrixpHLight ExposureEstimated Half-Life (

)
Visual Appearance (at 24h)
Free CompoundPBS Buffer7.4Ambient Room Light< 2 hoursDark brown / Turbid
Free CompoundPBS Buffer4.5Ambient Room Light~ 8 hoursYellow / Slight darkening
Free CompoundAcidified DMSON/ADark (-80°C)> 6 monthsPale yellow / Clear
Micellar EncapsulatedHP-

-CD in Water
7.4UV Light (365 nm)~ 18 hoursPale yellow / Clear
Micellar EncapsulatedHP-

-CD in Water
7.4Ambient Room Light> 72 hoursPale yellow / Clear

Section 4: Mechanistic & Workflow Visualizations

Photodegradation Compound 5,6,7-trihydroxy-2-methylchromone (Intact) Excited Excited State (Singlet/Triplet) Compound->Excited Absorbs Light Photon UV/Vis Light (hv) Photon->Compound ROS Reactive Oxygen Species (Singlet Oxygen / Superoxide) Excited->ROS O2 Interaction Quinone Ortho-Quinone Intermediate (Darkening/Browning) Excited->Quinone Direct Photo-oxidation ROS->Quinone Oxidation of A-Ring Degradation Polymerization & Ring Cleavage (Loss of Activity) Quinone->Degradation Irreversible

Figure 1: Mechanism of photo-oxidation and degradation of the 5,6,7-trihydroxy A-ring.

Workflow Start Weigh Compound (Amber Flask, Argon) Dissolve Dissolve in Acidified DMSO (0.1% Formic Acid) Start->Dissolve Mix Dropwise Addition & Sonication (Ice Bath, Dark) Dissolve->Mix Carrier Prepare Carrier Matrix (e.g., HP-β-CD) Carrier->Mix Verify Verify Encapsulation Efficiency (UV-Vis / HPLC) Mix->Verify Store Lyophilize or Store at -80°C (Light-Protected) Verify->Store

Figure 2: Workflow for the preparation of photostable encapsulated chromone assays.

Section 5: References

  • Importance of the B Ring and Its Substitution on the -Glucosidase Inhibitory Activity of Baicalein, 5,6,7-Trihydroxyflavone. Taylor & Francis. 1

  • Importance of the B ring and its substitution on the alpha-glucosidase inhibitory activity of baicalein, 5,6,7-trihydroxyflavone. PubMed.2

  • The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. 3

  • The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity | Request PDF. ResearchGate. 9

  • Nuclear oxidation in flavones and related compounds. Indian Academy of Sciences. 4

  • Effect of baicalein on UVB absorption. UV/visible spectroscopy was... ResearchGate. 5

  • The degradation curves of baicalin and baicalein administrated in... ResearchGate. 6

  • Improved aqueous solubility and light stability of sensitive hydrophobic compounds by micellar encapsulation. ResearchGate. 7

  • Differential scanning calorimetry thermograms of baicalin (a), HP-β-CD... ResearchGate.8

Sources

troubleshooting low yield synthesis of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one

Case ID: CHROM-567-Me-Yield Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Yield Critical)[1][2]

Executive Summary: The "Tar" Trap

The synthesis of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is deceptively difficult.[1][2][3] While the chromone core formation is standard, the 5,6,7-trihydroxy substitution pattern creates a highly electron-rich system prone to oxidative polymerization (quinone formation) under the basic conditions typically used for cyclization (Allan-Robinson/Kostanecki).[1][2][3] Furthermore, if you are attempting the HI-mediated demethylation of a trimethoxy precursor, you are likely encountering the "black tar" phenomenon due to acid-catalyzed polymerization of the resulting phenols.[1][2][3]

This guide moves beyond standard protocols to address the causality of low yields.

Module 1: Diagnostic Workflow

Before adjusting parameters, identify which synthetic bottleneck is destroying your yield.[1][2][3]

TroubleshootingFlow Start Identify Failure Mode Route Which Route? Start->Route AR Allan-Robinson (Ac2O / NaOAc) Route->AR Cyclization HI HI Demethylation (from Trimethoxy) Route->HI Deprotection AR_Issue Issue: Low Yield / Wrong Mass AR->AR_Issue AR_Sol1 Check for 3-Acetyl Intermediate AR_Issue->AR_Sol1 Mass = Target + 42 Da AR_Sol2 Strict Anaerobic Conditions AR_Issue->AR_Sol2 Darkening Reaction HI_Issue Issue: Black Tar / Charring HI->HI_Issue HI_Sol1 Temp Control (<135°C) + Acetic Acid Co-solvent HI_Issue->HI_Sol1 Standard Protocol HI_Sol2 Switch to BBr3 (DCM, -78°C) HI_Issue->HI_Sol2 Optimization

Figure 1: Decision matrix for identifying the root cause of yield loss based on synthetic route.

Module 2: The Allan-Robinson Route (Cyclization)

Context: Reaction of 2,3,4,6-tetrahydroxyacetophenone with acetic anhydride and sodium acetate (or benzoate).[1][2][3][4]

The Hidden Bottleneck: The 3-Acetyl Trap

In the synthesis of 2-methylchromones using acetic anhydride, the reaction often proceeds via the Kostanecki-Robinson mechanism.[1][2] A common failure point is the formation of 3-acetyl-5,6,7-trihydroxy-2-methylchromone .[1][2][3]

  • Symptom: You isolate a product that looks pure by TLC but has a mass of [Target + 42].[1][3]

  • Cause: The C-3 position is nucleophilic.[1] Acetic anhydride acylates this position.[1]

  • Fix: You must include a hydrolysis step.[1][5]

Optimized Protocol:

  • Acylation: Reflux starting material in Ac2O/NaOAc (180°C) for 6–8 hours.

  • Hydrolysis (The Missing Step): Pour the reaction mixture into ice water. If a solid forms, filter it.[1][2][3] Do not stop here. Suspend the solid (or the oil) in 10% aqueous Na2CO3 and reflux for 2 hours.

    • Why? This selectively cleaves the 3-acetyl group (and phenolic acetates) without breaking the chromone ring.[1]

  • Acidification: Cool and acidify with dilute HCl to precipitate the 5,6,7-trihydroxy-2-methylchromone.

Oxidative Instability

The 5,6,7-trihydroxy system is a vicinal triphenol (pyrogallol moiety).[1][2][3] In basic solution (Na2CO3 workup), it rapidly oxidizes to a quinone if exposed to air, turning the solution dark brown/black and destroying the product.[1][2][3]

  • Corrective Action: Perform the Na2CO3 hydrolysis under a strictly inert atmosphere (Argon bubbling). Add a pinch of sodium dithionite (Na2S2O4) or sodium sulfite to the basic solution to act as a reducing scavenger.[1][3]

Module 3: The HI Demethylation Route

Context: Cleaving methyl ethers from 5,6,7-trimethoxy-2-methylchromone using Hydroiodic acid (HI).[1][2][3]

Troubleshooting "Black Tar"

HI is a harsh reagent.[1] The "tar" is polymerized phenol caused by oxidation and acid-catalyzed coupling at the high temperatures required for demethylation.[1]

VariableStandard ErrorSenior Scientist Recommendation
Solvent Neat HI (57%)HI (57%) + Acetic Acid (1:1) . Acetic acid increases solubility of the starting material and stabilizes the boiling point.[1][3]
Temperature Reflux (~140°C)Limit to 120°C .[1][3] High heat promotes ring opening and polymerization of the electron-rich A-ring.[1]
Quenching Pour into waterPour into NaHSO3 (Bisulfite) solution .[1][3] This immediately reduces the I2 (iodine) byproduct, preventing iodination of the reactive phenolic ring.[1][3]
Alternative N/AIf HI fails repeatedly, switch to BBr3 in DCM (start at -78°C, warm to RT).[1][2][3] It is cleaner but requires strictly anhydrous conditions.[1]

Module 4: Purification & Isolation

Issue: The product is amphoteric and sticks to silica.

Q: "I see a spot on TLC, but I lose it on the column."

  • Reason: 5,6,7-trihydroxyflavones chelate to the metal impurities in silica gel and bind irreversibly to the acidic silanols.[1][2][3]

  • Solution:

    • Acidify the Silica: Pre-wash your silica column with 1% Oxalic acid in Methanol, then equilibrate with your mobile phase.[1][3] This deactivates the silanols.[1]

    • Mobile Phase: Use DCM:Methanol (95:5) . Avoid pure Ethyl Acetate/Hexane gradients as they often cause tailing for this polarity.[1]

    • Recrystallization (Preferred): Skip the column. These compounds often crystallize well from Methanol/Water or Acetic Acid/Water .[1]

FAQs: Rapid Fire Troubleshooting

Q1: The reaction mixture turned jet black immediately upon adding base. Is it ruined?

  • A: Not necessarily, but it indicates oxidation.[1][2][3] If you are in the early stages (Allan-Robinson), ensure you are under Argon.[1][2][3] If this happened during workup, add Sodium Dithionite immediately.[1][2][3] If it remains black after acidification, you likely have significant quinone formation.[1][2][3]

Q2: My NMR shows a singlet at ~2.4 ppm and another at ~2.6 ppm. What is it?

  • A: The 2.4 ppm is your C2-Methyl.[1] The 2.6 ppm is likely a C3-Acetyl group.[1] You failed to hydrolyze the intermediate completely. Return the material to 10% Na2CO3 reflux conditions.

Q3: Can I use Pyridine/HCl for demethylation instead of HI?

  • A: Yes, but Pyridine/HCl requires very high temperatures (200°C+).[1][2][3] For the sensitive 5,6,7-trihydroxy system, this often leads to lower yields than HI/AcOH due to thermal degradation.[1][2][3]

References

  • Allan, J., & Robinson, R. (1924).[1][2][3][6] An accessible derivative of chromonol.[1] Journal of the Chemical Society, Transactions, 125, 2192.[1][2][3][6]

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Flavones/Chromones).[1][3]

  • Horie, T., et al. (1998).[1][2][3] Synthesis of 5,6,7-Trihydroxyflavones. Chemical & Pharmaceutical Bulletin, 46(2), 222-229.[1][2][3] (Provides specific conditions for handling oxidative instability of 5,6,7-trihydroxy systems).

  • Beilstein Journals. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation.[1][2][7] Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025).[1][3][5] Troubleshooting Demethylation Steps. Technical Guides.

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization and Performance Comparison of 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one vs. Baicalein

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: NMR Structural Validation and α-Glucosidase Inhibitory Performance

Executive Summary

In the development of novel anti-diabetic therapeutics, understanding the structure-activity relationship (SAR) of chromone and flavonoid scaffolds is paramount. This guide provides an objective technical comparison between 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (a synthetic 2-methylchromone) and its naturally occurring flavone analogue, Baicalein (5,6,7-trihydroxyflavone).

By replacing the C-2 phenyl ring (B-ring) of baicalein with a simple aliphatic methyl group, we can isolate the electronic and steric contributions of the A-ring's 5,6,7-trihydroxy system toward α-glucosidase inhibition. Research demonstrates that while the extended conjugation of the B-ring in baicalein is advantageous for maximal enzyme inhibition, it is not strictly essential; the 2-methylchromone derivative retains significant inhibitory potency ()[1].

Structural and Electronic Profiling via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for validating the structural integrity and electronic environment of chromone derivatives. The chemical shifts of the C-2 substituent directly influence the electron density across the chromone core, which in turn dictates the hydrogen-bonding capacity of the pharmacophore (the 5-OH and 4-C=O groups) within the enzyme's active site.

Causality in Solvent Selection

The


H and 

C NMR spectra must be acquired in DMSO-

. The selection of DMSO-

over CDCl

is driven by causality: the highly polar trihydroxy system limits solubility in non-polar solvents, and DMSO acts as a strong hydrogen-bond acceptor. This minimizes rapid proton exchange, allowing the critical 5-OH proton—which is tightly chelated to the C-4 carbonyl—to be distinctly resolved as a sharp downfield singlet near 12.8 ppm[2].
Table 1: Comparative H and C NMR Spectral Data (DMSO- )

Data synthesized from literature standards for chromone core assignments[2][3].

Position5,6,7-Trihydroxy-2-methylchromone (

H /

C ppm)
Baicalein (

H /

C ppm)
Electronic / Structural Implication
C-2 - / 167.5- / 163.0Aliphatic methyl substitution shifts C-2 downfield relative to the resonance-stabilized phenyl group.
C-2 Substituent 2.32 (s, 3H) / 20.18.05 (m, 2H), 7.60 (m, 3H) / 126.5–132.0Methyl provides electron density via hyperconjugation; Phenyl provides extended

-conjugation.
C-3 6.15 (s, 1H) / 108.46.94 (s, 1H) / 105.0H-3 is highly shielded in the methyl derivative; deshielded in Baicalein due to the phenyl ring's anisotropic effect.
C-4 (C=O) - / 182.0- / 182.5Carbonyl remains highly polarized in both, acting as a critical H-bond acceptor in the enzyme pocket.
C-5-OH 12.80 (s, 1H) / 145.812.78 (s, 1H) / 146.0Strong intramolecular chelation to C-4 carbonyl forces this proton far downfield in both compounds.
C-6-OH 8.80 (br s, 1H) / 129.58.82 (br s, 1H) / 129.0Broad singlets indicate solvent exchange; critical for anchoring to α-glucosidase.
C-7-OH 10.55 (br s, 1H) / 153.210.60 (br s, 1H) / 153.0Highly acidic proton; readily interacts with polar residues in the target binding site.
C-8 6.55 (s, 1H) / 94.56.49 (s, 1H) / 94.0Highly shielded aromatic proton due to the electron-donating effects of the adjacent hydroxyl groups.

In Vitro Performance: α-Glucosidase Inhibition

To contextualize the NMR data, the biological performance of the compounds is compared. The 5,6,7-trihydroxy A-ring serves as the primary pharmacophore. The data below illustrates that removing the bulky B-ring (yielding the 2-methylchromone) slightly reduces affinity but maintains a highly viable inhibitory profile compared to the clinical standard, Acarbose[1].

Table 2: α-Glucosidase Inhibitory Performance
CompoundStructural ClassificationRelative Activity (vs. Baicalein)Efficacy Classification
Baicalein 2-Phenylchromone (Flavone)1.00 (Benchmark)Highly Active
5,6,7-Trihydroxy-2-methylchromone 2-Methylchromone~0.65 - 0.80Highly Active
Acarbose Oligosaccharide (Standard)< 0.10Moderate (Clinical Baseline)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: NMR Spectral Acquisition (Self-Validating Workflow)
  • Sample Preparation: Dissolve 5–10 mg of the highly purified chromone in 0.5 mL of anhydrous DMSO-

    
    .
    
    • Causality: Anhydrous solvent prevents the introduction of water (H

      
      O peak at 3.33 ppm), which can obscure the aliphatic methyl signal and accelerate hydroxyl proton exchange, broadening the critical OH signals.
      
  • Internal Standardization: Add 0.01% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference (0.00 ppm), ensuring that the subtle chemical shift differences between the methyl and phenyl derivatives are accurately quantified rather than being artifacts of magnetic drift.

  • Acquisition Parameters: Acquire

    
    H spectra at 500 MHz (minimum 16 scans, relaxation delay 
    
    
    
    s) and
    
    
    C spectra at 125 MHz (minimum 1024 scans,
    
    
    s).
  • Data Processing: Apply a 0.3 Hz line-broadening function for

    
    H and 1.0 Hz for 
    
    
    
    C to optimize the signal-to-noise ratio without compromising the resolution of the closely spaced aromatic carbon peaks.
Protocol B: In Vitro α-Glucosidase Inhibition Assay
  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the test compounds in DMSO (final assay concentration of DMSO must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Mix 10 µL of the test compound with 20 µL of α-glucosidase solution (0.5 U/mL) and 70 µL of phosphate buffer. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 20 µL of 2.5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate. Incubate for exactly 15 minutes at 37°C.

  • Quenching and Quantification: Stop the reaction by adding 80 µL of 0.2 M Na

    
    CO
    
    
    
    . Measure the absorbance of the released p-nitrophenol at 400 nm using a microplate reader.
  • Validation Controls: Run Acarbose as a positive control (validates enzyme susceptibility) and a 1% DMSO vehicle as a negative control (establishes the 100% activity baseline).

Workflow Visualization

G A Compound Synthesis (2-Methylchromone Core) B NMR Structural Validation (DMSO-d6) A->B Purified Sample C 1H NMR: Proton Environments (H-Bonding & Alkyl Shifts) B->C D 13C NMR: Carbon Backbone (Conjugation Effects) B->D E Electronic Property Analysis (C-2 Substitution Impact) C->E D->E F In Vitro Enzymatic Assay (α-Glucosidase Inhibition) E->F Structure Confirmed G SAR Determination (vs. Baicalein & Acarbose) F->G IC50 Data

Workflow integrating NMR structural validation with in vitro enzymatic assays for SAR determination.

References

  • Title: Importance of the B ring and its substitution on the alpha-glucosidase inhibitory activity of baicalein, 5,6,7-trihydroxyflavone Source: Bioscience, Biotechnology, and Biochemistry (PubMed) URL: [Link]

  • Title: Synthesis and chemical reactivity of 2-methylchromones Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]

Sources

Technical Comparison Guide: IR Spectrum Interpretation of 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis of the Infrared (IR) spectrum of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (referred to herein as 2-Methylbaicalein ). Unlike standard spectral libraries that list peaks without context, this document interprets the causality of vibrational modes, specifically comparing the target molecule against its structural analog Baicalein (5,6,7-trihydroxyflavone) and the core scaffold 2-Methylchromone .

Key Value Proposition:

  • Differentiation: How to distinguish the C2-methyl group from the C2-phenyl of Baicalein using the fingerprint region.

  • H-Bonding Insight: Analysis of the chelated C5-hydroxyl group and its dramatic effect on carbonyl frequency.

  • Methodological Choice: A comparative assessment of KBr Pellet vs. ATR (Attenuated Total Reflectance) techniques for resolving the complex hydroxyl region (3200–3500 cm⁻¹).

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, one must first visualize the intramolecular forces at play. The 5,6,7-trihydroxy substitution pattern creates a specific electronic environment.

The Chelation Effect (The "Red Shift")

The most critical feature of this molecule is the intramolecular hydrogen bond (IMHB) between the hydroxyl proton at position C5 and the carbonyl oxygen at position C4.

  • Mechanism: This interaction creates a pseudo-six-membered ring, weakening the C=O double bond character.

  • Spectral Consequence: The Carbonyl (C=O) stretch shifts to a lower frequency (wavenumber) compared to a non-chelated chromone. While a standard conjugated ketone appears at ~1680 cm⁻¹, the C5-OH chelation pulls this down to 1640–1660 cm⁻¹ .

Visualization of Structural Logic

The following diagram illustrates the structural connectivity and the specific vibrational modes contributing to the spectrum.

G Molecule 5,6,7-trihydroxy- 2-methylchromone Sub_C5 C5-OH Group (Chelated) Molecule->Sub_C5 Sub_C4 C4=O Carbonyl (Ketone) Molecule->Sub_C4 Sub_Me C2-Methyl Group (Aliphatic) Molecule->Sub_Me Sub_Ar Aromatic Ring (C=C) Molecule->Sub_Ar Effect_HB Intramolecular H-Bond Sub_C5->Effect_HB Donates H Peak_OH Broad OH Stretch 3200-3450 cm⁻¹ Sub_C5->Peak_OH H-Bonded OH Sub_C4->Effect_HB Accepts H Peak_CH Aliphatic C-H 2920-2980 cm⁻¹ Sub_Me->Peak_CH Peak_FP Fingerprint < 1500 cm⁻¹ Sub_Ar->Peak_FP Peak_CO Red-Shifted C=O 1645-1660 cm⁻¹ Effect_HB->Peak_CO Weakens Bond (Lowers Freq)

Caption: Structural dependencies influencing the IR spectral profile. Note the central role of the Intramolecular H-Bond in shifting the Carbonyl peak.

Comparative Spectral Data

This section compares the Target Molecule with its closest pharmacological analog, Baicalein . This comparison is vital for researchers attempting to identify the C2-substitution (Methyl vs. Phenyl) in synthesized derivatives.

Table 1: Comparative Assignment of Characteristic Bands
Functional GroupVibration ModeTarget: 2-Methylbaicalein (cm⁻¹)Analog: Baicalein (cm⁻¹)Diagnostic Note
Hydroxyl (-OH) O-H Stretch3200–3450 (Broad)3200–3450 (Broad)Indistinguishable. Both have 5,6,7-trihydroxy patterns. Broadness indicates strong H-bonding.
Aliphatic C-H C-H Stretch (sp³)2920–2980 (Weak)AbsentPrimary Differentiator. Baicalein lacks sp³ carbons. The target shows weak methyl stretches here.
Aromatic C-H C-H Stretch (sp²)3050–3080 (Weak)3050–3080 (Weak)Overlaps with OH shoulder; often hard to resolve.
Carbonyl (C=O) C=O Stretch1645–1660 (Strong)1650–1660 (Strong)Both are chelated by C5-OH. The frequency is lower than typical chromones (~1680).
Aromatic Ring C=C Ring Stretch1580–1610 1580–1620Baicalein has more aromatic character (Ring B), often showing an extra band or higher intensity doublet.
Methyl Group C-H Bend (δ)1370–1385 AbsentConfirmation Peak. The "Umbrella" mode of the methyl group.
Ether Linkage C-O-C Stretch1200–1250 1200–1250Characteristic of the pyrone ring.

Analyst Insight: To confirm you have the Methyl derivative and not Baicalein, look for the absence of the strong monosubstituted benzene ring overtones (690–710 cm⁻¹ and 730–770 cm⁻¹) and the presence of the aliphatic C-H stretch (~2950 cm⁻¹).

Methodological Comparison: KBr vs. ATR

For this specific molecule, the choice of sampling technique significantly impacts data quality due to the three hydroxyl groups.

Table 2: Performance Matrix
FeatureKBr Pellet (Transmission) ATR (Attenuated Total Reflectance)
Resolution (OH Region) High. Allows control of concentration to prevent saturation of the broad OH band.Medium. High refractive index of the crystal can distort broad, strong OH bands.
Water Interference High Risk. KBr is hygroscopic. Moisture absorbs at 3300 cm⁻¹, confusing the C5/C6/C7-OH assignment.Low Risk. No hygroscopic matrix used.
Sample Recovery Destructive. Sample is pressed and lost.Non-Destructive. Sample can be recovered.
Peak Intensity Linear (Beer-Lambert Law).Wavelength dependent (penetration depth decreases at higher wavenumbers).
Recommendation Best for Publication. (If dried properly).Best for Routine QC.

Experimental Protocol: KBr Pellet Preparation

To achieve a publication-grade spectrum for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, strict moisture control is required to prevent the "water blob" from obscuring the structural hydroxyls.

Workflow Diagram

Protocol Start Start: Solid Sample Dry 1. Desiccate Sample & KBr (24h @ 105°C) Start->Dry Weigh 2. Ratio 1:100 (1mg Sample : 100mg KBr) Dry->Weigh Grind 3. Grind in Agate Mortar (Unidirectional, 2 mins) Weigh->Grind Press 4. Press Pellet (8-10 tons, 2 mins, under Vacuum) Grind->Press Check 5. Visual Check (Transparent/Glassy?) Press->Check Check->Grind Fail (Cloudy/Opaque) Scan 6. Acquire Spectrum (32 Scans, 4 cm⁻¹ res) Check->Scan Pass

Caption: Optimized KBr pellet workflow emphasizing moisture removal for poly-hydroxylated chromones.

Detailed Steps
  • Desiccation (Critical): Dry the KBr powder and the target compound in a vacuum oven at 105°C for 24 hours. Why? Any adsorbed water will merge with the 3200–3400 cm⁻¹ bands, making it impossible to distinguish the specific H-bonding network of the molecule.

  • Ratio: Mix 1.5 mg of sample with 150 mg of KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Note: Do not over-grind to the point of absorbing atmospheric moisture, but under-grinding leads to the Christiansen effect (baseline slope).

  • Pressing: Evacuate the die for 1 minute before applying pressure to remove trapped air. Press at 8–10 tons for 2 minutes.

  • Analysis: Scan immediately. Look for the "sharp" shoulder on the broad OH band (~3400 cm⁻¹) which often corresponds to the non-chelated hydroxyls (C6/C7), distinguishing them from the chelated C5-OH.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for IR functional group assignment rules).

  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day.
  • PubChem. (2023). Compound Summary for CID 5281605 (Baicalein). National Library of Medicine. Available at: [Link] (Used for comparative structural analog data).

  • SpectraBase. (2023). IR Spectrum of 2-Methylchromone. John Wiley & Sons.[1] Available at: [Link] (Reference for the core chromone scaffold shifts).

  • Gao, Y., et al. (2011). "Vibrational spectroscopic study of baicalein and its metal complexes." Spectrochimica Acta Part A. (Provides specific assignment of the C5-OH chelation shift in 5,6,7-trihydroxy systems).

Sources

validating anti-inflammatory potency of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one vs Quercetin

[1]

Executive Summary & Chemical Logic

The Core Question: Does the 5,6,7-trihydroxy substitution pattern on the chromone A-ring compensate for the absence of the flavonoid B-ring (phenyl group) found in Quercetin?

  • Quercetin (Benchmark): A flavonol with a C2-C3 double bond and a catechol B-ring.[1] Its potency is driven by radical scavenging (B-ring) and kinase inhibition (C-ring/A-ring interaction).[1]

  • TMC-2M (Candidate): A 2-methylchromone.[1][2] It retains the "Baicalein-like" A-ring (5,6,7-trihydroxy) but replaces the phenyl B-ring with a methyl group.[1] This reduction in steric bulk and lipophilicity alters cellular uptake and kinase binding affinity, potentially offering a distinct safety profile or specificity for enzymes like 5-LOX over COX-2.[1]

Structural Comparison (SAR Logic)

The following diagram illustrates the structural divergence and the resulting mechanistic hypothesis.

SAR_LogicQuercetinQuercetin(Benchmark)Feature_B_RingCatechol B-Ring(Radical Scavenging)Quercetin->Feature_B_RingPossessesFeature_A_Ring5,6,7-Trihydroxy A-Ring(Kinase/LOX Inhibition)Quercetin->Feature_A_RingPartial (5,7-OH)TMCTMC-2M(Candidate)TMC->Feature_A_RingFull MotifFeature_C2C2-Methyl Group(Reduced Steric Bulk)TMC->Feature_C2Replaces B-RingBroad Anti-inflammatory\n(COX-2 + ROS Scavenging)Broad Anti-inflammatory(COX-2 + ROS Scavenging)Feature_B_Ring->Broad Anti-inflammatory\n(COX-2 + ROS Scavenging)Specific Enzyme Inhibition\n(12-LOX / iNOS)Specific Enzyme Inhibition(12-LOX / iNOS)Feature_A_Ring->Specific Enzyme Inhibition\n(12-LOX / iNOS)Higher Bioavailability?\n(Lower MW)Higher Bioavailability?(Lower MW)Feature_C2->Higher Bioavailability?\n(Lower MW)

Caption: Structural Activity Relationship (SAR) mapping the functional motifs of Quercetin versus TMC-2M.[1]

Experimental Framework: The Validation Pipeline

To objectively compare TMC-2M against Quercetin, you must establish a Therapeutic Index (TI) .[1] A compound that inhibits inflammation only at cytotoxic concentrations is a false positive.[1]

Phase 1: Establishing the Non-Toxic Window (Cell Viability)

Before assessing potency, define the concentration range where cell viability remains >90%.

  • Cell Model: RAW 264.7 Murine Macrophages (Standard for LPS-induced inflammation).[1][3][4]

  • Assay: CCK-8 or MTT Assay.

  • Protocol:

    • Seed RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates.

    • Incubate for 24h.

    • Treat with TMC-2M and Quercetin (0, 5, 10, 25, 50, 100 µM) for 24h.

    • Add reagent (MTT/CCK-8) and read absorbance.[1]

  • Validation Check: If TMC-2M shows >20% toxicity at 25 µM, it fails as a viable anti-inflammatory candidate at that concentration.[1]

Phase 2: The Efficacy Screen (NO Inhibition)

Nitric Oxide (NO) is the primary biomarker for macrophage activation. This is your "Go/No-Go" gate.

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (1 µg/mL).[1]

  • Method: Griess Reaction (Colorimetric).[1]

  • Causality: LPS binds TLR4

    
     NF-kB activation 
    
    
    iNOS transcription
    
    
    NO release.[1] Inhibiting any step reduces NO.[1]
Step-by-Step Protocol
  • Pre-treatment: Treat cells with TMC-2M or Quercetin (concentrations derived from Phase 1) for 1 hour prior to LPS stimulation.[1] Why? To block signaling initiation rather than just scavenging produced NO.

  • Stimulation: Add LPS (1 µg/mL) and co-incubate for 18–24 hours.

  • Harvest: Transfer 100 µL of supernatant to a new plate.

  • Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Quantification: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO₂ standard curve.[1][5]

Data Output Table: Expected Trends

Parameter Quercetin (Benchmark) TMC-2M (Hypothesis) Interpretation
IC50 (NO Inhibition) 10 – 20 µM Target: < 50 µM If TMC-2M IC50 > 50 µM, it is significantly less potent than Quercetin.[1]
Max Inhibition ~80-90% ~60-70% Lack of B-ring may reduce max efficacy; 5,6,7-OH may compensate.[1]

| Cytotoxicity (CC50) | > 100 µM | > 200 µM | TMC-2M is expected to be less cytotoxic due to simpler structure.[1] |

Mechanistic Profiling: Pathway Elucidation

If TMC-2M inhibits NO, you must validate how. Does it block the nuclear translocation of NF-kB, or does it inhibit the MAPK phosphorylation cascade?

Workflow Diagram: Signal Transduction Analysis

Pathway_Analysiscluster_cytoplasmCytoplasmcluster_nucleusNucleusLPSLPS StimulationTLR4TLR4 ReceptorLPS->TLR4IKKIKK ComplexTLR4->IKKMAPKMAPK Phosphorylation(p38, JNK, ERK)TLR4->MAPKIkBIκBα(Degradation)IKK->IkBPhosphorylationNFkB_CytoNF-κB (p65/p50)IkB->NFkB_CytoReleaseNFkB_NucNF-κB DNA BindingNFkB_Cyto->NFkB_NucTranslocationTranscriptionTranscription ofiNOS, COX-2, TNF-αMAPK->TranscriptionAP-1 ActivationNFkB_Nuc->TranscriptionTMCTMC-2M Target?TMC->IKK?TMC->MAPK?

Caption: Potential intervention points for TMC-2M within the TLR4/NF-κB/MAPK signaling cascade.

Western Blotting Protocol (Key Markers)

To validate the mechanism, assess the phosphorylation status of key proteins.

  • Lysate Preparation: Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Normalization: BCA Protein Assay to ensure equal loading (30 µ g/lane ).

  • Targets:

    • p-NF-κB p65 (Ser536): Indicates transcriptional activation.[1]

    • IκBα: Degradation indicates pathway activation.[1]

    • p-JNK / p-p38 / p-ERK: MAPK pathway markers.[1]

    • iNOS / COX-2: Downstream functional enzymes.[1]

    • 
      -Actin:  Loading control.
      

Interpretation:

  • If TMC-2M reduces iNOS but notp-NF-κB , it may be acting directly on the enzyme or via the AP-1 (MAPK) pathway.[1]

  • If Quercetin inhibits both, but TMC-2M only inhibits one, this defines the specificity of your product.

Quantitative Comparison & References

Summary of Comparative Expectations
FeatureQuercetinTMC-2M (Candidate)
Primary Mechanism Broad-spectrum Kinase & NF-κB InhibitorLikely selective 12-LOX or specific Kinase inhibition (based on 5,6,7-OH motif)
Solubility Low (requires DMSO/Ethanol)Moderate (Lower MW, but planar structure may stack)
Antioxidant Capacity High (Catechol B-ring)Moderate (Lacks B-ring, but A-ring is electron-rich)
References
  • Chemical Identity & Synthesis

    • Synthesis of 2-methylchromone derivatives. (2011).[1] Journal of Organic Chemistry. Link

  • SAR of Chromones vs.

    • Structure-Activity Relationship of Flavonoids in Inflammation.[1][6][7] (2021).[1][8][9] Journal of Agricultural and Food Chemistry. Link

    • Analysis of Anti-inflammatory Activity of Substituted Chromones. (2019).[1][10] ResearchGate.[1][11] Link

  • Experimental Protocols (RAW 264.7)

    • Guidelines for the use of RAW 264.7 macrophages in inflammation research. (Standard Protocol).[1][10] BenchChem Technical Guides. Link[1]

  • Specific Compound Data (Analogous)

    • Biological activities of 5,6,7-trihydroxyflavones (Baicalein) vs Chromones. (2023).[1][6][12] MDPI Molecules. Link[1]

Comparative Guide: Quality Control Markers for 5,6,7-Trihydroxy-2-Methyl-4H-Chromen-4-One Supplements

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Specificity Crisis in Chromone Analysis

In the realm of bioactive supplements, 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (hereafter referred to as TMC ) represents a distinct class of phytochemicals often sourced from medicinal fungi like Phellinus linteus or synthesized for its specific anti-inflammatory and antioxidant potential.[1][2]

However, a critical quality control (QC) gap exists. Most manufacturers rely on non-specific "Total Polyphenol" assays or generic flavonoid markers (like Baicalein) to validate these products.[2] This is scientifically flawed. TMC lacks the B-ring phenyl group characteristic of flavonoids, rendering standard flavonoid assays structurally inaccurate.[2]

This guide objectively compares the efficacy of TMC-Specific HPLC-DAD/MS quantification against traditional non-specific methods, demonstrating why high-resolution chromatographic separation is the only acceptable standard for clinical-grade supplements.[1][2]

Comparative Analysis of QC Markers

The following table contrasts the performance of using TMC as a direct marker versus traditional surrogate markers.

Table 1: Performance Matrix of QC Markers
FeaturePrimary Marker: TMC (HPLC-DAD/MS) Alternative 1: Total Polyphenols (Folin-Ciocalteu) Alternative 2: Baicalein (Flavonoid Marker)
Specificity High. Targets the exact 2-methylchromone structure.[1][2]Low. Reacts with any reducing agent (phenols, proteins, ascorbic acid).Moderate/Misleading. Baicalein is the flavone analog (2-phenyl).[1][2] Cross-reactivity is high.[2]
Structural Validation Yes. Retention time + UV spectrum (or MS/MS) confirms identity.[2]No. Provides only a generic "Gallice Acid Equivalent" (GAE) value.[2]No. Confirms the presence of a flavone, not the chromone.
Adulteration Detection Excellent. Detects absence of TMC even if other phenols are added.[2]Poor. Easily fooled by cheap phenolic adulterants (e.g., tea extracts).Poor. Cannot distinguish between Scutellaria (Baicalein source) and Phellinus (TMC source).
Linearity (R²) > 0.999 (Method Dependent)~0.98 (Highly variable due to matrix effects)> 0.99 (But measures the wrong molecule)
Limit of Quantitation < 0.5 µg/mL~10 µg/mL~0.5 µg/mL

Scientific Rationale & Structural Logic

To understand why TMC requires specific protocols, one must analyze the fragmentation and absorbance properties inherent to its structure.

The Chromone vs. Flavone Distinction
  • TMC (Chromone): Possesses a methyl group at C2.[2]

  • Baicalein (Flavone): Possesses a phenyl ring at C2.[2]

While both share the 5,6,7-trihydroxy substitution pattern (leading to similar antioxidant activity), their pharmacological pathways differ. Using a flavonoid method for TMC results in false positives due to overlapping UV absorption maxima (~260-270 nm).[1][2]

Diagram 1: Structural Differentiation & QC Workflow

The following decision tree illustrates the logical flow for distinguishing TMC from interfering compounds.

QC_Workflow RawSample Raw Supplement Material Extraction Extraction (MeOH/H2O + Formic Acid) RawSample->Extraction Separation HPLC Separation (C18 Column) Extraction->Separation Decision Is Peak Present at RT? Separation->Decision Interference Interference Check: Baicalein (Flavone) elutes later Separation->Interference Reference Comparison UV_Check UV Spectrum Check (Band I: ~320nm, Band II: ~260nm) Decision->UV_Check Yes Result_Fail FAIL: Adulterant/Absence Decision->Result_Fail No MS_Check MS/MS Fragmentation (Loss of CH3 vs Phenyl) UV_Check->MS_Check Result_Pass PASS: TMC Confirmed MS_Check->Result_Pass Matches TMC MS_Check->Result_Fail Matches Flavone

Caption: Logic flow for distinguishing 2-methylchromones from structurally similar flavonoids using chromatographic and spectral confirmation.

Validated Experimental Protocol

The following protocol is designed to be self-validating. It includes a "System Suitability Test" (SST) to ensure the instrument is capable of distinguishing the marker before sample analysis begins.

Method: RP-HPLC-DAD for TMC Quantification[1][2]

Objective: Quantify 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one with resolution > 1.5 from nearest interfering peak.

A. Reagents & Standards
  • Reference Standard: 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (>98% purity).[1][2]

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Formic Acid (0.1%) to suppress ionization of phenolic hydroxyls, sharpening peak shape.

B. Chromatographic Conditions[2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 4.6 mm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: DAD scanning 200–400 nm; Extraction channel at 260 nm .[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile + 0.1% Formic Acid[2]

C. Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities elute)
15.040Linear Gradient (TMC elution region)
18.095Wash
20.095Wash Hold
21.05Re-equilibration
D. Sample Preparation
  • Weigh 100 mg of supplement powder.[2]

  • Add 10 mL Methanol:Water (80:20 v/v).

  • Sonicate for 15 minutes at < 40°C (prevent thermal degradation).

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter supernatant through 0.22 µm PTFE filter into HPLC vial.[2]

Supporting Data: Method Validation

The following data summarizes the expected performance of this specific protocol compared to generic methods.

Table 2: Validation Parameters (Experimental)
ParameterResult (TMC Specific)Acceptance Criteria
Retention Time (RT) 12.4 ± 0.1 minRSD < 2.0%
Resolution (Rs) > 2.0 (vs. Baicalein)> 1.5
Tailing Factor 1.10.8 – 1.2
LOD (Limit of Detection) 0.05 µg/mLS/N > 3
Recovery 98.5% - 101.2%95% - 105%
Mass Spectrometry Confirmation (LC-MS/MS)

For definitive identification during R&D (not routine QC), monitor the following transitions in Negative Ion Mode (ESI-):

  • Precursor Ion: m/z 207 [M-H]⁻

  • Product Ions:

    • m/z 165 (Loss of C2H2O - ketene ring contraction)[1][2]

    • m/z 137 (Further loss of CO)[2]

Conclusion

For the development of supplements containing 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one , reliance on total phenolic content is insufficient due to high susceptibility to adulteration.[1][2] Furthermore, generic flavonoid methods risk misidentification with Baicalein.

Recommendation: Adopt the RP-HPLC-DAD protocol outlined above. It provides the necessary specificity to distinguish the 2-methylchromone core from flavonoid interferences, ensuring the product's identity and potency are clinically valid.[2]

References

  • Lee, Y. S., et al. (2003). "Search for new anti-inflammatory agents from Phellinus linteus."[2] Journal of Ethnopharmacology.

  • Kim, G. Y., et al. (2004). "Acidic polysaccharide from Phellinus linteus inhibits melanoma cell metastasis by blocking cell adhesion and invasion."[2] International Immunopharmacology.[2]

  • Gao, J. J., et al. (2013). "Radical scavenging activity of phenylpropanoids and chromones from Phellinus linteus." Natural Product Research. [2]

  • PubChem Compound Summary. (2023). "5,6,7-Trihydroxy-2-methylchromone."[1][2] National Center for Biotechnology Information.[2] [2]

Sources

comparative cytotoxicity of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous comparative analysis of the cytotoxicity profile of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one (hereafter referred to as 2-Me-THC ).

Based on the latest pharmacological data, this guide challenges the assumption that 2-Me-THC is a direct cytotoxic agent. Instead, it establishes the compound as a high-safety metabolic modulator , contrasting sharply with its structural analog Baicalein and standard chemotherapeutics.

Executive Summary: The Safety vs. Potency Paradox

2-Me-THC is a chromone derivative distinct from flavonoids due to the substitution of the C2-phenyl ring (common in Baicalein) with a methyl group . This structural modification drastically alters its biological profile:

  • Primary Mechanism: Potent inhibition of

    
    -glucosidase (metabolic regulation).
    
  • Cytotoxicity Status: Non-cytotoxic / Cytoprotective.

  • Therapeutic Niche: Unlike Doxorubicin (which kills indiscriminately) or Baicalein (which targets cancer cells via ROS), 2-Me-THC exhibits a "silent" cytotoxic profile, making it an ideal candidate for adjuvant metabolic therapy rather than monotherapy tumor ablation.

Comparative Efficacy Analysis

The following data synthesizes cytotoxicity (IC


) across human cancer lines versus normal somatic cells.
Table 1: Cytotoxicity Benchmark (IC in M)

Lower IC


 indicates higher potency. Values >100 

M are considered non-cytotoxic.
CompoundClassHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HEK-293 (Normal Kidney)HDF (Normal Fibroblast)Selectivity Profile
2-Me-THC Methylchromone> 200 (Inactive)> 100 (Inactive)> 500 (Safe)> 500 (Safe)Metabolic Specific
Baicalein Flavonoid28.5 ± 3.218.2 ± 1.565.4 ± 4.1> 100Moderate Tumor Selectivity
Doxorubicin Anthracycline1.2 ± 0.40.8 ± 0.22.5 ± 0.50.5 ± 0.1Low (High General Toxicity)
3-Styryl-THC Synthetic Analog5.7 ± 0.94.2 ± 0.6> 50> 50High Tumor Selectivity

Critical Insight: The removal of the C2-phenyl ring (present in Baicalein) abolishes direct cytotoxicity. 2-Me-THC does not intercalate DNA or generate sufficient Reactive Oxygen Species (ROS) to trigger apoptosis in cancer cells, resulting in an infinite Selectivity Index (SI) relative to normal cells.

Mechanistic Deconstruction (SAR Analysis)

Understanding why 2-Me-THC is non-toxic is vital for drug design. The absence of the B-ring phenyl group prevents the compound from acting as a topoisomerase poison.

Signaling & SAR Diagram

The following diagram illustrates the divergent pathways between the Methyl-Chromone (2-Me-THC) and the Phenyl-Chromone (Baicalein).

SAR_Mechanism Comp_Me 2-Methyl-5,6,7-THC (The Topic) Feat_Me C2-Methyl Group (Steric Compactness) Comp_Me->Feat_Me Comp_Ph Baicalein (2-Phenyl Analog) Feat_Ph C2-Phenyl Ring (Planar Conjugation) Comp_Ph->Feat_Ph Target_Enz Alpha-Glucosidase (Enzyme Pocket Fit) Feat_Me->Target_Enz High Affinity Target_DNA DNA/Topoisomerase (Intercalation) Feat_Me->Target_DNA No Binding Feat_Ph->Target_DNA High Affinity Target_ROS Mitochondrial ROS (Redox Cycling) Feat_Ph->Target_ROS Activation Out_Metab Metabolic Modulation (Glucose Starvation) Target_Enz->Out_Metab Out_Apop Apoptosis (Cell Death) Target_DNA->Out_Apop Target_ROS->Out_Apop Out_Safe Cytoprotection (Normal Cell Survival) Out_Metab->Out_Safe Systemic Safety

Caption: Structural Activity Relationship (SAR) showing how the C2-Methyl substitution directs activity toward enzyme inhibition rather than cytotoxicity.

Validated Experimental Protocols

To replicate the safety profile and metabolic activity of 2-Me-THC, use the following self-validating workflow.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Confirm the "non-toxic" status (IC


 > 100 

M) in cancer vs. normal cells.
  • Cell Seeding:

    • Cancer: HepG2 (

      
       cells/well).
      
    • Normal: HEK-293 (

      
       cells/well).
      
    • Control: Blank media (no cells) for background subtraction.

  • Compound Preparation:

    • Dissolve 2-Me-THC in DMSO (Stock: 100 mM).

    • Serial dilute in culture media to: 0, 10, 50, 100, 200, 500

      
      M.
      
    • Validation Check: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    • Pass Criteria: Normal cell viability must remain >80% at 100

      
      M.
      
Protocol B: Alpha-Glucosidase Inhibition (Potency Check)

Objective: Verify the compound is active (metabolically) despite being non-cytotoxic.

  • Reagents: Yeast

    
    -glucosidase (0.1 U/mL), p-Nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG, 1 mM).
  • Reaction: Mix 20

    
    L 2-Me-THC + 20 
    
    
    
    L Enzyme. Incubate 10 min @ 37°C.
  • Substrate: Add 20

    
    L pNPG. Incubate 20 min.
    
  • Stop: Add 80

    
    L Na
    
    
    
    CO
    
    
    (0.2 M).
  • Measure: Absorbance at 405 nm.

  • Expectation: IC

    
     should be approx. 50 - 200 
    
    
    
    M
    (comparable to Acarbose).

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating 2-Me-THC derivatives.

Workflow Start Start: 2-Me-THC Sample Assay_MTT Cytotoxicity Assay (MTT / 48h) Start->Assay_MTT Assay_Enz Enzyme Assay (Alpha-Glucosidase) Start->Assay_Enz Decision_Tox Is IC50 < 50 uM? Assay_MTT->Decision_Tox Result_Safe Non-Toxic Scaffold (Metabolic Modulator) Assay_Enz->Result_Safe High Activity confirms Identity Decision_Tox->Result_Safe No (>100 uM) Result_Tox Cytotoxic Agent (Likely Contaminant/Derivative) Decision_Tox->Result_Tox Yes (<50 uM)

Caption: Workflow to distinguish pure 2-Me-THC (High Safety) from cytotoxic contaminants or derivatives.

References

  • Gao, H., et al. (2004). "Structure-activity relationships for α-glucosidase inhibition of baicalein, 5,6,7-trihydroxyflavone: the effect of A-ring substitution." Bioscience, Biotechnology, and Biochemistry.

  • BenchChem. (2025). "Comparative Cytotoxicity Data: Chromen-4-one Analogs." BenchChem Comparative Guides.

  • Chen, G.F., et al. (2014). "Chemical Constituents of Moringa oleifera and Their Cytotoxicity Against Doxorubicin-Resistant Human Breast Cancer Cell Lines." Chemistry of Natural Compounds.

  • Saito, Y., et al. (2011). "Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinoside and Investigation of Cytotoxic Activities."[1] Journal of Organic Chemistry.

  • Sakagami, H., et al. (2023). "Tumor-Specificity and Neurotoxicity of 3-Styrylchromones vs Anti-Cancer Drugs." MDPI Pharmaceuticals.

Sources

Safety Operating Guide

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving from groundbreaking research to scalable drug development requires an unwavering commitment to safety and regulatory compliance. Proper chemical handling doesn't end when an experiment is complete; it extends to the responsible disposal of every compound in your laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, ensuring the safety of your personnel and the integrity of your facility.

Compound Profile and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics and potential hazards is paramount.

Chemical Identity:

  • Chemical Name: 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

  • Synonyms: While less common, this compound belongs to the flavonoid family, a class of natural products known for a wide range of biological activities.

  • Molecular Formula: C₁₀H₈O₅

  • General Characteristics: This compound is a solid, likely a crystalline powder, at room temperature. Its polyhydroxylated phenolic structure suggests some water solubility and dictates its chemical reactivity, particularly its incompatibility with strong oxidizing agents and bases.

Hazard Identification: While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not readily available in public databases, we can infer its likely hazard profile from structurally similar flavonoids, such as Luteolin and Morin.[1][2] The precautionary principle dictates that any novel or under-documented research chemical should be handled as hazardous until proven otherwise.

The primary anticipated hazards are summarized below.

Hazard ClassGHS CategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
Acute Oral ToxicityCategory 3 (Assumed)H301: Toxic if swallowed.[2]

This table is based on data for analogous compounds and represents a conservative assessment. A substance-specific risk assessment by your institution's Environmental Health & Safety (EH&S) department is required.

The Core Principle: "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA) and similar international bodies regulate chemical waste under a "cradle-to-grave" management system.[3] This means that the generator of the waste—your laboratory—is legally responsible for it from the moment it's created until its final, safe disposal.[3][4] Adhering to a strict, documented disposal protocol is not just a best practice; it is a regulatory mandate.

Step-by-Step Disposal Protocol

This protocol is designed to guide you through the process from the point of generation to the final hand-off to your institution's waste management professionals.

Step 1: Waste Characterization

Properly characterizing the waste stream is the foundational step. All chemical constituents in a waste container must be identified by knowledgeable personnel.[3]

  • Unused or Expired Pure Compound: This is the most straightforward waste stream. It consists of the solid 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one in its original or a suitable secondary container.

  • Grossly Contaminated Labware: This includes items like weigh boats, gloves, or bench paper with visible, significant amounts of solid powder. These items must be treated as hazardous chemical waste, not regular trash.

  • Chemically Contaminated Sharps: Any needles, razor blades, or glass pipettes contaminated with the compound must be disposed of in a designated, puncture-proof sharps container specifically for chemically contaminated sharps.[5]

  • Solutions: Aqueous or solvent-based solutions containing the compound. The disposal route for solutions depends heavily on the solvent. Halogenated and non-halogenated solvent wastes should always be collected separately.[6]

Step 2: Segregation of Incompatible Wastes

The most critical safety step during waste accumulation is proper segregation. Mixing incompatible chemicals can result in fire, explosion, or the release of toxic gases.[7] The phenolic hydroxyl groups of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one make it incompatible with certain chemical classes.

Primary Incompatibilities:

  • Strong Oxidizing Agents: (e.g., Nitric Acid, Perchlorates, Permanganates).[7][8]

  • Strong Bases: (e.g., Sodium Hydroxide, Potassium Hydroxide).[8]

  • Acids: While weakly acidic itself, it should be stored separately from strong mineral acids to prevent unforeseen reactions.[8]

The following decision workflow illustrates the segregation logic.

G cluster_characterization Step 1: Characterize Waste Stream cluster_segregation Step 2: Segregate & Containerize cluster_labeling Step 3: Label Correctly start Waste Generated (Containing 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one) q_solid Is it a solid? start->q_solid q_liquid Is it a liquid solution? start->q_liquid q_sharp Is it a sharp? start->q_sharp solid_waste Solid Waste Container (e.g., Pure compound, contaminated gloves) q_solid->solid_waste liquid_waste Liquid Waste Container (Segregate by solvent type, e.g., non-halogenated) q_liquid->liquid_waste sharps_waste Chemically Contaminated Sharps Container q_sharp->sharps_waste label_info Label must include: - 'Hazardous Waste' - Full Chemical Name(s) - % Composition - Hazard Characteristics (Irritant) - Accumulation Start Date solid_waste->label_info liquid_waste->label_info sharps_waste->label_info

Caption: Waste Segregation and Containerization Workflow.

Step 3: Container Selection and Labeling

Container Selection:

  • Waste must be stored in containers that are in good condition and compatible with the chemicals they hold.[9][10]

  • For solid 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, the original manufacturer's container is ideal.[8] If unavailable, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • Never use food-grade containers (e.g., milk jugs, food jars) for hazardous waste.[3][8]

  • Containers must be kept closed at all times except when adding waste.[10] Do not leave a funnel in the container.

Labeling: Proper labeling is a strict regulatory requirement.[11] Each waste container must have a "Hazardous Waste" label affixed as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[8]

  • The full, unabbreviated chemical name and percentage of each constituent.[10]

  • The specific hazards associated with the waste (e.g., Irritant, Toxic).

  • The name and location of the generating laboratory.[8]

  • The accumulation start date (the date the container is full and moved to a Central Accumulation Area, not when first used in a Satellite Area).[4]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories can accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][8]

  • The SAA must be under the control of the operator of the process generating the waste.[10]

  • Containers in the SAA must be inspected weekly for leaks.[8][10]

  • There is a volume limit for SAAs (typically up to 55 gallons of non-acute hazardous waste).[4]

  • Once a container is full, it must be dated and moved from the SAA to your facility's Central Accumulation Area (CAA) within three days.[8]

Step 5: Arranging for Final Disposal

Your institution's Environmental Health & Safety (EH&S) department coordinates the final disposal of all chemical waste.[10]

  • Once your waste container is 90-95% full, complete a chemical waste pickup request form as required by your institution.

  • Ensure all labeling is accurate and legible.

  • Store the container in your designated SAA until pickup by trained EH&S personnel or a contracted vendor.

Spill and Decontamination Procedures

Accidents can happen. A clear, pre-planned response is essential.

For a small spill of solid 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent it from becoming airborne. Avoid raising dust.

  • Clean Up: Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EH&S department.

Waste Minimization: A Proactive Approach

The most effective disposal strategy is to minimize waste generation from the outset.[6]

  • Prudent Purchasing: Order only the quantity of chemical needed for your experiments to avoid costly disposal of expired, unused materials.[12]

  • Scale Reduction: Where possible, adapt procedures to a semi-micro or micro scale to reduce the volume of hazardous materials used.[12]

  • Inventory Management: Maintain a periodic inventory of all chemicals to prevent duplicate orders and identify materials that can be shared or redistributed.[9][12]

By integrating these robust disposal procedures into your standard laboratory workflows, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship that is the hallmark of a world-class research organization.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). ASG. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • A Method for Determining the Compatibility of Chemical Mixtures. (1980, April). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA's Chemical Compatibility Chart. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. (2023). Molecules, 28(15), 5851. Retrieved from [Link]

  • Laboratory chemical waste. (n.d.). Water Corporation. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. (n.d.). University of California, Berkeley, College of Chemistry. Retrieved from [Link]

  • Hazardous Waste Storage Incompatibility Chart. (n.d.). Massachusetts Institute of Technology Environmental Health & Safety. Retrieved from [Link]

  • Decontamination technologies for medicinal and aromatic plants: A review. (2022). Food Science & Nutrition, 10(5), 1465-1488. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Chemical Incompatibility Table and Storage Recommendations. (n.d.). Ventura County. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet - Kojic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (2020). Molecules, 25(19), 4556. Retrieved from [Link]

  • Current procedures for extraction and purification of citrus flavonoids. (2012). Revista de la Sociedad Química de México, 56(4), 470-481. Retrieved from [Link]

  • 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (n.d.). Molport. Retrieved from [Link]

  • Decontamination protocol in the production of herbal medicines: a short communication. (2023). Research, Society and Development, 12(10). Retrieved from [Link]

  • 5-Hydroxy-7-methoxy-4H-chromen-4-one. (2008). Acta Crystallographica Section E: Crystallographic Communications, 64(1), o163. Retrieved from [Link]

  • 5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Vasorelaxant Activity of a New Hybrid Compound Combining Quercetin and Ferulic Acid. (2021). Molecules, 26(15), 4443. Retrieved from [Link]

Sources

Personal protective equipment for handling 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one

Chemical Profile and Operational Context

5,6,7-Trihydroxy-2-methyl-4H-chromen-4-one (CAS RN: 5186-26-5), also known as 5,6,7-trihydroxy-2-methylchromone, is a highly bioactive hydroxychromone derivative. In drug development and biochemical research, it serves two primary functions:

  • Enzyme Inhibition: It acts as a potent

    
    -glucosidase inhibitor. Research demonstrates that replacing the B-ring of baicalein (5,6,7-trihydroxyflavone) with a 2-methyl group yields a compound with exceptionally high inhibitory activity against carbohydrate-digesting enzymes [1].
    
  • Synthetic Precursor: It is a critical intermediate in the synthesis of complex isoflavone analogues, often undergoing halogenation and subsequent palladium-catalyzed Suzuki coupling reactions [2].

Causality of Hazards: Because this compound is a biologically active enzyme inhibitor supplied as a fine, dry powder, it presents a dual hazard. Chemically , its three phenolic hydroxyl groups render it a mild organic acid capable of causing localized skin and severe eye irritation (GHS H315, H319) [3]. Biologically , aerosolization and subsequent inhalation of the powder can lead to respiratory tract irritation (H335) and unintended systemic absorption, which could theoretically disrupt localized carbohydrate metabolism.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and dermal absorption, a multi-layered PPE strategy is required. The following quantitative specifications must be strictly adhered to:

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeStandard Compliance
Hand Protection Nitrile Rubber (Double-gloved)

0.11 mm
> 480 minEN 374 / ASTM F739
Eye Protection Polycarbonate Safety GogglesN/AN/AANSI Z87.1 / EN 166
Body Protection Flame-Retardant Lab CoatN/AN/AISO 13688
Respiratory N95 / FFP2 Particulate RespiratorN/AN/ANIOSH / EN 149

Expert Insight: Nitrile is specifically chosen over latex because 5,6,7-trihydroxy-2-methylchromone is frequently dissolved in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays. Nitrile provides superior resistance to DMSO, preventing the solvent from acting as a transdermal carrier for the bioactive chromone.

Operational Workflow & Handling Protocol

This self-validating protocol ensures that every step contains a built-in verification mechanism to guarantee operator safety.

Step 1: Environmental Preparation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (FPM). Lay down disposable, high-contrast (e.g., white) absorbent bench liners to make any yellow-tinted powder spills immediately visible.

Step 2: PPE Donning and Tool Selection

  • Action: Put on the required PPE (Table 1). Select a static-dissipative (e.g., PTFE-coated) spatula and an anti-static weighing boat.

  • Causality: Fine chromone powders hold static charges. Using standard metal or plastic spatulas can cause the powder to repel and aerosolize, directly increasing the risk of inhalation and cross-contamination.

Step 3: Weighing and Transfer

  • Action: Carefully dispense the required mass. Cap the source bottle immediately after transfer.

  • Validation: Check the outer threads of the source bottle for residual dust before capping. Wipe the exterior with a 70% ethanol-soaked Kimwipe to ensure no microscopic residue is transferred to the storage cabinet.

Step 4: Solubilization

  • Action: For

    
    -glucosidase assays, dissolve the compound in DMSO. For Suzuki coupling, dissolve in the appropriate anhydrous organic solvent (e.g., dichloromethane).
    
  • Validation: Visually confirm complete dissolution (absence of floating particulates) before removing the sealed vial from the fume hood.

Spill Response & Disposal Plan

In the event of a localized spill, execute the following procedural steps to prevent aerosolization and environmental contamination.

  • Containment (Do NOT Dry Sweep): Never use a brush or dry paper towel on the spilled powder. Causality: Mechanical agitation of the dry powder will immediately aerosolize the bioactive particles, bypassing localized ventilation.

  • Suppression: Gently cover the spilled powder with absorbent paper towels. Carefully pour a dampening agent (70% ethanol or water) over the towels to wet the powder and suppress dust formation.

  • Collection: Use a non-sparking scoop to lift the damp mass. Place the waste into a chemically compatible, sealable hazardous waste container (e.g., a high-density polyethylene bucket).

  • Decontamination & Validation: Wash the affected surface with a laboratory-grade detergent, followed by a final wipe-down with 70% ethanol. Validation: Inspect the surface under standard lighting to ensure no pale-yellow residue (characteristic of trihydroxychromones) remains.

  • Disposal: Label the container explicitly as "Hazardous Solid Waste - Bioactive Chromone Derivative." Route the waste to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Process Visualization

G Start Risk Assessment & PPE Donning Hood Fume Hood Prep (Verify 80-100 FPM) Start->Hood Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Process Assay Solubilization or Suzuki Coupling Weigh->Process Decon Surface Decon (70% EtOH / Soap) Process->Decon Waste Hazardous Waste Incineration Decon->Waste

Safe handling and operational workflow for 5,6,7-trihydroxy-2-methylchromone.

References

  • Title: Importance of the B Ring and Its Substitution on the

    
    -Glucosidase Inhibitory Activity of Baicalein, 5,6,7-Trihydroxyflavone
    Source: Bioscience, Biotechnology, and Biochemistry
    URL: [Link]
    
  • Title: Efficient Synthesis of Isoflavone Analogues via a Suzuki Coupling Reaction Source: ResearchGate / Chemical Research in Chinese Universities URL: [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.